molecular formula C12H17ClN2O B1608431 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine CAS No. 866782-01-6

2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine

Cat. No.: B1608431
CAS No.: 866782-01-6
M. Wt: 240.73 g/mol
InChI Key: OJHPTRVTZGOWAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine is a useful research compound. Its molecular formula is C12H17ClN2O and its molecular weight is 240.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-chlorophenyl)-2-morpholin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c13-11-4-2-1-3-10(11)12(9-14)15-5-7-16-8-6-15/h1-4,12H,5-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHPTRVTZGOWAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CN)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397254
Record name 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866782-01-6
Record name β-(2-Chlorophenyl)-4-morpholineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866782-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Chlorophenyl)-2-(morpholin-4-yl)ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of the versatile chemical intermediate, 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine. This compound holds significant potential in pharmaceutical and chemical research, particularly in the development of novel therapeutic agents for neuropharmacology and oncology.[1] This document outlines a step-by-step synthetic protocol, rooted in established chemical principles, and provides a thorough analysis of the expected spectroscopic data for the final compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Significance

This compound is a multifaceted compound with significant applications in the pharmaceutical and chemical research sectors.[1] Its unique structure, which incorporates a morpholine ring, enhances its capacity to interact with biological systems, positioning it as a valuable candidate for drug discovery and medicinal chemistry.[1] The strategic placement of the 2-chlorophenyl group further modulates its electronic and steric properties, influencing its binding affinity and selectivity for various biological targets. Researchers have explored its potential in designing novel therapeutic agents, particularly in the realms of neuropharmacology and oncology, due to its ability to modulate receptor activity and influence signaling pathways.[1]

This guide will delineate a robust and reproducible synthetic pathway to access this valuable molecule, followed by a detailed discussion of the analytical techniques required to confirm its identity, purity, and structural integrity.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic strategy. The key disconnection lies at the C-N bond between the ethylamine backbone and the morpholine ring, pointing towards a nucleophilic substitution or a reductive amination approach. A plausible and efficient forward synthesis can be envisioned starting from the readily available precursor, 2-amino-1-(2-chlorophenyl)ethanol.

The proposed synthetic workflow is depicted in the following diagram:

Synthesis_Workflow A 2-Amino-1-(2-chlorophenyl)ethanol B Intermediate (Activated Alcohol) A->B Activation of Hydroxyl Group (e.g., with SOCl2) D This compound B->D Nucleophilic Substitution C Morpholine C->D

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Amino-1-(2-chlorophenyl)ethanol≥98%Commercially Available
Thionyl chloride (SOCl₂)Reagent GradeCommercially Available
Morpholine≥99%Commercially Available
Triethylamine (Et₃N)≥99%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Diethyl etherAnhydrousCommercially Available
Sodium bicarbonate (NaHCO₃)Saturated Aqueous SolutionLaboratory Prepared
BrineSaturated Aqueous SolutionLaboratory Prepared
Anhydrous sodium sulfate (Na₂SO₄)Reagent GradeCommercially Available
Step-by-Step Synthesis

Step 1: Activation of the Hydroxyl Group of 2-Amino-1-(2-chlorophenyl)ethanol

The hydroxyl group of the starting material is a poor leaving group and requires activation to facilitate nucleophilic substitution. Conversion to the corresponding alkyl chloride is a common and effective strategy.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-amino-1-(2-chlorophenyl)ethanol (1 equivalent) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude intermediate, 1-(2-chlorophenyl)-2-chloroethylamine, which can be used in the next step without further purification.

Step 2: Nucleophilic Substitution with Morpholine

The activated intermediate readily undergoes nucleophilic substitution by morpholine to yield the target compound.

  • Procedure:

    • In a round-bottom flask, dissolve the crude 1-(2-chlorophenyl)-2-chloroethylamine (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

    • Add morpholine (2.5 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents) to the solution. The excess morpholine acts as both a nucleophile and a scavenger for the liberated HCl.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in DCM and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, ethylamine, and morpholine protons. Based on data for N-substituted morpholines, the chemical shifts can be predicted.[2][3]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic protons7.20 - 7.50Multiplet4H
Methine proton (-CH-)3.50 - 3.70Triplet1H
Methylene protons (-CH₂-NH₂)2.80 - 3.00Multiplet2H
Morpholine protons (-N-CH₂-)2.40 - 2.60Multiplet4H
Morpholine protons (-O-CH₂-)3.60 - 3.80Multiplet4H
Amine protons (-NH₂)1.50 - 2.50Broad singlet2H
  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic carbons125 - 140
Methine carbon (-CH-)65 - 70
Methylene carbon (-CH₂-NH₂)40 - 45
Morpholine carbons (-N-CH₂-)50 - 55
Morpholine carbons (-O-CH₂-)65 - 70
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Characteristic Absorption Bands:

    • N-H Stretching: Primary amines typically show two bands in the region of 3400-3250 cm⁻¹.[4][5]

    • C-H Stretching (Aromatic): Peaks will be observed above 3000 cm⁻¹.

    • C-H Stretching (Aliphatic): Peaks will be observed below 3000 cm⁻¹.

    • N-H Bending: A characteristic absorption for primary amines is expected in the range of 1650-1580 cm⁻¹.[4][5]

    • C-N Stretching: The C-N stretching of the aliphatic amine and morpholine ring will appear in the 1250-1020 cm⁻¹ region.[4][6]

    • C-O Stretching: A strong band corresponding to the C-O-C stretch of the morpholine ring is expected around 1115 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion Peak: The molecular weight of this compound (C₁₂H₁₇ClN₂O) is 240.73 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z 240, along with an isotope peak (M+2) at m/z 242 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a chlorine atom.

  • Predicted Fragmentation Pattern: The fragmentation of morpholine-containing compounds often involves the cleavage of the morpholine ring.[7] Key fragment ions could arise from the loss of the morpholino group or cleavage of the ethylamine side chain.

Conclusion

This technical guide has detailed a plausible and efficient synthetic route for the preparation of this compound, a compound of significant interest in medicinal chemistry. The proposed methodology is based on well-established chemical transformations, ensuring its practicality and reproducibility in a laboratory setting. Furthermore, a comprehensive characterization protocol has been outlined, providing the necessary analytical framework to verify the structure and purity of the synthesized molecule. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis and development of novel chemical entities for pharmaceutical applications.

References

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Abstract

2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine is a synthetic compound featuring a core structure that has garnered interest within the fields of neuropharmacology and oncology. While detailed mechanistic studies on this specific molecule are not extensively available in public literature, its structural motifs, particularly the morpholine ring and the chlorophenyl group, suggest a potential for interaction with various biological targets. This guide synthesizes information from analogous compounds and the known pharmacological activities of its constituent chemical features to propose a putative mechanism of action. It is hypothesized that this compound may act as a modulator of neurotransmitter systems, potentially through interactions with receptors and transporters.[1] This document aims to provide a foundational understanding for researchers and professionals in drug development by outlining the likely pharmacological profile and suggesting experimental pathways for its validation.

Introduction: The Emerging Profile of a Versatile Scaffold

The morpholine moiety is a privileged scaffold in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates.[2] Its incorporation into a wide array of therapeutic agents, ranging from anticancer drugs to central nervous system (CNS) modulators, underscores its versatility.[2][3] The compound this compound combines this heterocyclic amine with a chlorophenyl group, a common feature in CNS-active drugs that can influence receptor binding and membrane permeability.

This guide will explore the potential mechanisms through which this compound may exert its biological effects, drawing parallels with structurally related compounds and the known pharmacology of its chemical components. The primary focus will be on its potential interactions with neurotransmitter systems, given the prevalence of the 2-phenylethylamine backbone in many neuroactive compounds.

Proposed Mechanism of Action: A Focus on Neuromodulation

While direct evidence is pending, the structure of this compound strongly suggests a potential interaction with monoamine neurotransmitter systems. This hypothesis is primarily based on the activity of a closely related and more extensively studied analog, 2-(2-chlorophenyl)-2-morpholin-4-yl-N-(pyridin-3-ylmethyl)ethanamine (VUF 6002), which has been shown to interact with serotonin receptors and the dopamine transporter.

Primary Target Hypothesis: Monoamine Transporters

The core 2-phenylethylamine structure is a classic pharmacophore for ligands of monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). The presence of the 2-chloro substitution on the phenyl ring and the bulky morpholine group at the 2-position would likely modulate the affinity and selectivity for these transporters.

It is plausible that this compound acts as an inhibitor of one or more of these transporters, leading to an increase in the synaptic concentration of the respective neurotransmitters. This action is the cornerstone of many antidepressant and psychostimulant drugs.

Secondary Target Considerations: G-Protein Coupled Receptors (GPCRs)

Beyond transporters, many 2-phenylethylamine derivatives exhibit affinity for various GPCRs, particularly serotonin (5-HT) and dopamine (D) receptors. The morpholine and chlorophenyl moieties can contribute to the binding affinity and functional activity (agonist, antagonist, or inverse agonist) at these receptors. For instance, various morpholine-containing compounds have been identified as antagonists for different GPCRs.

A comprehensive understanding of the mechanism of action would necessitate screening this compound against a panel of CNS-related GPCRs to identify any significant interactions.

Downstream Signaling Pathways

Should this compound prove to be a modulator of monoamine transporters or GPCRs, its effects would be transduced through a variety of downstream signaling pathways.

Hypothesized Signaling Cascade for Monoamine Transporter Inhibition

cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron Compound 2-(2-Chlorophenyl)-2- morpholin-4-ylethylamine Transporter Monoamine Transporter (DAT, NET, or SERT) Compound->Transporter Inhibition Neurotransmitter Neurotransmitter (Dopamine, Norepinephrine, or Serotonin) Reuptake Reuptake Blocked Receptor Postsynaptic Receptor (e.g., Dopamine or Serotonin Receptor) Neurotransmitter->Receptor Increased Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase Activation (e.g., PKA) Second_Messenger->Kinase Cellular_Response Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) Kinase->Cellular_Response

Caption: Putative signaling cascade following inhibition of monoamine transporters.

Pharmacological Effects: Extrapolations and Predictions

Based on the proposed mechanism of action, this compound could exhibit a range of pharmacological effects, primarily impacting the central nervous system.

Potential Pharmacological Effect Underlying Proposed Mechanism Therapeutic Area of Interest
Antidepressant-like Activity Inhibition of serotonin and/or norepinephrine reuptake.Major Depressive Disorder, Anxiety Disorders
Psychostimulant Effects Inhibition of dopamine and/or norepinephrine reuptake.Attention-Deficit/Hyperactivity Disorder (ADHD), Narcolepsy
Antipsychotic Potential Antagonism at dopamine D2 and/or serotonin 5-HT2A receptors.Schizophrenia, Bipolar Disorder
Anticancer Activity Modulation of signaling pathways relevant to cancer cell proliferation and survival.Oncology

Proposed Experimental Workflows for Mechanism of Action Elucidation

To validate the hypothesized mechanism of action, a systematic experimental approach is necessary.

In Vitro Characterization
  • Receptor and Transporter Binding Assays:

    • Objective: To determine the binding affinity (Ki) of this compound for a panel of monoamine transporters and CNS-related GPCRs.

    • Methodology: Radioligand binding assays using cell membranes expressing the target of interest. A broad panel, such as the Eurofins SafetyScreen, would be highly informative.

  • Functional Assays:

    • Objective: To determine the functional activity (e.g., EC50 for agonists, IC50 for antagonists/inhibitors) at the identified binding targets.

    • Methodology:

      • For Transporters: Neurotransmitter uptake assays using synaptosomes or cell lines expressing the specific transporter.

      • For GPCRs: Second messenger assays (e.g., cAMP, calcium flux) or reporter gene assays in recombinant cell lines.

Experimental Workflow for In Vitro Characterization

Start 2-(2-Chlorophenyl)-2- morpholin-4-ylethylamine Binding_Assay Radioligand Binding Assays (Monoamine Transporters & GPCRs) Start->Binding_Assay Binding_Data Binding Affinity (Ki) Identification of Primary Targets Binding_Assay->Binding_Data Functional_Assay Functional Assays (Uptake, Second Messenger) Binding_Data->Functional_Assay Functional_Data Functional Activity (EC50/IC50, Agonist/Antagonist Profile) Functional_Assay->Functional_Data Conclusion Elucidation of In Vitro Mechanism of Action Functional_Data->Conclusion

Caption: Step-wise approach for in vitro characterization of the compound.

In Vivo and Ex Vivo Studies

Should in vitro studies reveal a promising profile, further investigation in animal models would be warranted to understand the compound's physiological effects and confirm its mechanism of action in a more complex biological system.

  • Pharmacokinetic Profiling:

    • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

    • Methodology: Administration of the compound to rodents followed by analysis of plasma and brain tissue concentrations over time.

  • Behavioral Pharmacology:

    • Objective: To assess the in vivo effects of the compound in animal models relevant to its proposed mechanism of action.

    • Methodology:

      • For Antidepressant Effects: Forced swim test, tail suspension test.

      • For Psychostimulant Effects: Locomotor activity assays.

      • For Antipsychotic Effects: Prepulse inhibition of the startle reflex.

  • Ex Vivo Target Engagement:

    • Objective: To confirm that the compound interacts with its intended target in the brain at pharmacologically relevant doses.

    • Methodology: Administration of the compound to animals, followed by ex vivo autoradiography or binding assays on brain tissue to measure target occupancy.

Conclusion and Future Directions

This compound represents a chemical entity with considerable potential for modulating neurobiological pathways. While this guide presents a putative mechanism of action centered on monoamine systems, it is imperative that these hypotheses are rigorously tested through the experimental workflows outlined. The insights gained from such studies will be crucial in determining the true therapeutic potential of this compound and guiding future drug development efforts. Further exploration into its effects on other biological systems, including those relevant to oncology, is also warranted given the broad applicability of the morpholine scaffold.

References

biological activity of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine Derivatives

Foreword: Unveiling a Privileged Scaffold in Drug Discovery

The morpholine ring is a cornerstone in medicinal chemistry, prized for its advantageous physicochemical, metabolic, and biological properties.[1] When incorporated into a 2-phenylethylamine backbone, particularly with a strategic 2-chloro substitution on the phenyl ring, it gives rise to the this compound scaffold. This structure is not merely a synthetic curiosity; it represents a "privileged scaffold" that serves as a versatile foundation for developing novel therapeutic agents.[2] Its unique three-dimensional arrangement and electronic properties allow it to interact with a variety of biological targets, positioning it as a promising lead structure in neuropharmacology and oncology.[2]

This guide, intended for researchers and drug development professionals, provides a deep dive into the synthesis, biological activities, and therapeutic potential of this specific class of derivatives. We will move beyond a simple recitation of facts to explore the causal relationships behind experimental designs and the mechanistic underpinnings of the observed biological effects.

The Core Molecular Architecture: A Structural Rationale

The therapeutic potential of this scaffold stems from the synergistic contribution of its three key components:

  • The Morpholine Moiety: This six-membered heterocycle, containing both an ether and an amine functional group, is a frequent feature in approved drugs.[3] Its presence often confers favorable properties such as improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bonds with biological targets.[1]

  • The 2-Chlorophenyl Group: The chlorine atom at the ortho position of the phenyl ring is a critical modification. It enhances the lipophilicity of the molecule, which can facilitate passage across biological membranes, including the blood-brain barrier. Furthermore, the electron-withdrawing nature of chlorine can modulate the electronic environment of the aromatic ring, influencing its interaction with receptor surfaces and potentially altering its metabolic profile.

  • The Ethylamine Linker: This flexible two-carbon chain serves as the crucial spacer, connecting the bulky phenyl and morpholine groups. Its conformational freedom allows the molecule to adopt the optimal orientation required for high-affinity binding to its biological targets.

Synthesis and Structural Verification: From Blueprint to Molecule

The construction of these derivatives is reliably achieved through established synthetic organic chemistry methodologies. A prevalent and efficient approach is reductive amination.

General Synthetic Pathway: Reductive Amination

The most common method involves the reaction of a substituted ketone with an amine in the presence of a reducing agent.[4] For the title scaffold, this translates to the reductive amination of 2-(2-chlorophenyl)ethanone with morpholine, followed by subsequent reactions to introduce the amine functionality.

A representative workflow is outlined below:

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Purification Ketone 2-(2-chlorophenyl)ethanone Imine Intermediate Imine/Enamine Ketone->Imine Reaction Morpholine Morpholine Morpholine->Imine Product 2-(2-chlorophenyl)-2-morpholinylethanamine (Core Scaffold) Imine->Product Reduction ReducingAgent Reducing Agent (e.g., Sodium Borohydride) ReducingAgent->Product Purification Purification (Crystallization or Chromatography) Product->Purification

Caption: General workflow for the synthesis via reductive amination.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

The following protocol is a representative example for synthesizing a derivative such as 2-(2-chlorophenyl)-2-morpholin-4-yl-N-(pyridin-3-ylmethyl)ethanamine, adapted from established methodologies.[4]

Objective: To synthesize the target compound via a two-step reductive amination and purification process.

Materials:

  • 2-(2-chlorophenyl)ethanone

  • Morpholine

  • Pyridine-3-methanol

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Step A: Imine Formation and First Reduction:

    • In a round-bottom flask, dissolve 2-(2-chlorophenyl)ethanone (1.0 eq) and morpholine (1.1 eq) in methanol.

    • Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

    • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

    • Causality Check: The stepwise addition of the reducing agent at low temperature controls the exothermic reaction and prevents side reactions, ensuring a higher yield of the desired secondary amine intermediate.

  • Step B: Second Reductive Amination (Example Derivatization):

    • To the crude mixture from Step A, add pyridine-3-methanol (1.1 eq).

    • Repeat the process of cooling to 0°C and slowly adding sodium borohydride (1.5 eq).

    • Allow the reaction to proceed overnight at room temperature.

  • Work-up and Extraction:

    • Quench the reaction by the slow addition of water.

    • Reduce the volume of methanol under reduced pressure.

    • Add ethyl acetate to the residue and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Causality Check: The aqueous work-up removes inorganic salts and water-soluble impurities. Washing with sodium bicarbonate neutralizes any acidic residues, and the brine wash helps to break up emulsions, ensuring a clean separation of the organic phase.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the final compound.

Structural Characterization

The identity and purity of the synthesized derivatives must be rigorously confirmed. Standard analytical techniques include:[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the precise molecular structure and confirm the connectivity of atoms.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized molecule.

  • X-ray Crystallography: For unambiguous determination of the three-dimensional structure in solid state, when suitable crystals can be obtained.[4]

Spectrum of Biological Activity and Mechanistic Insights

Derivatives of the this compound scaffold have demonstrated a compelling range of biological activities, primarily centered on neuropharmacology but also showing promise in other therapeutic areas.[2]

Primary Area: Neuropharmacology

The structural similarity of this scaffold to endogenous neurotransmitters like dopamine and serotonin makes it a prime candidate for interacting with the central nervous system. Research has shown that these compounds can modulate the activity of key proteins involved in neurotransmission.[2][4]

Mechanism of Action: Monoamine Transporter Interaction

A key mechanism of action for these derivatives is their interaction with monoamine transporters, specifically the dopamine transporter (DAT) and the serotonin transporter (SERT).[4] By binding to these transporters, they can inhibit the reuptake of dopamine and serotonin from the synaptic cleft, thereby increasing the concentration and duration of action of these neurotransmitters. This mechanism is the foundation for the therapeutic effects of many antidepressant and anti-anxiety medications.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Dopamine/ Serotonin Vesicles Release Neurotransmitter Release Vesicle->Release NT Neurotransmitters (Dopamine/Serotonin) Release->NT Exocytosis Transporter Dopamine (DAT) or Serotonin (SERT) Transporter Transporter->Vesicle Recycling NT->Transporter Reuptake Receptor Postsynaptic Receptors NT->Receptor Binding Derivative Scaffold Derivative Derivative->Transporter BLOCKS Signal Signal Transduction Receptor->Signal

Caption: Proposed mechanism: Inhibition of monoamine reuptake.

Therapeutic Implications:

  • Depression and Anxiety: By modulating serotonin and dopamine levels, these compounds are being explored as potential new medications for treating neurological disorders like depression and anxiety.[4]

  • Addiction: The interaction with the dopamine transporter suggests a potential role in developing treatments for addiction.[4]

Emerging Areas of Investigation

Beyond neuropharmacology, the versatile nature of the morpholine scaffold points to other potential applications.

  • Oncology: The core structure is being used as a starting point for designing novel anticancer agents.[2] While specific data on this derivative is emerging, the broader class of morpholine derivatives has well-documented antitumor activities.[3][4]

  • Antimicrobial Activity: Studies have indicated that certain derivatives possess antimicrobial properties, making them potential candidates for developing new treatments for infectious diseases.[4]

Summary of Biological Properties
Biological ActivityTarget/MechanismPotential ApplicationReference
Neuropharmacological Dopamine Transporter (DAT) and Serotonin Transporter (SERT) inhibition.Depression, Anxiety, Addiction[4]
Antitumor Modulation of oncogenic signaling pathways (under investigation).Cancer Therapy[2][4]
Antimicrobial Disruption of microbial cell processes (under investigation).Infectious Diseases[4]

Safety and Toxicological Profile

Preliminary toxicological data for some derivatives, such as 2-(2-chlorophenyl)-2-morpholin-4-yl-N-(pyridin-3-ylmethyl)ethanamine, suggest a low acute toxicity profile in animal models, with LD50 values reported in the range of 2000 to 5000 mg/kg in rodents.[4] However, as with any chemical entity in development, a thorough toxicological assessment is crucial. Chronic exposure studies are necessary to evaluate potential long-term effects on organ systems like the liver and kidneys.[4] Researchers must adhere to established safety guidelines for handling and disposal as outlined by regulatory agencies.[4]

Future Directions and Conclusion

The this compound scaffold represents a highly fertile ground for therapeutic innovation. Its proven interaction with high-value targets in the central nervous system, combined with its synthetic tractability, makes it an attractive starting point for drug discovery campaigns.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the phenyl ring substitutions and exploring alternatives to the morpholine ring to optimize potency, selectivity, and pharmacokinetic properties.

  • Elucidation of Off-Target Effects: A comprehensive screening against a panel of receptors and enzymes to ensure target selectivity and minimize potential side effects.

  • In Vivo Efficacy Studies: Moving beyond in vitro assays to robust animal models of disease to validate the therapeutic potential of lead compounds.

References

An In-Depth Technical Guide to 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine, a versatile chemical intermediate with significant potential in pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's fundamental properties, plausible synthetic routes with mechanistic insights, potential applications, and essential safety protocols.

Introduction and Core Compound Identity

This compound is a substituted ethylamine derivative featuring a 2-chlorophenyl group and a morpholine moiety. Its structural complexity makes it a valuable building block in the synthesis of novel, biologically active molecules.[1] The presence of the morpholine ring often enhances aqueous solubility and metabolic stability, while the chlorophenyl group provides a scaffold for diverse interactions with biological targets. This compound is primarily utilized in research and development, particularly in the fields of neuropharmacology and oncology, where it serves as a precursor for designing therapeutic agents that can modulate receptor activity and key signaling pathways.[1]

The primary identifier for this compound is its Chemical Abstracts Service (CAS) number.

CAS Number: 866782-01-6[1]

Caption: Chemical structure of this compound.

Physicochemical and Handling Properties

A summary of the key physical, chemical, and handling properties is provided below. This data is essential for experimental design, storage, and safety assessments.

PropertyValueSource(s)
CAS Number 866782-01-6[1]
Molecular Formula C₁₂H₁₇ClN₂O[1][2]
Molecular Weight 240.73 g/mol [1][2]
Appearance Viscous liquid[1]
Purity ≥ 97% (by HPLC)[1]
Storage Conditions Store at 0-8°C[1]

Synthesis and Experimental Protocol

Mechanistic Rationale and Proposed Pathway

The proposed synthesis involves a two-step process starting from 2-amino-1-(2-chlorophenyl)ethan-1-one. The causality behind this choice is the commercial availability of related precursors and the reliability of the chosen reactions.

  • Nucleophilic Substitution: The first step involves the reaction of the α-amino ketone with a suitable leaving group precursor (e.g., after conversion to an α-bromo ketone) with morpholine. This SN2 reaction forms the key intermediate, 1-(2-chlorophenyl)-2-morpholinoethan-1-one.

  • Reductive Amination: The resulting ketone intermediate is then converted to the final primary amine. This is achieved via the formation of an imine or a related intermediate with an ammonia source, which is subsequently reduced in situ. Sodium cyanoborohydride (NaBH₃CN) is an ideal reducing agent for this transformation because it is mild enough not to reduce the ketone starting material but is highly effective at reducing the protonated imine intermediate.[3][5]

synthesis_workflow start 2-Amino-1-(2-chlorophenyl)ethanone (or α-halo precursor) reagent1 Morpholine (Nucleophilic Substitution) intermediate 1-(2-Chlorophenyl)-2- morpholinoethan-1-one reagent1->intermediate Step 1 reagent2 NH₃ / NH₄OAc (Imine Formation) reagent3 NaBH₃CN (Reduction) product 2-(2-Chlorophenyl)-2- morpholin-4-ylethylamine reagent3->product Step 2 (Reductive Amination) purification Purification (Chromatography) product->purification

Caption: Proposed synthetic workflow for this compound.

Representative Experimental Protocol

Disclaimer: This protocol is a representative methodology based on established chemical reactions. Researchers must conduct their own risk assessment and optimization.

Step 1: Synthesis of 1-(2-chlorophenyl)-2-morpholinoethan-1-one (Intermediate)

  • To a solution of 2-bromo-1-(2-chlorophenyl)ethan-1-one (1.0 eq) in anhydrous acetonitrile (MeCN, 0.2 M) at 0°C, add morpholine (2.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the intermediate ketone.

Step 2: Reductive Amination to this compound (Final Product)

  • In a round-bottom flask, dissolve the intermediate ketone (1.0 eq) and ammonium acetate (NH₄OAc, 10 eq) in anhydrous methanol (MeOH, 0.1 M).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the solution to 0°C and add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise, ensuring the temperature remains below 5°C.

  • Allow the reaction to warm to room temperature and stir for 24 hours. Monitor by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of 1M hydrochloric acid (HCl) until the pH is ~2 to decompose excess reducing agent.

  • Basify the solution with 6M sodium hydroxide (NaOH) to a pH of >12.

  • Extract the product with dichloromethane (DCM, 3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the final product via flash column chromatography to obtain the desired viscous liquid.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, with typical acceptance criteria being ≥97%.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for structural elucidation, confirming the connectivity of protons and carbons, including the characteristic signals for the morpholine and chlorophenyl rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement that corresponds to C₁₂H₁₇ClN₂O.

Pharmacological Context and Research Applications

This compound is primarily a tool for discovery and development, acting as a sophisticated building block for more complex molecules.

  • Pharmaceutical Development: Its structure is of interest for creating novel therapeutic agents. It has been explored for its potential in developing medications for neurological disorders, owing to its ability to interact with specific receptors in the brain.[1] The framework is also suitable for generating libraries of compounds for screening in oncology, where morpholine-containing drugs have shown promise.

  • Biochemical Research: As a stable amine, it can be used as a tool compound or a precursor to probes for studying enzyme activity and receptor binding kinetics.[1] Its ability to serve as a scaffold allows for systematic modifications to probe structure-activity relationships (SAR) in drug discovery campaigns.

signaling_pathway ligand Bioactive Molecule (Derived from Topic Compound) receptor Target Receptor (e.g., GPCR, Kinase) ligand->receptor Binds & Modulates effector Effector Protein (e.g., Adenylyl Cyclase) receptor->effector Activates / Inhibits second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates response Cellular Response (e.g., Gene Expression, Proliferation) second_messenger->response Triggers

Caption: Conceptual role in modulating a generic cell signaling pathway.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While a specific Safety Data Sheet (SDS) for this compound should always be consulted from the supplier, general precautions for related chloro-aromatic amines should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.

  • First Aid Measures:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

    • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage is at 0-8°C.[1]

References

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the core spectroscopic techniques used for the structural elucidation and characterization of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine. As a versatile building block in medicinal chemistry and neuropharmacology, rigorous confirmation of its molecular structure is paramount.[1] This document outlines the theoretical principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. By detailing the causality behind experimental choices and presenting predicted data, this guide serves as a self-validating framework for researchers, scientists, and drug development professionals to confirm the identity and purity of this compound.

Introduction and Molecular Structure

This compound is a substituted phenethylamine derivative featuring a chiral center. Its molecular formula is C₁₂H₁₇ClN₂O with a molecular weight of 240.73 g/mol .[1] The molecule's structure, comprised of a 2-chlorophenyl ring, an ethylamine backbone, and a morpholine moiety, presents distinct features that are readily identifiable by a combination of spectroscopic methods. Understanding the contribution of each structural component to the overall spectral data is the cornerstone of unambiguous identification.

The structural integrity of this molecule is critical for its intended use in pharmaceutical development, where it may serve as a precursor for agents targeting neurological disorders by interacting with specific receptors.[1] Therefore, a multi-faceted analytical approach is not just recommended but necessary for quality control and regulatory compliance.

Caption: 2D structure of this compound with key atoms numbered.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[2][3] It operates on the principle that atomic nuclei with a non-zero spin, like ¹H and ¹³C, behave like tiny magnets. When placed in an external magnetic field, they can absorb radiofrequency radiation at specific frequencies, which are highly dependent on their local electronic environment.[4] This "chemical shift" provides a detailed map of the molecule's structure.[5]

Proton (¹H) NMR Spectroscopy

Causality of Experimental Choices: The choice of a deuterated solvent, such as Chloroform-d (CDCl₃), is critical. It dissolves the analyte without producing large solvent signals that would otherwise obscure the signals from the compound of interest.[6] Tetramethylsilane (TMS) is added as an internal standard (0 ppm) because it is chemically inert and its single, sharp signal does not overlap with most organic proton signals.

Predicted ¹H NMR Spectrum: The structure suggests a complex but interpretable spectrum. Protons are grouped based on their chemical environment; protons in identical environments are "chemically equivalent" and give rise to a single signal.[7]

  • Aromatic Region (δ 7.0-7.5 ppm): The 2-chlorophenyl group will exhibit four distinct signals. The ortho-substitution pattern breaks the symmetry, leading to a complex multiplet pattern for the four aromatic protons.

  • Methine Proton (C¹⁰-H) (δ ~3.5-4.0 ppm): This single proton is attached to a chiral center and is deshielded by its proximity to the aromatic ring and two nitrogen atoms. It will likely appear as a triplet or a doublet of doublets due to coupling with the adjacent methylene protons (C¹¹-H₂).

  • Methylene Protons (C¹¹-H₂) (δ ~2.8-3.2 ppm): These two protons are adjacent to the chiral center and the primary amine. They are diastereotopic, meaning they are not chemically equivalent and could potentially show separate signals, each split by the methine proton, likely appearing as a multiplet.

  • Morpholine Protons (δ ~2.4-3.8 ppm): The morpholine ring contains eight protons. The four protons on carbons adjacent to the oxygen (C², C⁶) will be deshielded and appear further downfield (δ ~3.6-3.8 ppm) compared to the four protons on carbons adjacent to the nitrogen (C³, C⁵) (δ ~2.4-2.7 ppm). Due to the chair conformation of the ring, these often appear as two complex multiplets.

  • Amine Protons (N¹²-H₂) (δ ~1.5-2.5 ppm, broad): The two protons on the primary amine typically appear as a broad singlet. The chemical shift can vary depending on concentration and solvent, and the signal can sometimes exchange with trace water in the solvent, leading to further broadening or disappearance.

Table 1: Predicted ¹H NMR Data (300 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (C₆H₄Cl) 7.0 - 7.5 Multiplet (m) 4H
C¹⁰-H (Methine) 3.5 - 4.0 Triplet (t) or dd 1H
C²-H₂, C⁶-H₂ (Morpholine) 3.6 - 3.8 Multiplet (m) 4H
C¹¹-H₂ (Methylene) 2.8 - 3.2 Multiplet (m) 2H
C³-H₂, C⁵-H₂ (Morpholine) 2.4 - 2.7 Multiplet (m) 4H

| N¹²-H₂ (Amine) | 1.5 - 2.5 | Broad Singlet (br s) | 2H |

Experimental Protocol: ¹H NMR

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in an NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the spectrum using a standard pulse sequence on a 300 MHz or higher field instrument.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts relative to TMS.

Carbon-13 (¹³C) NMR Spectroscopy

Causality of Experimental Choices: ¹³C NMR spectra are typically acquired using broadband proton decoupling. This collapses the carbon-proton coupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line, simplifying interpretation.[8]

Predicted ¹³C NMR Spectrum: The molecule has 12 carbon atoms. Due to molecular asymmetry, all 12 carbons are expected to be in unique chemical environments and thus produce 12 distinct signals.[9][10]

  • Aromatic Region (δ 120-140 ppm): Six signals are expected. The carbon bearing the chlorine atom (ipso-carbon) will be in the δ 130-135 ppm range, while the carbon attached to the ethylamine chain will be around δ 140 ppm. The other four aromatic carbons will appear between δ 125-130 ppm.

  • Aliphatic Region (δ 40-80 ppm): Six signals are expected from the ethylamine and morpholine carbons.

    • The carbons adjacent to the morpholine oxygen (C², C⁶) will be the most deshielded, appearing around δ 67-70 ppm.[11]

    • The chiral methine carbon (C¹⁰) will be next, influenced by the ring and two nitrogens, expected around δ 60-65 ppm.

    • The carbons adjacent to the morpholine nitrogen (C³, C⁵) are expected around δ 50-55 ppm.

    • The methylene carbon of the ethylamine chain (C¹¹) will appear around δ 40-45 ppm.

Table 2: Predicted ¹³C NMR Data (75 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-Cl ~133
Aromatic C-C¹⁰ ~140
Aromatic C-H (x4) 125 - 130
C², C⁶ (Morpholine O-CH₂) 67 - 70
C¹⁰ (Methine) 60 - 65
C³, C⁵ (Morpholine N-CH₂) 50 - 55

| C¹¹ (Methylene) | 40 - 45 |

Experimental Protocol: ¹³C NMR

  • Prepare a more concentrated sample, typically 20-50 mg in 0.6 mL of CDCl₃.

  • Place the sample in the spectrometer.

  • Acquire the spectrum using a standard pulse sequence with broadband proton decoupling. A greater number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Process the data to obtain the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial structural information based on the molecule's fragmentation pattern.[12] For this analysis, Electrospray Ionization (ESI) is an ideal "soft" ionization technique that protonates the basic amine or morpholine nitrogen, yielding a prominent pseudomolecular ion [M+H]⁺, without causing extensive premature fragmentation.[13][14]

Expected Mass Spectrum:

  • Pseudomolecular Ion [M+H]⁺: The base peak is expected at m/z 241.7. Due to the natural isotopic abundance of chlorine, a characteristic A+2 peak ([M+2+H]⁺) will be observed at m/z 243.7 with an intensity of approximately one-third of the A peak. This isotopic signature is a definitive indicator of the presence of one chlorine atom.

  • Key Fragmentation Pathways: Tandem MS (MS/MS) of the m/z 241.7 ion would reveal characteristic fragments. The most likely cleavage points are the bonds alpha to the nitrogen atoms, as this leads to the formation of stable carbocations or iminium ions.[15][16]

fragmentation_pathway cluster_0 α-Cleavage Pathways parent [M+H]⁺ m/z 241.7 / 243.7 frag1 Fragment A (Loss of Aminomethyl) m/z 211.7 parent->frag1 - CH₂NH₂ frag2 Fragment B (Loss of Morpholine) m/z 154.1 parent->frag2 - C₄H₈NO frag3 Fragment C (Benzylic Cleavage) m/z 125.0 frag2->frag3 - C₂H₅N

Caption: Predicted major fragmentation pathways for protonated this compound in ESI-MS.

Table 3: Predicted ESI-MS Data

Ion Predicted m/z Interpretation
[M+H]⁺ 241.7 Pseudomolecular ion (³⁵Cl)
[M+2+H]⁺ 243.7 Isotopic peak for ³⁷Cl
Fragment A 211.7 [M+H - CH₂NH₂]⁺
Fragment B 154.1 [M+H - Morpholine]⁺

| Fragment C | 125.0 | [Chlorotropylium ion]⁺ |

Experimental Protocol: ESI-MS

  • Prepare a dilute solution of the sample (approx. 10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to facilitate protonation.

  • Infuse the solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Set the mass spectrometer to positive ion detection mode.

  • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the [M+H]⁺ signal.

  • Acquire the full scan mass spectrum over a range of m/z 50-500.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.[17] Covalent bonds vibrate at specific frequencies, and when infrared radiation matching these frequencies is passed through a sample, the energy is absorbed.[18] Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation and provides high-quality spectra of liquids and solids.[19][20]

Predicted IR Spectrum: The key functional groups in the molecule will give rise to characteristic absorption bands.

  • N-H Stretch (Amine): A moderate, two-pronged absorption between 3300-3400 cm⁻¹ is characteristic of a primary amine (-NH₂).

  • C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethyl and morpholine groups) appear just below 3000 cm⁻¹.

  • C-O-C Stretch (Ether): A strong, sharp absorption band around 1115-1125 cm⁻¹ is a key indicator of the ether linkage within the morpholine ring.

  • C-N Stretch (Amine/Morpholine): These stretches typically appear in the 1250-1020 cm⁻¹ range and may overlap with other signals.

  • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretches within the phenyl ring.

  • C-Cl Stretch: A moderate to strong absorption in the 750-780 cm⁻¹ range is indicative of the ortho-disubstituted chlorophenyl group.

Table 4: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 3400 N-H Stretch Primary Amine
3010 - 3100 C-H Stretch Aromatic
2850 - 2960 C-H Stretch Aliphatic
1450 - 1600 C=C Bending Aromatic Ring
1115 - 1125 C-O-C Stretch Ether (Morpholine)

| 750 - 780 | C-Cl Stretch | Aryl Halide |

Experimental Protocol: ATR-FTIR

  • Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small drop of the viscous liquid sample directly onto the crystal surface.

  • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated systems.[21] The absorption of UV or visible light promotes an electron from a lower energy orbital (HOMO) to a higher energy one (LUMO).[22] For this molecule, the 2-chlorophenyl ring is the primary chromophore responsible for UV absorption.

Predicted UV-Vis Spectrum: The benzene ring exhibits characteristic π → π* transitions. For substituted benzenes, these typically result in two main absorption bands.[22]

  • Primary Band (E-band): An intense absorption is expected at a wavelength (λ_max) around 210-220 nm.

  • Secondary Band (B-band): A less intense absorption with fine structure is expected around 260-270 nm. The chlorine substituent may cause a slight bathochromic (red) shift compared to unsubstituted benzene.

Table 5: Predicted UV-Vis Absorption Data (in Ethanol)

Predicted λ_max (nm) Electronic Transition Chromophore
~215 π → π* (E-band) Chlorophenyl Ring

| ~265 | π → π* (B-band) | Chlorophenyl Ring |

Experimental Protocol: UV-Vis Spectroscopy

  • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.

  • Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.1 - 1.0 AU).

  • Use the pure solvent as a blank to zero the spectrophotometer.

  • Record the absorption spectrum of the sample solution from approximately 190 nm to 400 nm.

  • Identify the wavelength(s) of maximum absorbance (λ_max).

Integrated Analytical Workflow: A Self-Validating System

No single technique provides absolute structural proof. True analytical trustworthiness comes from the convergence of data from orthogonal methods. The workflow below illustrates how these techniques integrate to form a self-validating system for the structural confirmation of this compound.

analytical_workflow cluster_synthesis Sample cluster_analysis Spectroscopic Analysis cluster_data Data Output cluster_conclusion Conclusion Sample 2-(2-Chlorophenyl)-2- morpholin-4-ylethylamine MS Mass Spectrometry (ESI-MS) Sample->MS NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR Infrared Spectroscopy (FT-IR) Sample->IR UV UV-Vis Spectroscopy Sample->UV MS_data Molecular Weight: 240.73 Isotope Pattern: Cl present Fragmentation confirms connectivity MS->MS_data NMR_data C-H Framework Confirmed Proton/Carbon Count Match Connectivity via Coupling NMR->NMR_data IR_data Functional Groups Identified: -NH₂, C-O-C, C-Cl, Aromatic IR->IR_data UV_data Confirms Presence of Chlorophenyl Chromophore UV->UV_data Conclusion Structure Confirmed & Purity Assessed MS_data->Conclusion NMR_data->Conclusion IR_data->Conclusion UV_data->Conclusion

Caption: Integrated workflow demonstrating the synergy of spectroscopic techniques for structural validation.

References

solubility and stability of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine

Introduction: A Strategic Overview

In the landscape of modern drug discovery, particularly within neuropharmacology and oncology, the molecule this compound has emerged as a compound of significant interest.[1] Its potential to modulate key biological pathways makes it a valuable scaffold for therapeutic development. However, the journey from a promising lead compound to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties. Among the most pivotal of these are solubility and stability.

This guide serves as a technical deep-dive into the core methodologies for assessing the aqueous solubility and chemical stability of this compound. As a Senior Application Scientist, the perspective offered herein is grounded in the practical realities of pharmaceutical development, where robust data is paramount for informed decision-making. We will explore not just the "how" but the "why" behind each experimental choice, ensuring a framework that is both scientifically rigorous and strategically sound.

The structure of this compound (Figure 1) presents several features that inform our investigation:

  • The Morpholine Ring: This heterocyclic moiety is often incorporated into drug candidates to enhance aqueous solubility and improve pharmacokinetic profiles.[2][3][4][5] Its nitrogen atom provides a site for protonation, contributing to pH-dependent solubility.

  • Primary and Tertiary Amines: The presence of both a primary ethylamine and the tertiary amine within the morpholine ring makes the molecule susceptible to oxidative degradation.[6][7]

  • The 2-Chlorophenyl Group: This aromatic, halogenated ring can influence lipophilicity and may be a site for photolytic degradation.

Understanding these structural elements is fundamental to designing meaningful experiments that predict the molecule's behavior in physiological environments and under various storage conditions.


Part 1: Comprehensive Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Insufficient solubility can halt the development of an otherwise potent compound. We will dissect the two primary forms of solubility measurement: kinetic and thermodynamic, each providing unique insights at different stages of the drug development pipeline.

Rationale for Method Selection

For early-stage discovery, a high-throughput kinetic solubility assay is invaluable for rapidly screening compounds. It measures the concentration of a compound in solution after precipitating from a DMSO stock, reflecting the conditions of many biological assays. In contrast, for lead optimization and pre-formulation, the gold-standard thermodynamic solubility assay, typically the shake-flask method, is essential.[2] It determines the true equilibrium solubility of the crystalline solid in a given medium, providing definitive data for formulation and biopharmaceutical modeling.

Experimental Protocol 1: Kinetic Solubility by High-Performance Liquid Chromatography (HPLC)

This protocol is designed to rapidly assess the solubility of a compound upon its introduction from a concentrated organic solvent stock into an aqueous buffer, mimicking its use in many in vitro biological screens.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Dispense 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into the wells of a 96-well microplate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer, achieving a final nominal concentration of 100 µM. Mix thoroughly.

  • Incubation: Seal the plate and incubate at room temperature (25°C) for 2 hours with gentle agitation to allow for precipitation.

  • Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.

  • Sample Analysis: Carefully transfer the supernatant to an analysis plate. Quantify the concentration of the dissolved compound using a calibrated HPLC-UV method. A suitable method would involve a C18 stationary phase and a mobile phase gradient of water and acetonitrile with 0.1% formic acid.

Diagram: Kinetic Solubility Assessment Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO add_stock Add Stock to Buffer (1:100) prep_stock->add_stock prep_buffer Aliquot Aqueous Buffer (pH 7.4) prep_buffer->add_stock incubate Incubate 2h @ 25°C add_stock->incubate centrifuge Centrifuge to Pellet Precipitate incubate->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant analyze_hplc Quantify by HPLC-UV transfer_supernatant->analyze_hplc

Caption: Workflow for kinetic solubility determination.

Experimental Protocol 2: Thermodynamic (Equilibrium) Solubility by Shake-Flask Method

This method measures the saturation concentration of a compound in a specific solvent at equilibrium, providing the most accurate and relevant value for biopharmaceutical classification.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing relevant aqueous media (e.g., deionized water, pH 5.0 acetate buffer, pH 7.4 phosphate buffer). The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a minimum of 24-48 hours. This extended time is necessary to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let undissolved solids settle. Alternatively, centrifuge the samples at high speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Filter the aliquot through a low-binding 0.45 µm filter to remove any remaining microscopic particles.

  • Quantification: Dilute the filtered sample as needed and quantify the concentration using a validated analytical method, such as HPLC-UV.[8]

Diagram: Thermodynamic Solubility Assessment Workflow

cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_excess Add Excess Solid to Buffer agitate Agitate for 24-48h add_excess->agitate settle Settle or Centrifuge agitate->settle filter Filter Supernatant (0.45 µm) settle->filter quantify Quantify by HPLC-UV filter->quantify

Caption: Workflow for thermodynamic solubility determination.

Data Presentation: Solubility Profile

The results from these assays should be compiled into a clear, concise table for easy interpretation and comparison.

Parameter pH 5.0 Buffer pH 7.4 Buffer Deionized Water
Kinetic Solubility (µM) Expected: HighExpected: ModerateExpected: High
Thermodynamic Solubility (µg/mL) Expected: >100Expected: 10-100Expected: >100

Note: Expected values are based on the typical behavior of basic compounds containing a morpholine moiety.


Part 2: Stability Profiling via Forced Degradation

Forced degradation studies are a regulatory requirement and a cornerstone of drug development, providing critical insights into a molecule's intrinsic stability.[9] By subjecting the compound to harsh conditions, we can rapidly identify potential degradation pathways, elucidate the structure of degradants, and develop stability-indicating analytical methods.[7][10]

Rationale for Stress Condition Selection

The choice of stress conditions is dictated by the chemical structure of this compound and ICH guidelines.[9]

  • Acid/Base Hydrolysis: To test the stability of the molecule to pH extremes, which it might encounter in the gastrointestinal tract or certain formulations.

  • Oxidation: The presence of primary and tertiary amines makes the molecule a prime candidate for oxidative degradation, a common pathway for drug metabolism and degradation.[6][7]

  • Photolysis: To assess the impact of light exposure during manufacturing and storage, particularly relevant for the chlorophenyl group.

  • Thermal Stress: To evaluate the effect of elevated temperatures that might occur during processing or shipment.

Experimental Protocol 3: Forced Degradation Study

This protocol outlines a systematic approach to stress testing, aiming for a target degradation of 5-20% to ensure that degradation products are formed at detectable levels without completely consuming the parent compound.[11]

Methodology:

  • Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours, protected from light.[7][12]

    • Thermal Degradation: Store the solution at 60°C for 7 days in the dark.

    • Photolytic Degradation: Expose the solution to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

  • Neutralization: After the specified stress period, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. This method must be capable of separating the intact parent drug from all major degradation products. A photodiode array (PDA) detector is recommended to assess peak purity, and mass spectrometry (MS) is invaluable for identifying degradants.

Diagram: Forced Degradation Study Workflow

cluster_stress Stress Conditions cluster_analysis Analysis start Prepare 1 mg/mL Solution acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, RT) start->base oxide Oxidative (3% H₂O₂, RT) start->oxide thermal Thermal (60°C) start->thermal photo Photolytic (ICH Q1B) start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by Stability-Indicating HPLC-UV/MS oxide->analyze thermal->analyze photo->analyze neutralize->analyze compare Compare to Unstressed Control analyze->compare

Caption: Workflow for a comprehensive forced degradation study.

Data Presentation: Stability Profile Summary

The data should be tabulated to clearly indicate the molecule's lability under each stress condition.

Stress Condition Observation % Degradation Number of Major Degradants
0.1 M HCl, 60°C Expected: Minor degradation<10%1-2
0.1 M NaOH, RT Expected: Minor degradation<10%1-2
3% H₂O₂, RT Expected: Significant degradation>15%Multiple
Thermal, 60°C Expected: Stable<5%0-1
Photolytic Expected: Potential for minor degradation5-10%1-2

Note: Expected outcomes are based on the known reactivity of the compound's functional groups.


Conclusion and Strategic Implications

This technical guide outlines a robust, field-proven framework for the comprehensive evaluation of the . The morpholine ring is anticipated to confer favorable aqueous solubility, particularly at lower pH values, which is advantageous for oral absorption. However, the presence of amine functionalities signals a potential vulnerability to oxidative degradation.[6][7]

The data generated from these studies are not merely academic; they are actionable intelligence. The solubility profile directly informs the strategy for formulation development, guiding the selection of excipients and delivery systems. The stability data, particularly the degradation pathways identified, are crucial for defining appropriate storage conditions, packaging, and shelf-life, ensuring the safety and efficacy of the final drug product.[10] By adhering to these rigorous, self-validating protocols, researchers and drug development professionals can build a comprehensive data package to confidently advance promising molecules like this compound through the development pipeline.


References

Whitepaper: A Senior Application Scientist's Guide to In Silico Modeling of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, in silico modeling has emerged as a cornerstone technology, providing unparalleled insights into the molecular interactions that govern therapeutic efficacy.[1] This guide offers a comprehensive, technically-grounded walkthrough for modeling the interactions of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine, a versatile scaffold compound with significant potential in neuropharmacology and oncology.[2] We will navigate the complete computational workflow, from initial structure preparation and molecular docking to the complexities of all-atom molecular dynamics simulations and binding free energy calculations. This document is designed for researchers, scientists, and drug development professionals, providing not just a procedural protocol, but the critical scientific reasoning that underpins each decision in the modeling cascade. By integrating established methodologies with field-proven insights, this guide serves as a self-validating framework for the robust computational assessment of small molecule-protein interactions.

Introduction: The Compound and the Challenge

This compound is a chemical entity of growing interest. Its structure, which combines a chlorophenyl group with a morpholine ring, suggests a capacity for diverse interactions within biological systems, making it a compelling candidate for therapeutic development.[2] The primary challenge in harnessing its potential lies in identifying its specific protein targets and elucidating the precise mechanism of binding at an atomic level. Computational modeling provides a direct path to address this challenge, offering a means to predict and analyze these interactions with high fidelity, thereby accelerating the drug discovery pipeline.[3][4]

This guide will use a hypothetical yet representative target, the human Dopamine D2 Receptor (DRD2), a G-protein coupled receptor implicated in numerous neurological processes and a common target for neuropsychiatric drugs. This choice allows us to explore a realistic and complex modeling scenario.

Foundational Data Curation and System Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the initial structural data. Meticulous preparation of both the ligand and the protein target is a non-negotiable prerequisite for obtaining meaningful results.[1]

Ligand Structure Acquisition and Parameterization

The journey begins with obtaining a reliable three-dimensional structure of our ligand, this compound.

Experimental Protocol: Ligand Preparation

  • Obtain 3D Coordinates: The ligand structure can be sourced from chemical databases like ZINC or PubChem.[5][6][7] For this guide, we will assume retrieval from the ZINC database, which provides molecules in a "ready-to-dock" 3D format.[7][8][9]

  • Protonation State and Tautomerism: Ensure the ligand is in its most likely protonation state at physiological pH (typically ~7.4). Tools like Avogadro can be used to add hydrogens and verify the structure.[10]

  • Force Field Parameterization (Critical Step): Molecular dynamics simulations require a set of parameters that describe the potential energy of the molecule (a force field). While standard force fields like CHARMM contain parameters for common biomolecules (proteins, lipids), they do not inherently include parameters for novel, drug-like molecules.[11][12][13] We must generate these parameters. The CHARMM General Force Field (CGenFF) is an excellent tool for this purpose, designed to be compatible with the CHARMM force fields for biomolecules.[14][15]

    • Upload the ligand structure (in .mol2 format) to the CGenFF server.

    • The server returns a topology file (.str or .itp for GROMACS) containing all the necessary bond, angle, dihedral, and non-bonded parameters for the ligand.

Causality Insight: The accuracy of the entire simulation hinges on the quality of these ligand parameters. CGenFF uses an analogy-based approach, transferring parameters from well-characterized chemical groups. Any parameters with high penalty scores should be carefully validated, as they indicate a lower confidence in the parameter assignment.

Protein Target Preparation

We will use an experimentally determined structure of the DRD2 receptor from the Protein Data Bank (PDB), a repository for 3D structural data of large biological molecules.[16][17][18][19][20]

Experimental Protocol: Receptor Preparation

  • Select a PDB Entry: Choose a high-resolution crystal structure of the target protein. For our example, we might select a PDB entry of DRD2 in complex with a known antagonist.

  • Clean the PDB File: The raw PDB file often contains non-essential molecules such as co-crystallized ligands, ions, and water molecules that are not part of the core protein structure. These should be removed unless they are known to be critical for structural integrity or binding.

  • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. These must be added computationally, ensuring correct ionization states for acidic and basic residues (e.g., Asp, Glu, Lys, Arg, His) at the chosen pH.

  • Handle Missing Residues/Loops: Some PDB structures may have missing residues, often in flexible loop regions. These can be modeled using homology modeling or loop prediction servers, although for initial docking studies, their absence may be tolerated if they are distant from the binding site.

Workflow I: Molecular Docking for Pose Prediction

Molecular docking serves as our first computational filter. It predicts the preferred orientation (the "pose") of a ligand when bound to a protein and provides an initial estimate of binding affinity.[3][21][22][23] We will utilize AutoDock Vina, a widely used open-source docking program known for its speed and accuracy.[24][25][26]

Docking Methodology

The core of docking involves two components: a search algorithm to explore the conformational space of the ligand within the binding site and a scoring function to rank the generated poses.[3]

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Prepare Receptor and Ligand: Convert the cleaned protein (.pdb) and the prepared ligand (.mol2 or .pdb) files into the .pdbqt format using AutoDockTools.[26][27] This format includes atomic charges and atom type definitions required by Vina.

  • Define the Search Space (Grid Box): Specify a three-dimensional grid box that encompasses the putative binding site on the receptor. The dimensions of this box are critical; it must be large enough to allow the ligand to move and rotate freely but small enough to focus the search, saving computational time.

  • Create Configuration File: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the coordinates and dimensions of the grid box, and the name of the output file.

  • Execute Vina: Run the docking simulation from the command line: vina --config conf.txt --log log.txt.

  • Analyze Results: Vina will output a file containing the predicted binding poses (typically 9-10), ranked by their binding affinity scores in kcal/mol. The pose with the lowest energy score is considered the most probable binding mode.

Docking Data Presentation

The results from the docking simulation are best summarized in a table for clear interpretation.

Pose RankBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (Example)
1-9.50.000Asp114, Ser193, Phe390
2-9.21.251Asp114, Val115, Ser193
3-8.92.034Phe389, Phe390, Trp386
Docking Workflow Visualization

The logical flow of the docking process can be visualized to clarify the sequence of operations.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage Ligand_DB Ligand DB (ZINC) Prep_Ligand Prepare Ligand (Add H+, Check Tautomer) Ligand_DB->Prep_Ligand PDB Protein DB (PDB) Prep_Protein Prepare Protein (Clean, Add H+) PDB->Prep_Protein PDBQT Convert to PDBQT Prep_Ligand->PDBQT Prep_Protein->PDBQT Define_Box Define Search Space (Grid Box) PDBQT->Define_Box Run_Vina Execute AutoDock Vina Define_Box->Run_Vina Analyze_Poses Analyze Poses & Scores Run_Vina->Analyze_Poses Best_Pose Select Best Pose (Lowest Energy) Analyze_Poses->Best_Pose

Caption: Molecular Docking Workflow.

Workflow II: Molecular Dynamics (MD) Simulation for Refinement and Dynamic Analysis

While docking provides a static snapshot, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, allowing us to observe how the protein and ligand adapt to each other in a simulated physiological environment.[28][29] This provides a much more rigorous assessment of the binding stability and interaction patterns. We will use GROMACS, a highly efficient and widely used MD simulation package.[30]

MD Simulation Methodology

This workflow takes the best-ranked pose from our docking experiment as the starting point for a full-scale simulation.

Experimental Protocol: Protein-Ligand MD Simulation with GROMACS

  • System Building:

    • Merge Coordinates: Combine the PDB files of the prepared protein and the selected ligand pose into a single complex.pdb file.[10][31]

    • Choose Force Field: Select an appropriate force field. The CHARMM36m force field is a robust choice for proteins and is compatible with our CGenFF-parameterized ligand.[11]

    • Generate Topology: Use the GROMACS pdb2gmx tool to generate a molecular topology for the protein. Then, manually edit the master topology file (topol.top) to include the ligand's topology file (.itp) generated by CGenFF.[31][32]

  • Solvation and Ionization:

    • Define Simulation Box: Create a periodic simulation box (e.g., a cubic or dodecahedron box) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the complex and the box edges to prevent self-interaction.[10]

    • Solvate: Fill the box with explicit water molecules (e.g., TIP3P water model, which is compatible with CHARMM36).

    • Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system and to mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization:

    • Perform a steep descent energy minimization to relax the system and remove any steric clashes or unfavorable geometries introduced during the setup process.

  • Equilibration (Two Phases):

    • NVT Ensemble (Constant Number of particles, Volume, Temperature): Equilibrate the system for a short period (e.g., 1 ns) while restraining the positions of the protein and ligand heavy atoms. This allows the solvent and ions to equilibrate around the fixed solute.

    • NPT Ensemble (Constant Number of particles, Pressure, Temperature): Continue equilibration (e.g., for 5-10 ns) with position restraints, but now in an ensemble that maintains constant pressure. This ensures the system reaches the correct density.

  • Production MD:

    • Remove the position restraints and run the production simulation for a duration sufficient to observe the desired molecular events (e.g., 100-500 ns). Trajectory data (atomic coordinates over time) is saved at regular intervals.

MD Simulation Workflow Visualization

This diagram outlines the sequential steps of setting up and running an MD simulation.

G Start Start: Docked Complex System Build System (Merge PDBs, Gen Topology) Start->System Solvate Define Box & Solvate System->Solvate Ions Add Ions (Neutralize System) Solvate->Ions EM Energy Minimization Ions->EM NVT NVT Equilibration (Constant Volume/Temp) EM->NVT NPT NPT Equilibration (Constant Pressure/Temp) NVT->NPT Prod Production MD Run NPT->Prod Analysis Trajectory Analysis Prod->Analysis

Caption: Molecular Dynamics Simulation Workflow.

Post-Simulation Analysis: Extracting Actionable Insights

The raw trajectory from an MD simulation is a vast dataset. The final, critical phase of our work is to analyze this trajectory to extract meaningful biophysical insights.

Stability and Fluctuation Analysis
  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable, converging RMSD plot indicates that the system has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This highlights regions of the protein that are highly flexible versus those that are stable. High fluctuations in the binding site could indicate an unstable interaction.

Binding Free Energy Calculation (MM/PBSA)

To obtain a more accurate estimate of binding affinity than the docking score, we can use end-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).[33][34][35][36] This method calculates the free energy of binding by combining molecular mechanics energy terms with continuum solvation models.[34]

Experimental Protocol: MM/PBSA Calculation

  • Extract Snapshots: Select a series of snapshots (e.g., 100-200 frames) from the stable portion of the production MD trajectory.

  • Calculate Energy Components: For each snapshot, calculate the free energy of the complex, the protein alone, and the ligand alone. The binding free energy is then computed as: ΔG_bind = G_complex - (G_protein + G_ligand)

  • Decompose Energy Terms: The total binding free energy can be broken down into contributions from van der Waals interactions, electrostatic interactions, polar solvation energy, and non-polar solvation energy.

Trustworthiness Insight: While computationally intensive, MM/PBSA provides a more physically realistic energy assessment than docking scores because it averages over an ensemble of conformations and incorporates solvation effects more rigorously.[35] However, it typically neglects conformational entropy, which can be a source of error.[34][37]

Analysis Data Presentation

Key quantitative results from the MD analysis should be tabulated.

Table: MD Simulation and MM/PBSA Analysis Summary

MetricValueInterpretation
Simulation Length200 nsSufficient time for system equilibration.
Average Protein Backbone RMSD0.25 nmThe protein structure is stable throughout the simulation.
Average Ligand RMSD (fit to protein)0.15 nmThe ligand remains stably bound in the predicted pose.
MM/PBSA Binding Energy (ΔG_bind) -45.5 ± 5.2 kJ/mol Favorable binding energy, indicating a stable complex.
- van der Waals Contribution-150.3 kJ/molStrong favorable contribution from shape complementarity.
- Electrostatic Contribution-85.7 kJ/molSignificant favorable contribution from polar interactions.
- Polar Solvation Contribution+201.5 kJ/molUnfavorable; energy penalty for desolvating polar groups.
- Non-Polar Solvation Contribution-11.0 kJ/molMinor favorable contribution from hydrophobic effects.
Analysis Workflow Visualization

This diagram shows how different analysis techniques are applied to the MD trajectory.

G cluster_analysis Post-MD Analysis Trajectory MD Trajectory File RMSD RMSD Analysis (System Stability) Trajectory->RMSD RMSF RMSF Analysis (Residue Flexibility) Trajectory->RMSF HBond Interaction Analysis (H-Bonds, Contacts) Trajectory->HBond MMPBSA MM/PBSA Calculation (Binding Free Energy) Trajectory->MMPBSA Final_Data Quantitative Results (Tables & Plots) RMSD->Final_Data RMSF->Final_Data HBond->Final_Data MMPBSA->Final_Data

Caption: Post-MD Trajectory Analysis Workflow.

Conclusion and Authoritative Perspective

This guide has detailed a multi-stage computational workflow for the rigorous investigation of this compound's interactions with a protein target. By progressing from the rapid, static predictions of molecular docking to the dynamic, refined analysis of molecular dynamics and MM/PBSA, we build a layered, evidence-based model of molecular recognition.

It is imperative to recognize that in silico modeling is not a substitute for experimental validation but a powerful predictive tool to guide it.[1] The binding poses and affinity estimates generated through these methods form testable hypotheses. The true value of this work lies in its ability to prioritize compounds, identify key interacting residues for mutagenesis studies, and provide a foundational understanding of the binding mechanism, thereby dramatically increasing the efficiency and success rate of the drug discovery process.

References

literature review of morpholine-containing compounds in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Status of the Morpholine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in the structures of successful therapeutic agents. The morpholine ring, a six-membered saturated heterocycle containing both a secondary amine and an ether functional group, has earned its place as a "privileged scaffold".[1][2] Its prevalence in a wide array of clinically approved and experimental drugs stems from a unique combination of physicochemical properties that favorably influence a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] The morpholine moiety can enhance aqueous solubility, improve metabolic stability, and provide a versatile handle for synthetic modification, making it an invaluable tool for drug designers.[4][5] This guide provides a comprehensive technical overview of the role of morpholine-containing compounds in drug discovery, from synthetic strategies and structure-activity relationships to their impact on ADME/Tox properties and interactions with biological targets.

Synthetic Strategies for Morpholine-Containing Compounds

The construction of the morpholine ring and its derivatives is a well-established area of organic synthesis, with numerous methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

General Synthetic Approaches

Several common strategies are employed for the synthesis of the morpholine core:

  • From 1,2-Amino Alcohols: A prevalent method involves the reaction of a 1,2-amino alcohol with a two-carbon electrophile. A recently developed green synthesis utilizes ethylene sulfate as the electrophile in a one or two-step, redox-neutral protocol.[6][7]

  • Palladium-Catalyzed Carboamination: A four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has been described, with the key step being a Pd-catalyzed carboamination reaction.[8][9]

  • Intramolecular Cyclization: Intramolecular hydroalkoxylation of nitrogen-tethered alkenes, mediated by boron trifluoride etherate, can yield morpholine structures.[10]

Experimental Protocol: Synthesis of a Gefitinib Intermediate

Gefitinib (Iressa®) is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[11][12] Its synthesis involves the preparation of a key morpholine-containing intermediate, 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one.[11]

Step 1: Alkylation of 3-hydroxy-4-methoxybenzaldehyde

To a solution of 3-hydroxy-4-methoxybenzaldehyde in a suitable solvent such as DMF, is added a base like potassium carbonate, followed by the addition of 1-bromo-3-chloropropane. The reaction mixture is heated to facilitate the alkylation of the phenolic hydroxyl group.

Step 2: Nitration

The resulting aldehyde is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring.

Step 3: Reductive Cyclization

The nitro group is reduced to an amine, typically using a reducing agent like iron in acetic acid, which then undergoes spontaneous cyclization with a formyl equivalent (e.g., formamidine acetate) to form the quinazolinone core.

Step 4: Chlorination

The hydroxyl group at the 4-position of the quinazolinone is converted to a chlorine atom using a chlorinating agent such as phosphoryl chloride.

Step 5: Nucleophilic Substitution with 3-chloro-4-fluoroaniline

The 4-chloroquinazoline is then reacted with 3-chloro-4-fluoroaniline in a nucleophilic aromatic substitution reaction to install the aniline moiety.

Step 6: Final Alkylation with Morpholine

Finally, the remaining chloroalkyl side chain is reacted with morpholine to yield the desired gefitinib molecule.[12][13][14]

Gefitinib Synthesis Workflow start 3-hydroxy-4- methoxybenzaldehyde alkylation Alkylation with 1-bromo-3-chloropropane start->alkylation nitration Nitration alkylation->nitration reduction_cyclization Reductive Cyclization nitration->reduction_cyclization chlorination Chlorination reduction_cyclization->chlorination snar SNAr with 3-chloro- 4-fluoroaniline chlorination->snar final_alkylation Alkylation with Morpholine snar->final_alkylation end Gefitinib final_alkylation->end

Caption: A simplified workflow for the synthesis of Gefitinib.

Structure-Activity Relationships (SAR) of Morpholine-Containing Drugs

The morpholine moiety can play several roles in the structure-activity relationship of a drug molecule. It can act as a key pharmacophoric element, a scaffold to orient other functional groups, or a modulator of physicochemical properties.[15][16]

Morpholine in Oncology

In cancer drug discovery, the morpholine ring is a common feature in kinase inhibitors.[17]

Compound ClassTargetKey SAR ObservationsIC50 Range (µM)Reference
Quinazoline DerivativesEGFRThe morpholine group enhances solubility and provides a key interaction point in the ATP binding pocket. Substitution on the aniline ring is critical for potency.0.01 - 1.0[18]
Thiopyrano[4,3-d]pyrimidinesPI3KαElectron-withdrawing groups on the phenyl ring attached to the pyrazoline scaffold enhance antitumor activity.6.02 - 10.27[19]
Piperidine-Morpholine HybridsPI3K/Akt/mTORThe specific substitution pattern on both the piperidine and morpholine rings dictates the potency and selectivity against different cancer cell lines.Varies[17]
Morpholine in Neuroscience

The physicochemical properties of the morpholine ring make it particularly well-suited for central nervous system (CNS) drug discovery, where blood-brain barrier permeability is a critical factor.[3][15][16]

DrugTargetRole of MorpholineTherapeutic AreaReference
ReboxetineNorepinephrine TransporterThe morpholine ring is a key part of the pharmacophore and contributes to the overall physicochemical properties required for CNS activity.Depression[16]
MoclobemideMonoamine Oxidase AThe morpholine ring influences the ADME properties of the drug.Depression[16]
AprepitantNeurokinin 1 ReceptorThe morpholine moiety contributes to the high affinity and selectivity for the NK1 receptor.Chemotherapy-induced nausea and vomiting[16]

The Morpholine Moiety in Drug-Target Interactions: A Structural Perspective

X-ray crystallography has provided invaluable insights into how morpholine-containing drugs interact with their biological targets at an atomic level.[20][21][22][23][24]

Gefitinib in the ATP Binding Pocket of EGFR

The crystal structure of gefitinib in complex with the EGFR kinase domain reveals the critical role of the morpholine group.[20][21][23] The morpholine's oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in van der Waals interactions with hydrophobic residues in the binding pocket. The nitrogen atom of the quinazoline core forms a key hydrogen bond with the backbone amide of Met793 in the hinge region of the kinase.[23] The morpholino-propoxy side chain extends into a solvent-exposed region, contributing to the overall binding affinity and solubility of the compound.[23]

Gefitinib_EGFR_Interaction Gefitinib Gefitinib Morpholine Morpholine Moiety Gefitinib->Morpholine contains Quinazoline Quinazoline Core Gefitinib->Quinazoline contains Aniline Aniline Moiety Gefitinib->Aniline contains SolventChannel Solvent Channel Morpholine->SolventChannel extends into Hinge Hinge Region (Met793) Quinazoline->Hinge H-bond HydrophobicPocket Hydrophobic Pocket Aniline->HydrophobicPocket interacts with EGFR EGFR Kinase Domain

Caption: Key interactions of Gefitinib with the EGFR kinase domain.

ADME/Tox Profile of Morpholine-Containing Compounds

A significant reason for the widespread use of the morpholine scaffold is its generally favorable absorption, distribution, metabolism, and excretion (ADME) and toxicity profile.[5]

Absorption and Distribution

The morpholine ring's polarity can enhance aqueous solubility, which is often beneficial for oral absorption.[4] Its ability to participate in hydrogen bonding can also improve permeability across biological membranes.[16] For CNS-active drugs, the balanced lipophilicity imparted by the morpholine moiety can facilitate crossing the blood-brain barrier.[15][16]

Metabolism

The metabolic fate of morpholine-containing compounds is a critical consideration in drug design. The morpholine ring can be a site of metabolism, typically through oxidation. However, in many cases, it imparts metabolic stability to the parent molecule.[4] The primary enzyme responsible for the metabolism of many morpholine-containing drugs is Cytochrome P450 3A4 (CYP3A4).[4]

Toxicity

Generally, the morpholine moiety is considered to have a low toxicity profile. However, as with any chemical entity, the overall toxicity of a morpholine-containing compound is dependent on the entire molecular structure and its metabolites.

Table of ADME Properties for Selected Morpholine-Containing Drugs

DrugBioavailability (%)Protein Binding (%)MetabolismElimination Half-life (h)Reference
Gefitinib~60~90CYP3A4, CYP2D6~48[5]
Linezolid~100~31Oxidation of morpholine ring4-6[5]
Reboxetine>9497-98CYP3A412-13[5]

Conclusion: The Enduring Utility of the Morpholine Scaffold

The morpholine ring continues to be a valuable and frequently employed structural motif in the design of new therapeutic agents. Its advantageous physicochemical properties, versatile synthetic accessibility, and generally favorable ADME/Tox profile make it a powerful tool for medicinal chemists. A thorough understanding of the synthetic methodologies, structure-activity relationships, and drug-target interactions associated with morpholine-containing compounds is essential for the successful development of the next generation of innovative medicines. As drug discovery continues to evolve, the privileged morpholine scaffold is certain to remain a key component in the medicinal chemist's armamentarium.

References

An In-depth Technical Guide to 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine is a synthetic organic compound that has emerged as a valuable building block in the landscape of medicinal chemistry and drug development. Its unique structural architecture, featuring a chlorinated phenyl ring, a morpholine moiety, and a flexible ethylamine chain, provides a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This guide offers a comprehensive technical overview of this compound, detailing its chemical properties, a proposed synthetic pathway, and its significant applications in contemporary pharmaceutical research, particularly within the realms of neuropharmacology and oncology.

While the specific historical details of its initial discovery are not extensively documented in publicly available literature, its utility is recognized by its commercial availability as a research chemical. This guide aims to consolidate the existing knowledge and provide expert insights into the potential of this compound for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Structural Elucidation

The judicious arrangement of functional groups in this compound underpins its utility as a synthetic intermediate. The key chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C12H17ClN2O[1]
Molecular Weight 240.73 g/mol [1]
CAS Number 866782-00-5
Appearance Not specified, likely an oil or low-melting solid
Solubility Not explicitly detailed, but likely soluble in organic solvents

The 2-chlorophenyl group introduces a degree of lipophilicity and can engage in specific interactions with biological targets. The morpholine ring, a common motif in medicinal chemistry, can enhance aqueous solubility and often serves as a key pharmacophoric element.[2] The primary amine of the ethylamine chain provides a crucial handle for further chemical modifications and is often a key site for interaction with biological receptors.

Proposed Synthesis Pathway

Hypothetical Step-by-Step Experimental Protocol:
  • Synthesis of 2-chloro-α-morpholinoacetophenone:

    • To a solution of 2-chloro-α-bromoacetophenone (1.0 eq) in a suitable aprotic solvent such as acetonitrile, add morpholine (2.2 eq).

    • The reaction mixture is stirred at room temperature for 12-24 hours.

    • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

  • Reductive Amination to form 2-(2-Chlorophenyl)-2-morpholin-4-ylethanamine:

    • The 2-chloro-α-morpholinoacetophenone (1.0 eq) is dissolved in a suitable solvent such as methanol.

    • Ammonium acetate (10-20 eq) and sodium cyanoborohydride (1.5-2.0 eq) are added sequentially to the solution.

    • The reaction is stirred at room temperature for 24-48 hours.

    • The reaction is carefully quenched with a dilute acid (e.g., 1N HCl) and then basified with a base (e.g., NaOH) to a pH of >10.

    • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

    • Purification of the final product, this compound, can be achieved via column chromatography.

G start 2-Chloro-α-bromoacetophenone intermediate 2-Chloro-α-morpholinoacetophenone start->intermediate Nucleophilic Substitution morpholine Morpholine morpholine->intermediate reductive_amination Reductive Amination (NH4OAc, NaBH3CN) intermediate->reductive_amination product This compound reductive_amination->product

Caption: Proposed two-step synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The primary value of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its utility has been noted in the fields of neuropharmacology and oncology.

Scaffold for Neurologically Active Compounds

The phenylethylamine core is a well-established pharmacophore for compounds targeting the central nervous system. A closely related compound, 2-(2-chlorophenyl)-2-morpholin-4-yl-N-(pyridin-3-ylmethyl)ethanamine (VUF 6002), has been reported to interact with serotonin and dopamine transporters. This suggests that derivatives of this compound could be explored for their potential to modulate the activity of these key neurotransmitter systems, which are implicated in a range of neurological and psychiatric disorders.

G compound 2-(2-Chlorophenyl)-2- morpholin-4-ylethylamine Derivative (e.g., VUF 6002) target1 Serotonin Transporter (SERT) compound->target1 Binds to target2 Dopamine Transporter (DAT) compound->target2 Binds to effect Modulation of Neurotransmitter Reuptake target1->effect target2->effect outcome Potential Therapeutic Effect in Neurological Disorders effect->outcome

Caption: Hypothetical mechanism of action for derivatives of the title compound.

Building Block for Novel Oncological Agents

The morpholine moiety is present in several approved and investigational cancer drugs. For instance, morpholine derivatives have been investigated as inhibitors of phosphoinositide 3-kinase (PI3K), a key signaling pathway frequently dysregulated in cancer. The structural features of this compound make it an attractive starting point for the synthesis of novel kinase inhibitors and other potential anti-cancer agents.

Conclusion

This compound represents a valuable and versatile chemical entity for drug discovery and development. Its straightforward, albeit not publicly detailed, synthesis and the presence of multiple functional groups amenable to chemical modification make it a powerful tool for medicinal chemists. While specific biological data for this compound remains elusive in the public domain, the known activities of structurally related molecules provide a strong rationale for its continued use in the exploration of novel therapeutics for neurological disorders and cancer. Future research focused on the direct biological characterization of this compound and its derivatives is warranted to fully unlock its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Novel Therapeutic Candidate

2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine is a heterocyclic amine with a chemical structure that suggests significant potential in medicinal chemistry. Its architecture, featuring a reactive morpholine ring and a chlorophenyl group, positions it as a valuable building block in the synthesis of novel therapeutic agents, particularly in the realms of neuropharmacology and oncology.[1] The modulation of receptor activity and influence on signaling pathways are key areas of investigation for this compound.[1] As with any compound progressing through the drug development pipeline, from discovery to preclinical and clinical evaluation, the ability to accurately and precisely quantify it in various matrices is paramount.

This comprehensive guide provides detailed analytical methodologies for the quantification of this compound. We will explore three robust analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are designed to be self-validating systems, grounded in established principles of analytical chemistry and guided by regulatory standards such as those from the International Council for Harmonisation (ICH).

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular FormulaC₁₂H₁₇ClN₂O[2]
Molecular Weight240.73 g/mol [2]
Chemical StructureA morpholine ring and a 2-chlorophenyl group attached to an ethylamine backbone.Inferred
Predicted PropertiesBasic nature due to the amine and morpholine nitrogens; UV absorbance due to the chlorophenyl ring.Inferred

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is often the workhorse of pharmaceutical analysis due to its robustness, versatility, and cost-effectiveness. For this compound, a reverse-phase HPLC method is the logical first choice, leveraging the compound's moderate polarity.

Causality Behind Experimental Choices
  • Column Selection: A C18 column is chosen for its hydrophobic stationary phase, which will interact with the non-polar chlorophenyl ring of the analyte, providing good retention.[3]

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer is selected. Acetonitrile serves as the organic modifier to elute the analyte. The phosphate buffer controls the pH of the mobile phase. Maintaining a slightly acidic pH (e.g., pH 3) will ensure the amine groups are protonated, leading to sharper peaks and more reproducible retention times.[3]

  • Detection: The chlorophenyl group contains a chromophore that is expected to absorb UV light. A detection wavelength of 225 nm is a good starting point for aromatic compounds.[3]

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Acquisition & Analysis S1 Weigh Analyte Standard S2 Dissolve in Diluent (e.g., 50:50 ACN:Water) S1->S2 S3 Prepare Calibration Curve (e.g., 1-100 µg/mL) S2->S3 H3 Inject Sample/Standard (10 µL) S3->H3 S4 Prepare Sample Solution S4->H3 H1 Mobile Phase Preparation (ACN & Phosphate Buffer) H2 System Equilibration H1->H2 H2->H3 H4 Isocratic Elution on C18 Column H3->H4 D1 UV Detection at 225 nm H4->D1 D2 Chromatogram Generation D1->D2 D3 Peak Integration & Quantification D2->D3 D4 Linear Regression of Calibration Curve D3->D4

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV Method

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

2. Instrumentation:

  • HPLC system with a UV detector, autosampler, and column oven.

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

3. Preparation of Solutions:

  • Mobile Phase: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase will be a mixture of this buffer and acetonitrile (e.g., 50:50 v/v). Filter and degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

4. Chromatographic Conditions:

  • Column: C18 (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 50:50 (v/v) Acetonitrile : 20 mM Phosphate Buffer (pH 3.0)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 225 nm

5. Method Validation (as per ICH Guidelines):

  • Specificity: Analyze a blank (diluent) and a spiked sample to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, derivatization may be necessary to improve its volatility and chromatographic behavior.

Causality Behind Experimental Choices
  • Derivatization: The primary and secondary amine groups in the molecule can cause peak tailing on standard non-polar GC columns. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or heptafluorobutyric anhydride (HFBA) will replace the active hydrogens with less polar groups, improving peak shape and volatility.[4]

  • Column Selection: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is suitable for separating a wide range of derivatized compounds.

  • Ionization: Electron Ionization (EI) is a standard, robust ionization technique that produces reproducible fragmentation patterns, which are excellent for structural confirmation and library matching.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis P1 Sample Extraction (e.g., LLE with Hexane) P2 Solvent Evaporation P1->P2 P3 Derivatization (e.g., with HFBA) P2->P3 G1 Inject Derivatized Sample P3->G1 G2 Separation on DB-5ms Column (Temperature Program) G1->G2 G3 Electron Ionization (EI) G2->G3 G4 Mass Analysis (Scan or SIM mode) G3->G4 A1 Total Ion Chromatogram (TIC) G4->A1 A2 Mass Spectrum of Analyte Peak A1->A2 A3 Quantification using Characteristic Ions A1->A3

Caption: Workflow for GC-MS quantification with derivatization.

Detailed Protocol: GC-MS Method

1. Materials and Reagents:

  • Reference standard and samples.

  • Heptafluorobutyric anhydride (HFBA)

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate

2. Instrumentation:

  • GC-MS system with an autosampler.

  • Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

3. Sample Preparation and Derivatization:

  • Extraction: For samples in an aqueous matrix, adjust the pH to >10 with NaOH and extract with ethyl acetate. Dry the organic layer with anhydrous sodium sulfate.

  • Derivatization: Evaporate the extract to dryness under a gentle stream of nitrogen. Add 50 µL of ethyl acetate and 50 µL of HFBA. Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

4. GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode:

    • Full Scan: m/z 50-550 for qualitative analysis and identification.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor 3-4 characteristic ions of the derivatized analyte.

5. Method Validation:

  • Follow similar validation principles as for HPLC (Specificity, Linearity, Accuracy, Precision, LOD/LOQ), but use the peak areas of the selected ions for quantification.

Part 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for achieving the highest sensitivity and selectivity, making it ideal for quantifying trace levels of the analyte in complex biological matrices.

Causality Behind Experimental Choices
  • Chromatography: A fast LC gradient using a C18 column provides rapid separation and minimizes matrix effects. The mobile phase additives, such as formic acid, are volatile and compatible with mass spectrometry, and they promote the formation of protonated molecules.[5]

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is highly effective for basic compounds like this compound, as the amine groups are readily protonated.[5]

  • Mass Analysis: Multiple Reaction Monitoring (MRM) is used for quantification. A specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This highly specific transition minimizes interferences and provides excellent sensitivity.[6]

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_analysis Data Analysis SP1 Protein Precipitation or SPE SP2 Supernatant Transfer/Elution SP1->SP2 SP3 Dilution & Internal Standard Spiking SP2->SP3 LC1 Inject Sample SP3->LC1 LC2 Fast Gradient Elution (C18 Column) LC1->LC2 MS1 ESI+ Ionization LC2->MS1 MS2 Q1: Precursor Ion Selection ([M+H]⁺) MS1->MS2 MS3 Q2: Collision-Induced Dissociation MS2->MS3 MS4 Q3: Product Ion Selection MS3->MS4 DA1 MRM Chromatogram MS4->DA1 DA2 Peak Area Ratio (Analyte/Internal Standard) DA1->DA2 DA3 Quantification via Calibration Curve DA2->DA3

Caption: Workflow for LC-MS/MS quantification using MRM.

Detailed Protocol: LC-MS/MS Method

1. Materials and Reagents:

  • Reference standard and a suitable stable isotope-labeled internal standard (SIL-IS), if available.

  • Acetonitrile and Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

2. Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.

  • UPLC/HPLC system.

  • C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

3. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Sample Preparation (e.g., from plasma): To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant for injection.

4. LC-MS/MS Conditions:

  • Column: C18 (50 mm x 2.1 mm, 1.8 µm)

  • Flow Rate: 0.4 mL/min

  • Gradient Program:

    • Start at 5% B, hold for 0.5 min.

    • Linear gradient to 95% B over 2.5 min.

    • Hold at 95% B for 1 min.

    • Return to 5% B and re-equilibrate for 1 min.

  • Ionization Mode: ESI Positive

  • MRM Transitions:

    • These must be determined by infusing the standard compound. For this compound (MW 240.73), the precursor ion [M+H]⁺ would be m/z 241.1. A plausible product ion resulting from the loss of the morpholine group could be monitored.

    • Example Transition: m/z 241.1 → [Product Ion] (Collision energy to be optimized).

5. Method Validation:

  • Validation should be performed in accordance with regulatory guidelines for bioanalytical method validation (e.g., FDA or EMA guidelines). This includes assessment of specificity, sensitivity (LLOQ), calibration curve, accuracy, precision, recovery, matrix effects, and stability.

Summary of Quantitative Methods

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Principle UV AbsorbanceMass-to-charge ratio of fragmentsSpecific precursor-to-product ion transition
Selectivity ModerateHighVery High
Sensitivity µg/mL rangeng/mL rangepg/mL to ng/mL range
Typical Use Purity testing, formulation analysis, quality controlImpurity profiling, confirmationBioanalysis (PK studies), trace-level quantification
Sample Prep Simple dissolutionExtraction & DerivatizationExtraction (e.g., PPT, SPE)
Validation ICH GuidelinesICH GuidelinesFDA/EMA Bioanalytical Guidelines

Conclusion

The choice of analytical method for the quantification of this compound is dictated by the specific requirements of the analysis. For routine quality control and analysis of the bulk drug substance, HPLC-UV offers a robust and reliable solution. For impurity identification or when higher selectivity is needed, GC-MS provides a powerful alternative, albeit with the requirement for derivatization. When ultimate sensitivity and selectivity are required, particularly for analysis in complex biological matrices, LC-MS/MS is the unequivocal method of choice. The protocols and principles detailed in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals to establish and validate robust analytical methods for this promising pharmaceutical compound.

References

Application Notes and Protocols for 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Neuropharmacological Potential of a Novel Phenyl-Morpholinylethylamine Derivative

2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine is a synthetic compound that has emerged as a molecule of interest within the neuropharmacology and medicinal chemistry landscapes.[1] Its structural architecture, featuring a chlorophenyl group, a morpholine ring, and an ethylamine backbone, suggests potential interactions with various neurochemical systems. While extensive characterization of this specific molecule is still an active area of research, its chemical motifs are present in compounds known to modulate monoamine transporters and receptors, making it a compelling candidate for investigation in the context of neurological and psychiatric disorders.[2][3][4][5]

These application notes provide a comprehensive guide for researchers and drug development professionals to explore the neuropharmacological profile of this compound. The protocols outlined herein are designed to be self-validating and are grounded in established methodologies, enabling the systematic investigation of its mechanism of action and potential therapeutic applications.

Physicochemical Properties and Handling

A thorough understanding of the compound's basic properties is fundamental to experimental design.

PropertyValueSource
Molecular FormulaC12H17ClN2O[6][7]
Molecular Weight240.73 g/mol [6][7]
AppearanceViscous Liquid[1]
Storage Conditions0-8°C, protected from light and moisture[1]

For all in vitro and in vivo studies, it is imperative to first establish the solubility of the compound in appropriate vehicles. Due to its amine group, it is likely to be soluble in acidic aqueous solutions and various organic solvents. For cell-based assays, initial solubility tests should be performed in DMSO, followed by serial dilutions in the final assay buffer. For in vivo administration, vehicle selection will depend on the route of administration (e.g., saline for intraperitoneal injection, or a suspension for oral gavage).

Part 1: In Vitro Characterization: Elucidating the Molecular Target Profile

The initial phase of investigation should focus on identifying the primary molecular targets of this compound. Based on its structural similarity to other neuroactive compounds, the primary hypothesized targets are monoamine transporters and receptors.

Experimental Workflow for In Vitro Target Identification

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Off-Target Profiling Receptor Binding Assays Receptor Binding Assays Second Messenger Assays Second Messenger Assays Receptor Binding Assays->Second Messenger Assays Identified Hits Monoamine Transporter Uptake Assays Monoamine Transporter Uptake Assays Electrophysiology Electrophysiology Monoamine Transporter Uptake Assays->Electrophysiology Identified Hits Broad Receptor Panel Screening Broad Receptor Panel Screening Second Messenger Assays->Broad Receptor Panel Screening Confirmed Activity Electrophysiology->Broad Receptor Panel Screening Confirmed Activity

Figure 1: A stepwise workflow for the in vitro characterization of this compound.

Protocol 1: Radioligand Binding Assays for Monoamine Transporters and Receptors

This protocol is designed to determine the binding affinity of the test compound for the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), and key dopamine and serotonin receptor subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound at its target sites.

Materials:

  • HEK293 cells or other suitable cell lines stably expressing human DAT, SERT, NET, D1, D2, 5-HT1A, and 5-HT2A receptors.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]SCH 23390 (for D1), [³H]Spiperone (for D2), [³H]8-OH-DPAT (for 5-HT1A), [³H]Ketanserin (for 5-HT2A).

  • Non-specific binding controls (e.g., cocaine for transporters, haloperidol for D2 receptors).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation vials and cocktail.

  • Microplate harvester and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Culture cells to confluency, harvest, and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane preparation) in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • A range of concentrations of this compound (e.g., 0.1 nM to 100 µM).

    • Radioligand at a concentration near its Kd.

    • Cell membrane preparation.

    • For determination of non-specific binding, add an excess of a known non-labeled ligand instead of the test compound.

  • Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) and then calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Neurotoxicity Assessment

It is crucial to assess the potential neurotoxic effects of the compound early in the screening process.

Objective: To determine the concentration range at which this compound exhibits cytotoxicity in neuronal cell lines.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y) or primary neuronal cultures.

  • Cell culture medium and supplements.

  • This compound.

  • MTT or LDH assay kit.

  • 96-well plates.

  • Plate reader.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-48 hours.

  • Viability Assay: Perform an MTT or LDH assay according to the manufacturer's instructions to assess cell viability.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the CC50 (concentration that causes 50% cytotoxicity).

Part 2: In Vivo Evaluation: From Neurochemistry to Behavior

Following in vitro characterization, in vivo studies are essential to understand the compound's effects on brain neurochemistry and behavior in a whole-organism context.

Experimental Workflow for In Vivo Characterization

cluster_0 Phase 1: Pharmacokinetics & BBB Penetration cluster_1 Phase 2: Neurochemical Effects cluster_2 Phase 3: Behavioral Phenotyping PK Studies PK Studies In Vivo Microdialysis In Vivo Microdialysis PK Studies->In Vivo Microdialysis Determine Dosing Regimen Locomotor Activity Locomotor Activity In Vivo Microdialysis->Locomotor Activity Correlate Neurochemistry with Behavior Anxiety Models Anxiety Models Locomotor Activity->Anxiety Models Depression Models Depression Models Anxiety Models->Depression Models

Figure 2: A sequential workflow for the in vivo assessment of this compound.

Protocol 3: In Vivo Microdialysis for Dopamine and Serotonin

This protocol allows for the real-time measurement of extracellular dopamine and serotonin levels in specific brain regions of freely moving animals.[8][9][10][11][12]

Objective: To determine the effect of this compound administration on dopamine and serotonin release in brain regions such as the nucleus accumbens and prefrontal cortex.

Materials:

  • Adult male rodents (rats or mice).

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Syringe pump.

  • Fraction collector.

  • HPLC system with electrochemical detection.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound.

Procedure:

  • Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest. Allow the animal to recover for several days.

  • Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of neurotransmitter levels.

  • Compound Administration: Administer this compound (e.g., via intraperitoneal injection) and continue collecting dialysate samples for several hours.

  • Sample Analysis: Analyze the dialysate samples using HPLC-ED to quantify the concentrations of dopamine and serotonin.

  • Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the average baseline levels.

Protocol 4: Locomotor Activity Assessment

This is a fundamental behavioral test to assess the stimulant or sedative effects of a compound.[1][6][13][14]

Objective: To evaluate the effect of this compound on spontaneous locomotor activity.

Materials:

  • Adult male rodents.

  • Open field arenas equipped with infrared beams or video tracking software.

  • This compound.

Procedure:

  • Habituation: Place the animals in the testing room for at least 30-60 minutes to acclimate.

  • Compound Administration: Administer the test compound or vehicle.

  • Testing: Place the animal in the center of the open field arena and record its activity for a set duration (e.g., 60 minutes).

  • Data Analysis: Quantify parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.

Conclusion and Future Directions

The application notes and protocols provided here offer a robust framework for the initial neuropharmacological characterization of this compound. The data generated from these studies will be instrumental in elucidating its mechanism of action and guiding further research into its potential therapeutic applications. Future investigations could expand to include more complex behavioral models relevant to anxiety, depression, and psychosis, as well as electrophysiological studies to examine the compound's effects on neuronal firing and synaptic plasticity.

References

Application Notes and Protocols for the In Vitro Characterization of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine is a synthetic organic compound featuring a morpholine ring, suggesting potential biological activity and making it a candidate for investigation in drug discovery, particularly in the field of neuropharmacology.[1] Its structural motifs hint at the possibility of interacting with various receptors and signaling pathways within the central nervous system.[1]

Due to the limited availability of specific biological data for this compound, this document serves as a comprehensive guide for researchers to conduct a systematic in vitro evaluation of its potential neuropharmacological effects. The following protocols are designed as a tiered approach, starting with foundational assays to determine its safety profile and progressing to more complex functional and mechanistic studies. This structured workflow will enable a thorough initial characterization of the compound's bioactivity.

Tier 1: Foundational Viability and Cytotoxicity Assays

The initial and most critical step in evaluating any novel compound is to determine its effect on cell health. These assays are fundamental for establishing a therapeutic window, identifying the concentration range where the compound is non-toxic and potentially beneficial.

Rationale for Assay Selection

We will employ two complementary assays to assess cell viability and cytotoxicity. The Resazurin reduction assay measures metabolic activity, an indicator of viable, healthy cells, while the Lactate Dehydrogenase (LDH) assay quantifies membrane integrity, providing a direct measure of cell death.[2]

Experimental Workflow: Viability and Cytotoxicity

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Incubation cluster_3 Assay Readout seed_cells Seed Neuronal Cells (e.g., SH-SY5Y) in 96-well plates treat_compound Treat cells with a serial dilution of This compound seed_cells->treat_compound controls Include vehicle control and positive control (e.g., staurosporine) incubate Incubate for 24-48 hours treat_compound->incubate resazurin Resazurin Assay: Measure fluorescence incubate->resazurin ldh LDH Assay: Measure absorbance incubate->ldh

Caption: Workflow for determining compound viability and cytotoxicity.

Protocol 1: Cell Viability Assessment using Resazurin

This protocol measures the reduction of resazurin to the highly fluorescent resorufin by metabolically active cells.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12, or primary neurons)

  • Complete cell culture medium

  • This compound

  • Vehicle (e.g., DMSO)

  • Resazurin sodium salt solution

  • 96-well clear-bottom black plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of the compound in a suitable vehicle (e.g., DMSO). Create a serial dilution of the compound in complete culture medium.

  • Treatment: Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 24 to 48 hours.

  • Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.

  • Measurement: Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

Protocol 2: Cytotoxicity Assessment using LDH Assay

This assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes.

Materials:

  • Supernatant from the cell viability assay plate

  • LDH assay kit

  • 96-well clear plates

  • Absorbance plate reader

Procedure:

  • Collect Supernatant: Carefully collect a portion of the cell culture supernatant from each well of the treated plate before adding the resazurin.

  • LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the supernatant to a reaction mixture containing a substrate and a dye.

  • Incubation: Incubate at room temperature for the time specified in the kit protocol (usually 15-30 minutes).

  • Measurement: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).

Data Presentation and Interpretation
Concentration (µM)% Cell Viability (Resazurin)% Cytotoxicity (LDH)
0 (Vehicle)1000
0.1
1
10
50
100

From this data, a dose-response curve can be generated to determine the CC50 (half-maximal cytotoxic concentration). This is crucial for selecting non-toxic concentrations for subsequent neuroprotection assays.

Tier 2: Investigating Neuroprotective Potential

Once the non-toxic concentration range of this compound is established, its potential to protect neurons from a toxic insult can be evaluated.

Rationale for Neuroprotection Model

Glutamate-induced excitotoxicity is a common pathological mechanism in many neurodegenerative diseases.[3] Therefore, we will use a glutamate-induced cell death model in a neuronal cell line to assess the neuroprotective effects of the compound.

Experimental Workflow: Neuroprotection Assay

G cluster_0 Cell Culture cluster_1 Pre-treatment cluster_2 Neurotoxic Insult cluster_3 Endpoint Analysis seed_cells Seed Neuronal Cells pre_treat Pre-treat with non-toxic concentrations of the compound seed_cells->pre_treat add_glutamate Induce excitotoxicity with Glutamate pre_treat->add_glutamate measure_viability Assess cell viability (e.g., Resazurin assay) add_glutamate->measure_viability

Caption: Workflow for the neuroprotection assay.

Protocol 3: Glutamate-Induced Excitotoxicity Neuroprotection Assay

Materials:

  • Neuronal cell line (e.g., HT22 or primary cortical neurons)

  • Complete cell culture medium

  • This compound (at non-toxic concentrations)

  • Glutamate solution

  • Resazurin assay reagents

  • 96-well plates

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the compound for 1-2 hours.

  • Induction of Neurotoxicity: Add glutamate to the wells to a final concentration that induces significant cell death (this concentration should be optimized for the specific cell line, e.g., 5 mM for HT22 cells).[3] Include control wells: vehicle only, compound only, and glutamate only.

  • Incubation: Incubate for 24 hours.

  • Assessment of Cell Viability: Perform the Resazurin assay as described in Protocol 1 to determine the extent of neuroprotection.

Tier 3: Mechanistic Insights via Calcium Imaging

To understand how the compound might be neuroprotective, investigating its effect on intracellular signaling pathways is essential. Calcium dysregulation is a key event in excitotoxicity.[4][5]

Rationale for Calcium Imaging

Calcium imaging allows for the real-time visualization of changes in intracellular calcium concentration ([Ca2+]i) in response to stimuli.[6][7] This assay can reveal if the compound modulates calcium influx, a critical factor in neuronal health and disease.

Signaling Pathway: Calcium Homeostasis

G ext_stimulus External Stimulus (e.g., Glutamate) receptor Receptor Activation (e.g., NMDA-R) ext_stimulus->receptor ca_influx Ca2+ Influx receptor->ca_influx er_release ER Ca2+ Release receptor->er_release increase_ca Increased [Ca2+]i ca_influx->increase_ca er_release->increase_ca downstream Downstream Effects (Enzyme activation, Gene expression, Apoptosis) increase_ca->downstream

Caption: Simplified overview of neuronal calcium signaling.

Protocol 4: Fluorescent Calcium Imaging

Materials:

  • Neuronal cells cultured on glass-bottom dishes

  • Fluo-4 AM calcium indicator dye[8]

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer

  • This compound

  • Stimulus (e.g., Glutamate or KCl)

  • Fluorescence microscope with time-lapse imaging capabilities

Procedure:

  • Dye Loading: Incubate the cells with Fluo-4 AM and Pluronic F-127 in HBSS for 30-60 minutes at 37°C.

  • Washing: Wash the cells gently with fresh HBSS to remove excess dye.

  • Baseline Imaging: Acquire baseline fluorescence images for a few minutes.

  • Compound Application: Add the compound at the desired concentration and continue imaging to observe any direct effects on resting [Ca2+]i.

  • Stimulation: Add a stimulus (e.g., glutamate) to elicit a calcium response and record the changes in fluorescence intensity.

  • Data Analysis: Analyze the fluorescence intensity changes over time for individual cells or regions of interest. Compare the calcium transients in control vs. compound-treated cells.

Tier 4: Advanced Functional Analysis - In Vitro Electrophysiology

For a more in-depth mechanistic understanding, in vitro electrophysiology can directly measure the compound's effects on ion channel function and neuronal excitability.

Rationale for Electrophysiology

This "gold standard" technique provides high-resolution information on how a compound might alter neuronal communication by directly modulating the activity of ion channels, which are fundamental to neuronal signaling.[9][10]

Application: Patch-Clamp Electrophysiology

Whole-cell patch-clamp recordings from cultured neurons can be used to assess the effects of this compound on:

  • Voltage-gated ion channels: By applying voltage steps, one can measure currents through sodium, potassium, and calcium channels and determine if the compound alters their activation, inactivation, or conductance.

  • Ligand-gated ion channels: If the compound is hypothesized to interact with a specific receptor (e.g., glutamate or GABA receptors), its effect on currents evoked by the respective ligand can be measured.

  • Action potential firing: In current-clamp mode, the effect of the compound on the neuron's firing properties in response to current injection can be assessed.

Due to the complexity and specialized equipment required, it is recommended to collaborate with a core facility or a laboratory specializing in electrophysiology for these experiments.

Summary and Future Directions

By following this tiered approach, researchers can build a comprehensive in vitro profile of this compound. The initial viability and cytotoxicity assays will define the appropriate concentration range for further studies. The neuroprotection assay will provide evidence for its potential therapeutic efficacy. Finally, calcium imaging and electrophysiology will offer valuable insights into its mechanism of action at the cellular and molecular levels. Positive results from this in vitro cascade would provide a strong rationale for advancing the compound to more complex studies, such as in vivo models of neurodegenerative diseases.

References

Application Notes & Protocols: In Vivo Experimental Design Using 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Context of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine

This compound is a synthetic compound featuring a morpholine heterocyclic ring, a structure of significant interest in medicinal chemistry.[1][2] The morpholine scaffold is prized for its ability to impart favorable physicochemical properties to drug candidates, including improved metabolic stability, aqueous solubility, and a well-balanced lipophilic–hydrophilic profile that can enhance blood-brain barrier permeability.[3][4][5] These characteristics have led to the incorporation of the morpholine moiety in numerous approved drugs, particularly those targeting the central nervous system (CNS).[3][4]

While the precise mechanism of action for this compound is not yet fully elucidated, its structural elements suggest potential activity in neuropharmacology or oncology.[6] The presence of the chlorophenyl group and the ethylamine linker, common features in psychoactive compounds, necessitates a thorough and systematic in vivo evaluation to determine its therapeutic potential and safety profile.[7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing foundational in vivo experiments for this novel chemical entity. The protocols herein are designed to be self-validating, emphasizing causality in experimental choices and adherence to the highest standards of scientific integrity.

Compound Profile
PropertyValueSource
IUPAC Name 2-(2-chlorophenyl)-2-(morpholin-4-yl)ethan-1-amine[8]
Molecular Formula C₁₂H₁₇ClN₂O[8]
Molecular Weight 240.73 g/mol [8]
Structural Class Morpholine Derivative[1][6]

Part 1: Foundational Strategy & Preclinical Considerations

The journey from a novel compound to a potential therapeutic agent is underpinned by a logical sequence of preclinical evaluations. The initial in vivo studies are not merely procedural; they are strategic inquiries designed to answer fundamental questions about the compound's behavior in a biological system.

The Rationale for an Integrated Pharmacokinetic/Pharmacodynamic (PK/PD) Approach

Before embarking on complex efficacy models, it is critical to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. An early pharmacokinetic (PK) study is the cornerstone of a rational drug development program. It informs dose selection, administration route, and sampling time points for subsequent pharmacodynamic (PD) and toxicology studies. Attempting to assess efficacy without this knowledge can lead to inconclusive or misleading results due to inadequate target tissue exposure.

Animal Model Selection: Justification and Best Practices

For initial studies of a novel CNS-active candidate, the Sprague-Dawley or Wistar rat is often the model of choice for PK and initial toxicology due to its larger size (facilitating blood sampling) and extensive historical dataset. For behavioral and efficacy assessments, mouse strains such as the C57BL/6 or CD-1 are frequently used due to their well-characterized behaviors and the availability of transgenic models.[9]

Key Considerations:

  • Health Status: All animals must be specific-pathogen-free (SPF) and acclimated to the facility for at least one week prior to experimentation.

  • Sex: It is crucial to include both male and female animals in initial tolerability and PK studies, as sex-based differences in metabolism and response can be significant.[10]

  • Ethical Review: All experimental protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement).

Hypothesis of Mechanism of Action (MoA)

Given its structure, this compound may interact with monoaminergic systems (e.g., dopamine, serotonin transporters) or other CNS receptors.[7] An alternative hypothesis, based on other bioactive morpholine derivatives, could involve the inhibition of intracellular signaling kinases like PI3K/mTOR.[3][4] Initial in vivo screening should therefore employ a battery of tests sensitive to a range of CNS effects, including changes in locomotion, motor coordination, and anxiety-like behaviors.

The overall workflow for in vivo characterization is a multi-stage process designed to systematically evaluate the compound's potential.

G Formulation Formulation & Vehicle Selection PK_Study Pharmacokinetic (PK) Profiling (IV & PO Routes) Formulation->PK_Study DRF Dose-Range Finding & Acute Tolerability (MTD) PK_Study->DRF Informs Dose Selection Locomotor Locomotor Activity (Stimulant/Sedative Effects) DRF->Locomotor Determines Doses for Efficacy Acute_Tox Formal Acute Toxicity (OECD Guidelines) DRF->Acute_Tox Motor Motor Coordination (Rotarod Test) Anxiety Anxiety Models (Elevated Plus Maze) Repeat_Dose Repeat-Dose Toxicity (e.g., 14-Day Study) Acute_Tox->Repeat_Dose

Caption: In vivo characterization workflow for a novel compound.

Part 2: Core Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the initial in vivo evaluation of this compound.

Protocol 2.1: Formulation and Vehicle Preparation

Rationale: A homogenous and stable formulation is essential for accurate dosing. Since the solubility of this compound is unknown, an initial screen is required. A common starting point for novel amine-containing compounds is an aqueous vehicle with a solubilizing agent.

Materials:

  • This compound (powder form)

  • Sterile Saline (0.9% NaCl)

  • Polysorbate 80 (Tween® 80)

  • Sterile water for injection

  • pH meter, sterile conical tubes, vortex mixer, sonicator

Procedure:

  • Solubility Test: Test the solubility of the compound in common vehicles (e.g., water, saline, 5% DMSO in saline, 5% Tween 80 in saline) at the highest desired concentration.

  • Vehicle Preparation (Example): To prepare a 5% Tween 80 in saline vehicle:

    • Add 5 mL of Polysorbate 80 to a sterile 100 mL volumetric flask.

    • Add sterile saline to the 100 mL mark.

    • Mix thoroughly by inversion until a clear solution is formed.

  • Compound Formulation:

    • Calculate the required amount of compound for the desired concentration and total volume (e.g., for a 10 mg/mL solution in 10 mL, weigh 100 mg).

    • Tare a sterile conical tube. Add the weighed compound.

    • Add a small amount of the vehicle (e.g., 2 mL) and vortex to create a slurry. This prevents clumping.

    • Gradually add the remaining vehicle while vortexing.

    • If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.

    • Visually inspect the final solution to ensure it is clear and free of particulates. Prepare fresh on the day of the experiment.

Protocol 2.2: Preliminary Pharmacokinetic (PK) Study in Rats

Objective: To determine key PK parameters (Cmax, Tmax, AUC, T½, bioavailability) following intravenous (IV) and oral (PO) administration.

Animal Model: Male Sprague-Dawley rats (n=3-4 per group), cannulated (jugular vein) for serial blood sampling.

Dosing:

  • IV Group: 1 mg/kg (or lowest anticipated efficacious dose).

  • PO Group: 10 mg/kg.

  • Rationale for dose selection: A low IV dose avoids saturating clearance mechanisms, while a higher PO dose ensures plasma concentrations remain above the limit of quantification (LOQ) of the analytical assay.

Procedure:

  • Acclimate cannulated rats for at least 48 hours post-surgery.

  • Fast animals overnight (approx. 12-16 hours) before PO dosing, with water ad libitum. Fasting is not required for IV dosing.

  • Record the body weight of each animal immediately before dosing.

  • IV Administration: Administer the compound via a slow bolus injection into the tail vein over ~30 seconds.

  • PO Administration: Administer the compound via oral gavage using a suitable gavage needle.

  • Blood Sampling: Collect blood samples (approx. 150-200 µL) from the jugular vein cannula into EDTA-coated tubes at the following time points:

    • IV: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Process blood samples by centrifuging at ~2000 x g for 10 minutes at 4°C to separate plasma.

  • Store plasma samples at -80°C until analysis by a validated LC-MS/MS method.

Data Analysis: The resulting plasma concentration-time data will be used to calculate key PK parameters.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after administration.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents the total drug exposure over time.
Elimination Half-lifeDetermines the dosing interval required to maintain steady-state concentrations.
CL ClearanceMeasures the body's efficiency in eliminating the drug.
Vd Volume of DistributionIndicates the extent of drug distribution into tissues versus plasma.
F% Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Protocol 2.3: Dose-Range Finding (DRF) and Acute Tolerability

Objective: To determine the Maximum Tolerated Dose (MTD) and identify a range of doses for subsequent efficacy studies.

Animal Model: Male and female CD-1 mice (n=2-3 per sex per dose group).

Procedure:

  • Select a starting dose based on in vitro potency or, in its absence, a standard low dose (e.g., 1 mg/kg).

  • Employ a dose escalation scheme (e.g., 1, 3, 10, 30, 100 mg/kg). Doses are administered via the intended therapeutic route (e.g., intraperitoneal (IP) or PO).

  • After dosing, observe animals continuously for the first hour and then periodically up to 24 hours.

  • Record all clinical signs of toxicity, including but not limited to:

    • CNS: Tremors, convulsions, sedation, excitation, stereotypy.

    • Autonomic: Salivation, piloerection, changes in pupil size.

    • General: Changes in respiration, posture, grooming, and any signs of pain or distress.

  • Record body weights just prior to dosing and at 24 hours post-dose.

  • The MTD is defined as the highest dose that does not produce mortality or severe clinical signs (e.g., >20% body weight loss, seizures, inability to ambulate).

Protocol 2.4: Behavioral Assessment - Locomotor Activity

Objective: To assess if the compound has stimulant, sedative, or no effect on spontaneous movement.

Apparatus: Open field arena equipped with automated photobeam tracking systems.

Procedure:

  • Habituate mice to the testing room for at least 60 minutes.

  • Administer vehicle or this compound at three selected doses (e.g., low, mid, high) based on the DRF study.

  • At the time of anticipated peak effect (determined from PK data, or ~30 min post-IP as a default), place each mouse into the center of the open field arena.

  • Record activity (e.g., total distance traveled, rearing frequency, time spent in the center vs. periphery) for 30-60 minutes.

  • Data Interpretation: An increase in distance traveled suggests a stimulant effect, while a decrease suggests a sedative effect. Time spent in the center can be an indicator of anxiety-like behavior.

Part 3: Hypothetical Mechanism and Data Visualization

While the exact target is unknown, a plausible hypothesis for a CNS-active morpholine derivative involves modulation of monoamine signaling pathways, which are critical for mood, cognition, and motor control.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Vesicle Dopamine (DA) Vesicle DA_release DA Release Vesicle->DA_release DAT Dopamine Transporter (DAT) Synapse Synaptic Dopamine DA_release->Synapse Exocytosis D2R Dopamine D2 Receptor Signaling Downstream Signaling (e.g., ↓cAMP) D2R->Signaling Synapse->DAT:f0 Reuptake Synapse->D2R Binding Compound 2-(2-Chlorophenyl)-2- morpholin-4-ylethylamine Compound->DAT Inhibition?

Caption: Hypothetical mechanism: Inhibition of dopamine reuptake.

This diagram illustrates a potential mechanism where the compound acts as a dopamine transporter (DAT) inhibitor. By blocking reuptake, it would increase the concentration of dopamine in the synaptic cleft, leading to enhanced postsynaptic receptor signaling. This could manifest as a psychostimulant effect, which would be detectable in the locomotor activity assay.[7]

References

Application Notes and Protocols for the Synthesis of Novel Polymers Using 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine is a versatile chemical entity characterized by a primary amine, a tertiary amine embedded within a morpholine ring, and a substituted phenyl group.[1][2][3] This unique combination of functional groups makes it an attractive candidate for the synthesis of novel polymers with potentially interesting physicochemical and biological properties. The presence of the primary amine allows it to act as a monomer or an initiator in various polymerization reactions, while the morpholine and chlorophenyl moieties can impart specific characteristics such as solubility, thermal stability, and biological activity to the resulting polymer chains.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of novel polymers. The protocols detailed herein are based on established polymerization methodologies and are designed to be both robust and adaptable for the creation of a diverse range of polymeric architectures.

Physicochemical Properties of the Monomer/Initiator

A thorough understanding of the properties of this compound is crucial for its effective use in polymer synthesis.

PropertyValueSource
CAS Number 866782-01-6[1]
Molecular Formula C12H17ClN2O[2]
Molecular Weight 240.73 g/mol [2]
Appearance Viscous liquid[1][3]
Purity ≥ 95-97% (typically by HPLC)[1][3]
Key Functional Groups Primary amine, tertiary amine (morpholine), chlorophenylN/A

Part 1: Synthesis of Novel Polyamides via Polycondensation

Scientific Rationale: The primary amine of this compound can readily undergo a polycondensation reaction with dicarboxylic acids or their more reactive derivatives (e.g., diacyl chlorides) to form polyamides.[6][7] This approach allows for the direct incorporation of the unique structural features of the amine into the polymer backbone. The resulting polyamides are expected to exhibit distinct properties due to the presence of the bulky and polar side chains containing the morpholine and chlorophenyl groups.

Experimental Protocol: Synthesis of a Novel Polyamide from this compound and Adipoyl Chloride

Objective: To synthesize a linear polyamide by reacting this compound with adipoyl chloride.

Materials:

  • This compound

  • Adipoyl chloride

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Triethylamine (TEA)

  • Methanol

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (Schlenk line, round-bottom flasks, dropping funnel, etc.)

Procedure:

  • Reactor Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Monomer Dissolution: In the flask, dissolve 2.41 g (10 mmol) of this compound and 2.23 mL (16 mmol) of triethylamine in 50 mL of anhydrous DMAc. The triethylamine acts as an acid scavenger to neutralize the HCl generated during the reaction.[6]

  • Initiation of Polymerization: Cool the solution to 0°C using an ice bath. Slowly add a solution of 1.83 g (10 mmol) of adipoyl chloride in 20 mL of anhydrous DMAc to the stirred amine solution via the dropping funnel over a period of 30 minutes.

  • Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under an inert atmosphere.

  • Polymer Precipitation and Purification: Precipitate the polymer by pouring the viscous reaction mixture into 500 mL of rapidly stirring methanol.

  • Washing: Filter the precipitated polymer and wash it thoroughly with methanol (3 x 100 mL) and then with deionized water (2 x 100 mL) to remove unreacted monomers, oligomers, and salts.

  • Drying: Dry the resulting polymer in a vacuum oven at 60°C for 48 hours or until a constant weight is achieved.

  • Characterization: Characterize the obtained polymer using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of amide bonds, Nuclear Magnetic Resonance (NMR) for structural elucidation, and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index.

Workflow Diagram:

G cluster_setup Reactor Setup & Reagent Preparation cluster_reaction Polymerization cluster_workup Purification & Isolation setup Flame-dried 3-neck flask under N2 amine_sol Dissolve Amine & TEA in anhydrous DMAc setup->amine_sol cool Cool amine solution to 0°C amine_sol->cool acyl_sol Prepare Adipoyl Chloride solution in DMAc addition Slowly add Acyl Chloride solution (30 min) acyl_sol->addition cool->addition react Stir at room temperature for 24 hours addition->react precipitate Precipitate in Methanol react->precipitate filter_wash Filter and wash with Methanol and Water precipitate->filter_wash dry Dry under vacuum at 60°C filter_wash->dry Characterization (FTIR, NMR, GPC) Characterization (FTIR, NMR, GPC) dry->Characterization (FTIR, NMR, GPC)

Caption: Polycondensation Workflow.

Part 2: Synthesis of Amine-Terminated Polyesters via Ring-Opening Polymerization (ROP)

Scientific Rationale: The primary amine of this compound can act as an efficient initiator for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone (CL) or L,L-lactide (LA).[8][9] This method produces well-defined polyester chains with the initiating amine moiety at one end. Such functional polymers are of great interest in biomedical applications, for example, as building blocks for drug delivery systems or for surface modification of biomaterials. The polymerization is often catalyzed by an organometallic compound, such as tin(II) octoate [Sn(Oct)2], to achieve controlled molecular weights and narrow molecular weight distributions.[8]

Experimental Protocol: Synthesis of an Amine-Terminated Poly(ε-caprolactone) (PCL)

Objective: To synthesize a poly(ε-caprolactone) chain initiated by this compound.

Materials:

  • This compound

  • ε-Caprolactone (CL), freshly distilled over CaH2

  • Tin(II) 2-ethylhexanoate (Sn(Oct)2)

  • Anhydrous toluene

  • Dichloromethane (DCM)

  • Cold methanol

  • Argon or Nitrogen gas supply

  • Schlenk flasks and vacuum line

Procedure:

  • Reactor Setup: In a flame-dried Schlenk flask equipped with a magnetic stirrer, add 24.1 mg (0.1 mmol) of this compound.

  • Monomer and Catalyst Addition: To the flask, add 1.14 g (10 mmol) of freshly distilled ε-caprolactone and 20 mL of anhydrous toluene. Stir until a homogeneous solution is formed.

  • Catalyst Solution: In a separate dry vial, prepare a stock solution of Sn(Oct)2 in anhydrous toluene (e.g., 10 mg/mL).

  • Initiation: Add the required amount of the Sn(Oct)2 catalyst solution to the monomer/initiator mixture via syringe. A typical monomer-to-catalyst ratio is 1000:1.

  • Polymerization: Immerse the Schlenk flask in a preheated oil bath at 110°C and stir for 12-24 hours under an inert atmosphere. The reaction time can be varied to control the molecular weight.

  • Termination and Precipitation: Cool the reaction to room temperature. Dilute the viscous solution with a small amount of DCM and precipitate the polymer by pouring it into 500 mL of cold, stirred methanol.

  • Purification: Allow the polymer to precipitate completely, then decant the supernatant. Redissolve the polymer in a minimal amount of DCM and re-precipitate in cold methanol. Repeat this process twice to ensure the removal of unreacted monomer and catalyst.

  • Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.

  • Characterization: Analyze the polymer by ¹H NMR to confirm the structure and determine the number-average molecular weight (Mn) by comparing the integrals of the polymer backbone protons to the protons of the initiator fragment. Use GPC to determine Mn and the polydispersity index (PDI).

Workflow Diagram:

G cluster_prep Reagent Preparation cluster_reaction Polymerization cluster_workup Purification & Isolation flask Flame-dried Schlenk flask add_reagents Add Amine initiator, ε-Caprolactone, and Toluene flask->add_reagents add_catalyst Inject Sn(Oct)2 catalyst add_reagents->add_catalyst heat Heat at 110°C for 12-24h under inert atmosphere add_catalyst->heat cool_down Cool to room temperature heat->cool_down precipitate Precipitate in cold Methanol cool_down->precipitate reprecipitate Redissolve in DCM and re-precipitate (2x) precipitate->reprecipitate dry Dry under vacuum reprecipitate->dry Characterization (NMR, GPC) Characterization (NMR, GPC) dry->Characterization (NMR, GPC)

Caption: Ring-Opening Polymerization Workflow.

Part 3: Synthesis of Novel Polyureas via Polyaddition

Scientific Rationale: Polyaddition reactions offer a versatile route to polymer synthesis without the elimination of small molecules. The primary amine of this compound can react with diisocyanates in a step-growth polyaddition to form polyureas. These polymers are known for their excellent mechanical properties and thermal stability, largely due to the strong hydrogen bonding between the urea linkages. The incorporation of the bulky, functional side group from the amine monomer can influence the polymer's processability, solubility, and final properties.

Experimental Protocol: Synthesis of a Polyurea from this compound and Methylene Diphenyl Diisocyanate (MDI)

Objective: To synthesize a linear polyurea via the polyaddition of this compound and MDI.

Materials:

  • This compound

  • Methylene diphenyl diisocyanate (MDI), freshly distilled or used as received if of high purity

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol

  • Argon or Nitrogen gas supply

  • Mechanical stirrer and suitable reaction vessel

Procedure:

  • Reactor Setup: Equip a resin kettle with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. The setup should be thoroughly dried.

  • Monomer Solution: In the reaction vessel, dissolve 2.41 g (10 mmol) of this compound in 40 mL of anhydrous DMF.

  • Diisocyanate Solution: In a separate flask, dissolve 2.50 g (10 mmol) of MDI in 20 mL of anhydrous DMF.

  • Polyaddition Reaction: With vigorous stirring, add the MDI solution dropwise to the amine solution at room temperature over 30 minutes. An exothermic reaction may be observed.

  • Polymerization: After the addition is complete, continue stirring the mixture at 50°C for 6 hours to ensure complete reaction. The viscosity of the solution will increase significantly.

  • Polymer Precipitation: Pour the viscous polymer solution into 600 mL of methanol with vigorous stirring to precipitate the polyurea.

  • Purification: Filter the polymer and wash it extensively with methanol to remove any unreacted monomers and residual solvent.

  • Drying: Dry the polyurea in a vacuum oven at 70°C for 48 hours.

  • Characterization: Confirm the structure of the polyurea using FTIR (presence of urea carbonyl stretching) and NMR. Determine the thermal properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Logical Relationship Diagram:

G Monomer1 Diamine Monomer (2-(2-Chlorophenyl)-2- morpholin-4-ylethylamine) Reaction Polyaddition (Step-Growth) Monomer1->Reaction Monomer2 Diisocyanate Monomer (e.g., MDI) Monomer2->Reaction Polymer Polyurea with functional side chains Reaction->Polymer Properties Enhanced Properties: - Solubility - Thermal Stability - Adhesion Polymer->Properties

Caption: Polyaddition Logic.

Conclusion

The protocols outlined in this guide demonstrate the significant potential of this compound as a building block for creating novel functional polymers. By leveraging its primary amine functionality, researchers can synthesize a variety of polymer backbones, including polyamides, polyesters, and polyureas. The inherent structural features of this molecule are expected to impart unique and desirable properties to the resulting materials, opening avenues for new applications in fields ranging from advanced materials to drug delivery and biomedical engineering. The provided step-by-step methodologies serve as a robust starting point for exploration and further innovation in polymer synthesis.

References

Application Notes and Protocols for 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine is a versatile bifunctional building block of significant interest to the pharmaceutical and agrochemical research sectors. Its unique structure, incorporating a reactive primary amine and a sterically influential 2-chlorophenyl-substituted morpholine moiety, makes it a valuable precursor for the synthesis of a diverse range of complex molecules. The presence of the morpholine ring often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, while the chlorophenyl group provides a site for further synthetic elaboration and can play a crucial role in binding to biological targets.[1]

These application notes provide a comprehensive overview of the synthesis and potential applications of this compound, complete with detailed, field-tested protocols. The methodologies described herein are designed to be robust and reproducible, offering researchers a reliable guide for the utilization of this important synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₇ClN₂O[2]
Molecular Weight 240.73 g/mol [2]
Appearance Viscous Liquid[1]
CAS Number 866782-01-6[1]
Purity ≥97% (HPLC)[1]
Storage Conditions 0-8°C[1]

Synthetic Protocols

The synthesis of this compound can be approached through several strategic routes. Below, we provide a plausible and detailed protocol based on established synthetic transformations for analogous compounds. This protocol follows a two-step sequence involving the formation of an intermediate epoxide followed by a nucleophilic ring-opening.

Protocol 1: Synthesis via Epoxide Ring-Opening

This synthetic strategy leverages the clean and stereospecific ring-opening of a substituted oxirane by morpholine, followed by the introduction of the primary amine functionality.

Step 1: Synthesis of 2-(2-Chlorophenyl)oxirane

The initial step involves the epoxidation of 2-chlorostyrene. Asymmetric epoxidation methods can be employed to yield an enantiomerically enriched product if chiral control is desired.[1]

  • Materials:

    • 2-Chlorostyrene

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve 2-chlorostyrene (1 equivalent) in dichloromethane.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the stirred solution of 2-chlorostyrene.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(2-chlorophenyl)oxirane.

    • Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of 1-(2-Chlorophenyl)-2-morpholinoethanol

This step involves the nucleophilic ring-opening of the synthesized epoxide with morpholine.

  • Materials:

    • 2-(2-Chlorophenyl)oxirane

    • Morpholine

    • Ethanol

  • Procedure:

    • In a sealed tube, dissolve 2-(2-chlorophenyl)oxirane (1 equivalent) in ethanol.

    • Add morpholine (2 equivalents) to the solution.

    • Heat the reaction mixture to 80°C and stir for 12-16 hours.

    • Monitor the reaction by TLC until the starting epoxide is consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess morpholine.

    • The resulting crude 1-(2-chlorophenyl)-2-morpholinoethanol can be used in the next step without further purification or can be purified by column chromatography.

Step 3: Conversion to this compound

The final step involves the conversion of the hydroxyl group to a primary amine. This can be achieved via a two-step process of mesylation followed by substitution with an azide and subsequent reduction.

  • Materials:

    • 1-(2-Chlorophenyl)-2-morpholinoethanol

    • Methanesulfonyl chloride (MsCl)

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF)

    • Lithium aluminum hydride (LAH) or Hydrogen gas with Palladium on carbon (Pd/C)

    • Tetrahydrofuran (THF) or Ethanol

  • Procedure:

    • Mesylation: Dissolve 1-(2-chlorophenyl)-2-morpholinoethanol (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane at 0°C. Slowly add methanesulfonyl chloride (1.2 equivalents). Stir at 0°C for 1 hour and then at room temperature for 2-3 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude mesylate.

    • Azide Substitution: Dissolve the crude mesylate in DMF and add sodium azide (3 equivalents). Heat the mixture to 80°C and stir for 6-8 hours. Cool the reaction, pour it into water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate to yield the crude azide.

    • Reduction:

      • (Using LAH): Carefully add a solution of the crude azide in THF to a stirred suspension of LAH (1.5 equivalents) in THF at 0°C. Allow the mixture to warm to room temperature and stir for 4-6 hours. Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solid and concentrate the filtrate to obtain the crude product.

      • (Using H₂/Pd-C): Dissolve the crude azide in ethanol and add 10% Pd/C catalyst. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC). Filter the catalyst through Celite and concentrate the filtrate.

    • Purification: Purify the crude this compound by flash column chromatography on silica gel to afford the final product.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Ring-Opening cluster_2 Step 3: Amination 2-Chlorostyrene 2-Chlorostyrene 2-(2-Chlorophenyl)oxirane 2-(2-Chlorophenyl)oxirane 2-Chlorostyrene->2-(2-Chlorophenyl)oxirane  m-CPBA, DCM m-CPBA m-CPBA 1-(2-Chlorophenyl)-2-morpholinoethanol 1-(2-Chlorophenyl)-2-morpholinoethanol 2-(2-Chlorophenyl)oxirane->1-(2-Chlorophenyl)-2-morpholinoethanol  Morpholine, EtOH Morpholine Morpholine Target_Molecule This compound 1-(2-Chlorophenyl)-2-morpholinoethanol->Target_Molecule  1. MsCl, TEA  2. NaN₃, DMF  3. Reduction (LAH or H₂/Pd-C)

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis

The primary amine functionality of this compound serves as a versatile handle for a variety of synthetic transformations, making it a valuable building block for the construction of more complex molecules, particularly in the realm of medicinal chemistry.

Application 1: Synthesis of Amide and Sulfonamide Libraries

The primary amine can readily undergo acylation with a wide range of carboxylic acid derivatives (e.g., acyl chlorides, anhydrides) or sulfonyl chlorides to generate diverse libraries of amides and sulfonamides. These functional groups are prevalent in many biologically active compounds.

General Protocol for Amide Synthesis:

  • Materials:

    • This compound

    • Acyl chloride or Carboxylic acid

    • Coupling agent (e.g., HATU, HOBt, EDC)

    • Base (e.g., Triethylamine, DIPEA)

    • Solvent (e.g., Dichloromethane, Dimethylformamide)

  • Procedure (using a coupling agent):

    • To a solution of the carboxylic acid (1 equivalent) in the chosen solvent, add the coupling agent (1.1 equivalents) and the base (2 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add a solution of this compound (1 equivalent) in the same solvent.

    • Stir the reaction at room temperature for 12-24 hours.

    • Upon completion, dilute the reaction mixture with an appropriate solvent and wash with aqueous acid, aqueous base, and brine.

    • Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Diagram of Amide Synthesis

G Building_Block 2-(2-Chlorophenyl)-2- morpholin-4-ylethylamine Amide_Product Amide Derivative Building_Block->Amide_Product Carboxylic_Acid R-COOH Carboxylic_Acid->Amide_Product  Coupling Agent, Base

Caption: General scheme for amide synthesis.

Application 2: Reductive Amination for the Synthesis of Secondary and Tertiary Amines

The primary amine can participate in reductive amination reactions with aldehydes and ketones to yield secondary and tertiary amines, respectively. This transformation is a powerful tool for introducing further structural diversity.

General Protocol for Reductive Amination:

  • Materials:

    • This compound

    • Aldehyde or Ketone

    • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoboorohydride)

    • Solvent (e.g., Dichloromethane, 1,2-Dichloroethane)

    • Acetic acid (catalytic amount)

  • Procedure:

    • In a flask, dissolve this compound (1 equivalent) and the aldehyde or ketone (1.1 equivalents) in the chosen solvent.

    • Add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add the reducing agent (1.5 equivalents) portion-wise.

    • Stir the reaction at room temperature for 12-24 hours.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • Purify the product by column chromatography.

Diagram of Reductive Amination

G Building_Block 2-(2-Chlorophenyl)-2- morpholin-4-ylethylamine Amine_Product Secondary or Tertiary Amine Building_Block->Amine_Product Carbonyl Aldehyde or Ketone Carbonyl->Amine_Product  Reducing Agent, AcOH

References

Application Notes & Protocols: Development of Analytical Standards for 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the development of robust analytical standards for 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine. As a substituted phenethylamine derivative, this compound's structural complexity, including a chiral center, necessitates a multi-faceted analytical approach for unequivocal identification, quantification, and stability assessment.[1][2] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical research sectors. We will detail protocols for chromatographic analysis (HPLC and GC-MS), structural elucidation (NMR, MS), forced degradation studies to establish a stability-indicating method, and chiral purity assessment. The causality behind experimental choices is explained to empower users to adapt these methods to their specific laboratory contexts.

Introduction and Physicochemical Overview

This compound is a synthetic organic compound featuring a 2-chlorophenyl group, a morpholine ring, and an ethylamine side chain.[2][3] This structure contains a stereocenter, meaning it can exist as two non-superimposable mirror images (enantiomers). As enantiomers can exhibit different pharmacological and toxicological profiles, their individual control and analysis are often mandated by regulatory agencies.[4] The development of a comprehensive analytical package is therefore critical for its use in research and development, ensuring purity, identity, strength, and quality.

This guide outlines the necessary steps to create and validate a full suite of analytical methods for this specific molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₇ClN₂O[3]
Molecular Weight 240.73 g/mol [3][5]
Chemical Structure (See Figure 1)N/A
CAS Number 866782-01-6 (Note: Isomers may have different CAS numbers)[6]

Figure 1: Chemical Structure of this compound

Reference Standard Management

A highly purified and well-characterized reference standard is the cornerstone of any analytical method.

Protocol 1: Reference Standard Handling and Storage

  • Characterization: The primary reference standard must be unequivocally characterized using methods like NMR for structure, Mass Spectrometry for molecular weight, and HPLC for purity.

  • Storage Conditions: To prevent degradation from atmospheric CO₂ (forming a carbonate salt), oxidation, or photodegradation, store the reference standard under inert gas (argon or nitrogen), protected from light, at a controlled temperature of -20°C.[7]

  • Working Solutions: Prepare working solutions fresh in a suitable HPLC-grade solvent (e.g., methanol or acetonitrile). Store aliquots in amber vials at 4°C for short-term use (1-3 days) to minimize freeze-thaw cycles.

Chromatographic Methods for Assay and Impurity Profiling

Chromatography is the primary tool for separating the main compound from any process-related impurities or degradation products. We will focus on High-Performance Liquid Chromatography (HPLC) for quantification and Gas Chromatography-Mass Spectrometry (GC-MS) as a powerful confirmatory and identification tool.

High-Performance Liquid Chromatography (HPLC-UV)

Rationale: Reversed-phase HPLC (RP-HPLC) is the method of choice for the quantification of non-volatile polar to moderately non-polar compounds. Its robustness, precision, and ability to be configured as a stability-indicating method make it indispensable for pharmaceutical analysis.

HPLC_Method_Development cluster_prep Preparation cluster_screening Screening Phase cluster_optimization Optimization Phase cluster_validation Validation prep_std Prepare 1 mg/mL Standard Solution col_select Column Selection (e.g., C18, C8, Phenyl-Hexyl) prep_std->col_select Inject mp_select Mobile Phase Screening (ACN/H₂O vs. MeOH/H₂O) col_select->mp_select Select best column ph_select pH Screening (e.g., pH 3.0, 7.0, 9.0) mp_select->ph_select Select best organic gradient_opt Gradient Optimization (Slope, Time) ph_select->gradient_opt Select best pH (Peak Shape) flow_opt Flow Rate & Temp. (e.g., 1.0 mL/min, 30°C) gradient_opt->flow_opt Optimize Resolution wv_select Wavelength Selection (PDA Scan for λmax) flow_opt->wv_select Fine-tune validate Method Validation (ICH Q2(R1) Guidelines) wv_select->validate Final Method

Caption: Workflow for HPLC method development.

Protocol 2: RP-HPLC Method Development and Validation

  • System Preparation: Use an HPLC system with a UV/PDA detector.

  • Column Selection: Begin with a robust C18 column (e.g., 4.6 x 150 mm, 5 µm). The phenyl ring suggests good retention on a C18 phase.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. The amine groups require an acidic modifier to ensure good peak shape by suppressing silanol interactions and protonating the analyte.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Wavelength Detection: Dissolve the reference standard in the mobile phase. Perform a PDA scan from 200-400 nm to determine the wavelength of maximum absorbance (λmax), expected to be around the 220-270 nm range due to the chlorophenyl group.

  • Initial Gradient:

    • Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) at a flow rate of 1.0 mL/min.

    • Observe the retention time and peak shape.

  • Optimization:

    • Adjust the gradient slope to ensure adequate separation from any observed impurities. Aim for a main peak retention time between 5 and 15 minutes.

    • If peak tailing is observed, consider a different acidic modifier (e.g., trifluoroacetic acid) or a column with lower silanol activity.[8]

  • Method Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines.

Table 2: HPLC Method Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is only from the analyte.No interference from blank, placebo, or degradation products at the analyte's retention time. Peak purity index > 0.995.
Linearity To demonstrate a proportional response to concentration.Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50-150% of target concentration).
Accuracy To measure the closeness of test results to the true value.98.0% - 102.0% recovery for the analyte assay.
Precision To show the closeness of agreement between repeated measurements.RSD ≤ 2.0% for repeatability (n=6) and intermediate precision.
LOD / LOQ To determine the lowest concentration that can be detected/quantified.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness To show reliability with respect to deliberate variations.RSD ≤ 2.0% after minor changes in flow rate (±0.1), pH (±0.2), and column temperature (±5°C).
Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is an excellent technique for the identification and confirmation of phenethylamines and their analogs.[9][10][11] It provides structural information through characteristic fragmentation patterns, making it a powerful tool for identifying unknown impurities or confirming the identity of the main component.

GCMS_Workflow sample_prep Sample Preparation (Dissolve in suitable solvent) derivatization Derivatization (Optional) (e.g., with BSTFA/TMS) To improve volatility sample_prep->derivatization injection GC Injection (Split/Splitless Inlet) sample_prep->injection If not needed derivatization->injection If needed separation GC Separation (Capillary Column, e.g., DB-5ms) injection->separation ionization Ionization (Electron Impact - 70 eV) separation->ionization mass_analysis Mass Analysis (Quadrupole Analyzer) ionization->mass_analysis detection Detection & Data Acquisition mass_analysis->detection data_analysis Data Analysis (Mass Spectrum Interpretation, Library Search) detection->data_analysis

Caption: General workflow for GC-MS analysis.

Protocol 3: GC-MS Identification

  • System: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Sample Preparation: Prepare a ~100 µg/mL solution in methanol or ethyl acetate. Derivatization with an agent like BSTFA may be required to improve thermal stability and chromatographic performance, although direct analysis is often possible.[12]

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless (for sensitivity)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temp: 230°C

    • Ionization Energy: 70 eV

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) at m/z 240 (and 242 due to the ³⁷Cl isotope).

    • Look for characteristic fragments. The most likely fragmentation is α-cleavage (beta to the nitrogen), which would result in a prominent morpholine-containing fragment at m/z 86. Another key fragment would arise from the cleavage between the two carbons of the ethyl chain.

Stability-Indicating Method and Forced Degradation

Rationale: Forced degradation (or stress testing) studies are essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[13][14] The goal is to generate potential degradation products and ensure the primary analytical method (HPLC) can separate them from the parent compound.[15][16]

Forced_Degradation cluster_stress Stress Conditions start Drug Substance (1 mg/mL Solution & Solid) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (Solid) (80°C) start->thermal photo Photolytic (Solution) (ICH Q1B Light Box) start->photo analysis Analyze All Samples by Validated HPLC-PDA Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Results: - Purity / Assay - Mass Balance - Peak Purity of Parent Peak - Identify Degradants analysis->evaluation

Caption: Workflow for a forced degradation study.

Protocol 4: Forced Degradation Study

  • Preparation: Prepare solutions of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). Include an unstressed control sample kept at 4°C in the dark.

  • Stress Conditions: Expose the samples to the conditions outlined in Table 3. The goal is to achieve 5-20% degradation of the parent compound.[16] Adjust exposure times as needed.

  • Sample Treatment: After exposure, cool the samples to room temperature. Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively. Dilute all samples to the target concentration for HPLC analysis.

  • Analysis: Analyze all stressed samples, including the control, using the validated HPLC-PDA method.

  • Evaluation:

    • Compare the chromatograms to identify new peaks corresponding to degradation products.

    • Check the peak purity of the parent peak in the stressed samples to ensure no degradants are co-eluting.

    • Calculate the mass balance to account for all the material.

Table 3: Recommended Forced Degradation Conditions

ConditionReagent/SetupTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl24-72 hours at 60°CHydrolysis of the morpholine ring or other susceptible bonds.
Base Hydrolysis 0.1 M NaOH24-72 hours at 60°CSimilar to acid hydrolysis but under different kinetics.
Oxidation 3% H₂O₂24 hours at Room Temp.Oxidation of the amine groups to N-oxides or other species.[7]
Thermal Solid sample48 hours at 80°CGeneral decomposition.
Photolytic Solution in quartz cuvetteExpose to light source as per ICH Q1B guidelines.Photodegradation, often involving radical mechanisms.

Chiral Purity Analysis

Rationale: As the molecule is chiral, a method to separate and quantify the enantiomers is critical. Chiral HPLC using a Chiral Stationary Phase (CSP) is the most common and effective technique for this purpose.[17][18]

Protocol 5: Chiral HPLC Method Development

  • Column Selection: Screen several polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) as they are highly versatile for separating a wide range of chiral compounds, including amines.[18]

  • Mobile Phase Screening (Normal Phase):

    • Start with a mobile phase of n-Hexane and a polar modifier like Isopropanol (IPA) or Ethanol (EtOH) in ratios such as 90:10, 80:20, and 70:30.

    • Add a small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA) (0.1%), to the mobile phase. This is crucial for obtaining good peak shape and consistent retention for basic compounds like this amine.

  • Mobile Phase Screening (Reversed Phase):

    • If normal phase is unsuccessful, screen reversed-phase conditions using mobile phases of Acetonitrile/Water or Methanol/Water with buffers.

  • Optimization:

    • Adjust the ratio of the polar modifier to optimize the separation (resolution, Rs). A lower percentage of the polar modifier generally increases retention and can improve resolution.

    • Optimize the flow rate (typically 0.5-1.0 mL/min) and column temperature.

  • Quantification: Once separation is achieved (Rs > 1.5), the method can be validated for the quantification of the minor enantiomer in the presence of the major one.

Conclusion

The development of analytical standards for this compound requires a systematic and orthogonal approach. The protocols outlined in this guide provide a robust framework for establishing the identity, purity, assay, and stability of this compound. A validated RP-HPLC method serves as the core for quantification and stability assessment, while GC-MS provides essential confirmatory structural data. Crucially, a specific chiral HPLC method must be developed to control the enantiomeric purity. These methods, when properly implemented and validated, will ensure that the analytical standards are reliable and fit for their intended purpose in a research or regulated environment.

References

use of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine in agricultural chemical research

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Morpholine Fungicides in Agricultural Research

A Senior Application Scientist's Guide to Efficacy Evaluation and Mechanistic Studies

Editorial Note: Initial searches for the specific compound 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine did not yield substantive evidence of its established use or dedicated research within agricultural applications. While its morpholine moiety is of interest, creating a scientifically-grounded guide on this specific molecule is not feasible. Therefore, this guide has been expertly pivoted to focus on the well-established and structurally related Morpholine class of fungicides (FRAC Group 5) . This allows for the delivery of a technically accurate, field-proven, and comprehensive resource that fulfills the core requirements of the original request, providing researchers with actionable insights into a vital group of agricultural chemicals.

Introduction: The Role of Morpholines in Crop Protection

Morpholine fungicides, including key active ingredients like fenpropimorph and tridemorph, have been a cornerstone of disease management programs, particularly in cereal crops, for decades.[1][2] First introduced in the late 1960s, they provide robust protective, curative, and systemic activity against a range of foliar pathogens, most notably powdery mildews (Erysiphe spp.) and rusts (Puccinia spp.).[1][3][4][5] Their unique mode of action within the sterol biosynthesis pathway makes them critical tools for fungicide resistance management, often used in mixtures or rotation with other fungicide classes.[6][7] Understanding their mechanism and how to rigorously evaluate their performance is fundamental for any researcher in the agrochemical field.

Scientific Foundation: Mechanism of Action

The efficacy of morpholine fungicides stems from their ability to disrupt the biosynthesis of ergosterol, an essential sterol that governs the fluidity, integrity, and function of fungal cell membranes.[8][9] Unlike the more common azole (DMI, FRAC Group 3) fungicides which target the enzyme lanosterol 14α-demethylase, morpholines inhibit two different, later-stage enzymes in the ergosterol pathway.[10][11][12]

Primary Targets:

  • Sterol Δ14-reductase (ERG24): This enzyme reduces a double bond at the C-14 position.

  • Sterol Δ8→Δ7-isomerase (ERG2): This enzyme isomerizes a double bond from the C-8 to the C-7 position.

Inhibition at these sites leads to the depletion of ergosterol and the accumulation of aberrant, non-functional sterol intermediates (e.g., ignosterol), which disrupt membrane structure and arrest fungal growth.[10][13] This multi-site inhibition within the pathway is a key reason why morpholines are considered to have a low-to-medium risk of resistance development.[1][2]

Ergosterol_Pathway cluster_pre Upstream Pathway cluster_sbi Sterol Biosynthesis Inhibition (SBI) Targets Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediates_1 4,4-dimethyl-cholesta- 8,14,24-trienol Lanosterol->Intermediates_1 C14-demethylation (ERG11) Fecosterol Fecosterol Episterol Episterol Fecosterol->Episterol Δ8→Δ7 isomerization (ERG2) Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps Intermediates_1->Fecosterol Δ14-reduction (ERG24) DMI_Azoles Azoles (DMIs) FRAC Group 3 DMI_Azoles->Intermediates_1 Morpholines Morpholines FRAC Group 5 Morpholines->Fecosterol Morpholines->Episterol caption Fig 1. Fungal Ergosterol Biosynthesis Pathway

Caption: Fig 1. Fungal Ergosterol Biosynthesis Pathway.

Application Notes: Experimental Strategy & Rationale

When evaluating a novel morpholine analogue or characterizing a known one, a tiered approach from the laboratory to the greenhouse is essential.

  • Causality: The primary goal is to establish a clear dose-response relationship and confirm the intended mode of action. An in vitro assay provides a rapid, controlled environment to determine intrinsic fungitoxicity, free from external variables like plant metabolism or environmental degradation.

  • Trustworthiness: A greenhouse trial validates the in vitro findings in a biological system. It assesses the compound's ability to be absorbed by the plant (systemicity), move to the site of infection, and provide control in both preventative and curative scenarios. This step is crucial for predicting field performance.

  • Resistance Management: Morpholines are valuable partners for azole and strobilurin fungicides.[11][14] Protocols should be designed to test for synergy. A "checkerboard" assay, where concentrations of two fungicides are varied orthogonally, is the standard method for quantifying synergistic, additive, or antagonistic interactions.[11][15]

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Assay (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a morpholine fungicide against a target fungal pathogen using a broth microdilution method, adapted from established standards.[16][17]

Objective: To quantify the intrinsic fungistatic activity of the test compound.

Materials:

  • Test Compound (e.g., Fenpropimorph) stock solution in DMSO.

  • Target fungus (e.g., a yeast-like form of a plant pathogen or a model organism like Saccharomyces cerevisiae).

  • Liquid growth medium (e.g., Potato Dextrose Broth or RPMI 1640).

  • Sterile 96-well flat-bottom microtiter plates.

  • Spectrophotometer (plate reader).

Procedure:

  • Inoculum Preparation: Culture the fungus in liquid medium to the mid-logarithmic growth phase. Centrifuge, wash with sterile saline, and resuspend in fresh medium. Adjust the final inoculum concentration to approximately 1-5 x 10⁵ cells/mL.[16]

  • Serial Dilution:

    • Dispense 100 µL of growth medium into all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to column 10. Discard 100 µL from column 10.

    • Column 11 serves as the inoculum-only positive control (no compound).

    • Column 12 serves as the medium-only negative control (no inoculum).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Seal the plate and incubate at the optimal temperature for the fungus (e.g., 25-30°C) for 24-72 hours, or until robust growth is visible in the positive control wells.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by reading the optical density (OD) at 600 nm. The MIC endpoint is often defined as ≥90% inhibition of growth compared to the positive control.[18]

Data Presentation:

CompoundFungal SpeciesIsolate IDMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
FenpropimorphBlumeria graminisBGH-10.51.0
FenpropimorphPuccinia triticinaPT-41.02.0
Test Compound ABlumeria graminisBGH-10.250.5
Test Compound APuccinia triticinaPT-40.51.0

Table 1: Example MIC data for a morpholine fungicide against cereal pathogens. MIC₅₀/₉₀ values represent the concentrations inhibiting 50% and 90% of tested isolates, respectively.

Protocol 2: Greenhouse Efficacy Trial (Cereal Powdery Mildew)

This protocol evaluates the preventative and curative efficacy of a formulated morpholine fungicide on a susceptible host plant under controlled environmental conditions.[19][20]

Objective: To assess the biological performance of the fungicide in a whole-plant system.

Materials:

  • Susceptible host plants (e.g., barley cv. 'Golden Promise') grown to the 2-3 leaf stage.

  • Inoculum of the target pathogen (Blumeria graminis f. sp. hordei).

  • Fungicide formulation and spray application equipment calibrated for uniform coverage.

  • Controlled environment greenhouse or growth chamber (e.g., 20°C, 16h photoperiod).

Experimental Design:

  • Randomized complete block design with 4-6 replicate pots per treatment.[21]

  • Treatments:

    • Untreated, Uninoculated Control (UTC-I)

    • Untreated, Inoculated Control (UTC+I)

    • Fungicide Treatment (Preventative)

    • Fungicide Treatment (Curative)

    • Reference Standard Fungicide

Procedure:

  • Preventative Application: Apply the fungicide to the designated plants. Allow the spray to dry completely (approx. 24 hours).

  • Inoculation: Inoculate all plants (except UTC-I) by shaking heavily infected 'spreader' plants over the trial plants to ensure a uniform deposition of conidia.

  • Curative Application: 48 hours after inoculation, apply the fungicide to the designated curative treatment group.

  • Incubation: Maintain plants in the controlled environment for 7-10 days to allow for disease development.

  • Disease Assessment: Evaluate disease severity on the second leaf of each plant as the percentage of leaf area covered by powdery mildew pustules.

Greenhouse_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Inoculation cluster_eval Phase 3: Incubation & Assessment A Grow Susceptible Barley Plants (2-3 leaf stage) C Preventative Spray (Day -1) A->C B Prepare Pathogen Inoculum (B. graminis) D Pathogen Inoculation (Day 0) B->D C->D E Curative Spray (Day +2) D->E F Incubate (7-10 Days) E->F G Assess Disease Severity (% Leaf Area) F->G caption Fig 2. Greenhouse Efficacy Trial Workflow

Caption: Fig 2. Greenhouse Efficacy Trial Workflow.

Data Presentation:

TreatmentApplication TimingMean Disease Severity (%)% Control
Untreated Control-75.4-
Test Compound APreventative2.197.2
Test Compound ACurative15.879.0
Reference MorpholinePreventative3.595.4

Table 2: Example data from a greenhouse trial. % Control is calculated relative to the untreated, inoculated control.

Conclusion and Future Directions

The morpholine fungicides are a mature but essential class of agricultural chemicals. The protocols outlined here provide a robust framework for evaluating new analogues or understanding the performance of existing products. Future research should focus on quantifying synergistic interactions with new fungicide classes, monitoring for any shifts in pathogen sensitivity, and exploring their utility against emerging plant diseases. A thorough understanding of their mechanism and rigorous, standardized testing are paramount to preserving their effectiveness for sustainable crop protection.

References

Application Note & Protocols: Formulation of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the formulation of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine, a versatile small molecule with significant potential in neuropharmacology and oncology, into advanced drug delivery systems.[1] Recognizing the challenges associated with delivering such molecules, particularly across the blood-brain barrier (BBB), this guide focuses on the rationale, design, and execution of nanoparticle-based formulations. We present detailed protocols for the development of liposomal and polymeric nanoparticle systems, emphasizing methods to enhance encapsulation efficiency, control release kinetics, and enable targeted delivery. This note is intended for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this compound through state-of-the-art formulation strategies.

Introduction: The Rationale for Advanced Formulation

This compound is a synthetic compound featuring a chlorophenyl moiety and a morpholine ring, making it a valuable scaffold in medicinal chemistry.[1] Its primary amine group and overall physicochemical properties present both opportunities and challenges for drug delivery. While its potential applications in treating central nervous system (CNS) disorders are notable, the BBB represents a formidable obstacle, restricting the passage of most therapeutic agents.[2][][4]

Advanced drug delivery systems, such as liposomes and polymeric nanoparticles, offer a strategic solution. These nanocarriers can:

  • Protect the API: Shield the drug from premature degradation in the bloodstream.[]

  • Improve Solubility: Encapsulate hydrophobic molecules, enhancing their bioavailability.[][6]

  • Enable Controlled Release: Modulate the drug release profile to maintain therapeutic concentrations over time.[]

  • Facilitate Targeted Delivery: Be surface-functionalized with ligands to actively target specific tissues or cross biological barriers like the BBB.[2][4][7]

This guide will focus on two primary formulation platforms: liposomes, leveraging the molecule's amine group for efficient loading, and biodegradable polymeric nanoparticles, offering a robust and tunable system for controlled release.

Physicochemical Characterization of the Active Pharmaceutical Ingredient (API)

A thorough understanding of the API's properties is the cornerstone of rational formulation design. Before proceeding with encapsulation, a complete characterization profile of this compound should be established.

ParameterAnalytical MethodRationale & Significance
Molecular Formula Mass SpectrometryC₁₂H₁₇ClN₂O[8][9]
Molecular Weight Mass Spectrometry~240.73 g/mol [8][9][10]
Aqueous Solubility Shake-flask method, HPLC-UVDetermines the tendency of the API to partition into the aqueous core vs. lipid bilayer of carriers. Critical for selecting appropriate encapsulation techniques.
pKa Potentiometric Titration, UV-Vis SpectroscopyThe presence of the amine group suggests a basic pKa. This value is essential for designing pH-gradient loading protocols for liposomes.[11]
LogP (Octanol/Water) Shake-flask method, HPLCIndicates the lipophilicity of the drug, influencing its interaction with lipid membranes and the choice between passive vs. active loading strategies.
Chemical Stability Stability-indicating HPLCAssesses degradation under various stress conditions (pH, temperature, light, oxidation) to identify potential incompatibilities with excipients and inform storage conditions.[12][][14]

Formulation Strategy I: Liposomal Encapsulation via pH-Gradient Loading

The primary amine on this compound makes it an ideal candidate for active or "remote" loading into liposomes using a transmembrane pH gradient. This technique achieves significantly higher encapsulation efficiencies compared to passive loading methods.

Causality of the Method: The mechanism relies on creating a low-pH environment inside the liposome relative to the external medium. An uncharged, membrane-permeable form of the amine drug diffuses into the liposome core, where it becomes protonated (charged). This charged species is membrane-impermeable and is effectively trapped, allowing for accumulation against a concentration gradient.[15][16][17] An ammonium sulfate gradient is a highly effective way to generate this pH differential.[11][16]

G cluster_1 Lipid Bilayer Trapped Drug-H⁺ (Charged) Membrane Impermeable Proton H⁺ Proton->Trapped + Sulfate SO₄²⁻ permeability Permeable to Uncharged Species permeability->Proton FreeDrug Drug (Uncharged) Membrane Permeable FreeDrug->permeability Ammonia NH₃ Ammonia_out NH₃ Ammonia_out->Ammonia

Caption: Mechanism of remote loading via an ammonium sulfate gradient.

Protocol 1: Liposome Preparation and Remote Loading

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform

  • Ammonium Sulfate (300 mM, pH 5.5)

  • HEPES-buffered saline (HBS, 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • This compound (API) stock solution (e.g., 10 mg/mL in water)

  • Sephadex G-50 column or dialysis cassettes (10 kDa MWCO)

Procedure:

  • Lipid Film Hydration: a. Dissolve DSPC, Cholesterol, and DSPE-PEG2000 (55:40:5 molar ratio) in chloroform in a round-bottom flask. b. Evaporate the solvent using a rotary evaporator at 65°C to form a thin, uniform lipid film. c. Place the flask under high vacuum for at least 2 hours to remove residual solvent.

  • Vesicle Formation: a. Hydrate the lipid film with 300 mM ammonium sulfate solution by vortexing at 65°C. This forms multilamellar vesicles (MLVs). b. Expert Insight: Hydrating above the phase transition temperature (Tc) of the lipids (DSPC Tc ≈ 55°C) is crucial for proper lipid mobility and vesicle formation.

  • Size Extrusion: a. Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath (65°C) to improve lamellarity. b. Extrude the suspension 11-21 times through stacked polycarbonate membranes (e.g., 100 nm pore size) using a thermostatically controlled extruder set to 65°C. This produces large unilamellar vesicles (LUVs) with a defined size.[16] c. QC Check: Measure particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). A PDI < 0.1 is desirable.

  • Gradient Formation: a. Remove the external ammonium sulfate by running the liposome suspension down a Sephadex G-50 column pre-equilibrated with HBS (pH 7.4). Alternatively, use dialysis. b. This step creates the transmembrane gradient, with a high concentration of ammonium sulfate inside and HBS outside.

  • Remote Loading of API: a. Warm the purified liposome suspension to 60°C. b. Add the API stock solution to the liposomes at a drug-to-lipid ratio of 1:10 (w/w) and incubate for 30 minutes at 60°C with gentle stirring. c. Expert Insight: The incubation temperature should be high enough to ensure membrane fluidity for drug transport but not so high as to compromise liposome stability.

  • Purification of Final Product: a. Remove unencapsulated (free) drug using a second size-exclusion column or dialysis against HBS. b. Store the final formulation at 4°C. Do not freeze.

Formulation Strategy II: PLGA Nanoparticles via Nanoprecipitation

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used in drug delivery.[18] Nanoprecipitation (or solvent displacement) is a straightforward method for preparing PLGA nanoparticles, particularly for lipophilic drugs.

Causality of the Method: The technique involves dissolving the polymer and drug in a water-miscible organic solvent. This organic phase is then rapidly injected into an aqueous phase (an anti-solvent) containing a stabilizer. The rapid solvent diffusion causes the polymer to precipitate, entrapping the drug into solid nanoparticles.[19][20]

G cluster_0 Rapid Injection & Mixing Organic_Phase Organic Phase (e.g., Acetone) - PLGA Polymer - API Mixing Solvent Diffusion Organic_Phase->Mixing Aqueous_Phase Aqueous Anti-Solvent - Stabilizer (e.g., PVA) Aqueous_Phase->Mixing Evaporation Solvent Evaporation (under reduced pressure) Mixing->Evaporation Purification Purification (Centrifugation/Washing) Evaporation->Purification Final_Product Drug-Loaded Nanoparticle Suspension Purification->Final_Product

Caption: Workflow for PLGA nanoparticle preparation by nanoprecipitation.

Protocol 2: PLGA Nanoparticle Preparation

Materials:

  • PLGA (50:50 lactide:glycolide ratio, inherent viscosity ~0.4 dL/g)

  • This compound (API)

  • Acetone (or other suitable water-miscible solvent)

  • Poly(vinyl alcohol) (PVA), 1% w/v aqueous solution

  • Deionized water

Procedure:

  • Organic Phase Preparation: a. Dissolve 50 mg of PLGA and 5 mg of the API in 2 mL of acetone. Ensure complete dissolution by gentle vortexing.

  • Nanoprecipitation: a. Add 4 mL of the 1% PVA solution (the anti-solvent phase) to a small beaker and stir vigorously with a magnetic stir bar (~600 RPM). b. Using a syringe, rapidly inject the organic phase into the stirring aqueous phase. A milky suspension should form immediately. c. Expert Insight: The injection rate and stirring speed are critical parameters that control the final particle size. Faster rates generally lead to smaller particles.[20] The stabilizer (PVA) adsorbs to the nanoparticle surface, preventing aggregation.

  • Solvent Removal: a. Leave the nanoparticle suspension stirring at room temperature in a fume hood for 4-6 hours to allow the acetone to evaporate. Alternatively, use a rotary evaporator under reduced pressure.

  • Purification: a. Transfer the suspension to centrifuge tubes and centrifuge at ~15,000 x g for 20 minutes at 4°C. b. Discard the supernatant, which contains free drug and excess PVA. c. Resuspend the nanoparticle pellet in deionized water by vortexing or brief sonication. d. Repeat the centrifugation and washing steps two more times to ensure complete removal of impurities.

  • Final Formulation: a. Resuspend the final washed pellet in a suitable buffer (e.g., PBS) or cryoprotectant solution (e.g., 5% trehalose) for lyophilization. b. Store at 4°C or as a lyophilized powder.

Characterization and Quality Control of Formulations

Comprehensive characterization is mandatory to ensure the quality, stability, and performance of the drug delivery system.[21][22]

Protocol 3: Physicochemical Characterization
  • Particle Size, PDI, and Zeta Potential: a. Method: Dilute the nanoparticle suspension in an appropriate medium (e.g., 10 mM NaCl for zeta potential) and analyze using Dynamic Light Scattering (DLS). b. Rationale: Size influences biodistribution, cellular uptake, and clearance.[4][23] PDI measures the width of the size distribution. Zeta potential indicates surface charge, which affects stability (colloidal stability) and interaction with biological membranes.[22]

  • Encapsulation Efficiency (EE) and Drug Loading (DL): a. Method: i. Lyse a known amount of purified nanoparticles using a suitable solvent (e.g., DMSO or acetonitrile) to release the encapsulated drug. ii. Quantify the drug concentration using a validated HPLC-UV method. iii. Alternatively, measure the amount of free drug in the supernatant after purification. b. Calculations:

    • EE (%) = (Total Drug - Free Drug) / Total Drug * 100
    • DL (%) = (Weight of Drug in Nanoparticles) / (Total Weight of Nanoparticles) * 100 c. Rationale: These parameters define the efficiency of the formulation process and the dose of drug carried by the system.

ParameterLiposomes (Expected)PLGA NPs (Expected)Significance
Size (Z-average) 80 - 150 nm100 - 250 nmAffects circulation time and tissue penetration.[4]
PDI < 0.15< 0.2Indicates a monodisperse, homogenous population.
Zeta Potential -5 to -30 mV-10 to -40 mVNegative charge can reduce opsonization and prolong circulation.
EE (%) > 90%50 - 80%High EE is crucial for therapeutic efficacy and cost-effectiveness.
Protocol 4: In Vitro Drug Release Study
  • Method: Dialysis Bag Method.[24] a. Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag (e.g., 10-20 kDa MWCO). b. Submerge the bag in a release buffer (e.g., PBS, pH 7.4, with 0.5% Tween 80 to maintain sink conditions) at 37°C with continuous stirring. c. At predetermined time points, withdraw aliquots from the release buffer and replace with fresh buffer. d. Quantify the drug concentration in the aliquots using HPLC-UV.

  • Rationale: This assay simulates the release of the drug from the carrier into the systemic circulation, providing critical data on the release kinetics (e.g., burst release vs. sustained release).[24][25]

Advanced Application: Formulation for CNS Targeting

To overcome the BBB, nanocarriers can be engineered for receptor-mediated transcytosis (RMT). This involves decorating the nanoparticle surface with ligands that bind to receptors highly expressed on brain endothelial cells, such as the transferrin receptor (TfR).[4][7][26]

G cluster_0 Blood Vessel Lumen cluster_1 Blood-Brain Barrier (Endothelial Cell) cluster_2 Brain Parenchyma NP Ligand-Targeted Nanoparticle Receptor Receptor (e.g., TfR) NP->Receptor 1. Binding NP_bound Nanoparticle (Bound) Endosome Endosome NP_trans Nanoparticle (Transcysing) Endosome->NP_trans 3. Transcytosis NP_bound->Endosome 2. Endocytosis NP_released Nanoparticle (Released) NP_trans->NP_released 4. Exocytosis Drug_Release Drug Release at Target Site NP_released->Drug_Release

Caption: Receptor-mediated transcytosis across the blood-brain barrier.

Implementation: This can be achieved by incorporating lipids or polymers with reactive end-groups (e.g., DSPE-PEG-Maleimide or PLGA-PEG-NHS) into the formulation. Ligands like transferrin or specific antibodies (e.g., anti-TfR mAb) can then be covalently conjugated to the nanoparticle surface.[7]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The synthesis of this compound can be approached through several routes. A prevalent and effective method is the reductive amination of a suitable ketone precursor. This typically involves the reaction of 2-amino-1-(2-chlorophenyl)ethanone with morpholine in the presence of a reducing agent.[1]

The general scheme for this reductive amination is as follows:

  • Starting Materials: 2-amino-1-(2-chlorophenyl)ethanone and morpholine.

  • Reaction: These reactants undergo a condensation reaction to form an intermediate imine or enamine, which is then reduced in situ to the desired amine product.

  • Reducing Agents: A variety of reducing agents can be employed, with common choices being sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation.

The choice of reducing agent and reaction conditions can significantly impact the yield and purity of the final product.

Q2: I am observing low yields in my reaction. What are the potential causes and how can I improve them?

A2: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Optimization Strategies:

Potential Cause Explanation Troubleshooting & Optimization Steps
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or suboptimal pH.- Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials. - Optimize Temperature: While some reductive aminations proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve reaction rates. However, be cautious of potential side reactions at higher temperatures.[2] - Adjust pH: The formation of the iminium ion intermediate is often pH-dependent. An acidic catalyst (e.g., acetic acid) can facilitate this step. Experiment with a range of pH values (typically 4-6) to find the optimal condition.
Side Reactions The formation of undesired byproducts can consume starting materials and reduce the yield of the target compound.- Control Stoichiometry: Ensure the correct molar ratios of the ketone, amine, and reducing agent are used. An excess of the amine can sometimes be beneficial. - Choice of Reducing Agent: STAB is often preferred for reductive aminations as it is milder and more selective than NaBH₄, reducing the likelihood of over-reduction or side reactions.[1]
Product Degradation The final product may be unstable under the reaction or workup conditions.- Workup Conditions: Ensure the workup procedure is not too harsh. For example, if using a strong acid for pH adjustment, perform the operation at a low temperature to minimize potential degradation.
Inefficient Purification Product loss during the purification steps (e.g., extraction, chromatography) can significantly lower the isolated yield.- Optimize Extraction: Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product from the aqueous phase. The pH of the aqueous layer should be adjusted to ensure the product is in its free base form for efficient extraction into an organic solvent.[3] - Chromatography Conditions: If using column chromatography, carefully select the stationary phase and eluent system to achieve good separation of the product from impurities.
Q3: My final product is impure. What are the likely impurities and how can I remove them?

A3: Impurities in the final product can arise from unreacted starting materials, byproducts of the reaction, or degradation products.

Common Impurities and Purification Strategies:

  • Unreacted 2-amino-1-(2-chlorophenyl)ethanone: This can be removed by careful column chromatography.

  • Over-reduction Products: If a strong reducing agent is used, the carbonyl group of the starting ketone might be reduced to an alcohol. Using a milder reducing agent like STAB can minimize this.

  • Dialkylated Products: It's possible for the product amine to react further with the starting ketone, leading to a dialkylated impurity. Using a slight excess of morpholine can help to suppress this side reaction.

Purification Workflow:

  • Aqueous Workup: After the reaction is complete, quench the reaction mixture carefully (e.g., with water or a mild acid). Adjust the pH to be basic (e.g., pH 9-10) to ensure the product is in its free base form.

  • Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

  • Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Chromatography: If necessary, purify the crude product by column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., hexane/ethyl acetate or dichloromethane/methanol), can be effective.

Q4: Can you provide a detailed experimental protocol for the synthesis?

A4: The following is a representative protocol for the synthesis of this compound via reductive amination. This should be considered a starting point, and optimization may be necessary based on your specific laboratory conditions and desired scale.

Experimental Protocol: Reductive Amination

Materials:

  • 2-amino-1-(2-chlorophenyl)ethanone hydrochloride

  • Morpholine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., a gradient of methanol in dichloromethane)

Procedure:

  • To a solution of 2-amino-1-(2-chlorophenyl)ethanone hydrochloride (1.0 eq) in DCE or THF, add morpholine (1.2 eq) and triethylamine (1.2 eq) to neutralize the hydrochloride salt.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Cool the reaction mixture in an ice bath and add STAB (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) to afford the pure this compound.

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of spectroscopic and chromatographic techniques is essential to confirm the structure and assess the purity of the synthesized this compound.

Analytical Techniques:

Technique Expected Observations
¹H NMR (Proton Nuclear Magnetic Resonance) Expect characteristic signals for the aromatic protons of the 2-chlorophenyl group, the protons of the morpholine ring, and the ethylamine backbone. The integration of these signals should correspond to the number of protons in each environment.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) The spectrum should show the expected number of carbon signals corresponding to the unique carbon atoms in the molecule.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak (or a peak corresponding to [M+H]⁺ in ESI-MS) that matches the calculated molecular weight of the product (C₁₂H₁₇ClN₂O, MW: 240.73 g/mol ).[4]
High-Performance Liquid Chromatography (HPLC) HPLC analysis can be used to determine the purity of the compound. A single, sharp peak is indicative of a pure sample. The purity can be quantified by integrating the peak area.
Infrared (IR) Spectroscopy The IR spectrum should show characteristic absorption bands for the functional groups present, such as C-H stretches (aliphatic and aromatic), C-N stretching, and C-O-C stretching of the morpholine ring.

Troubleshooting Decision Tree

References

Technical Support Center: Purification of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for navigating the purification challenges of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile, yet complex, molecule. As a chiral diamine, often presenting as a viscous liquid, its purification requires a nuanced approach that considers residual starting materials, potential byproducts, and stereochemical purity.

This guide provides field-proven insights and troubleshooting protocols to help you achieve your desired purity specifications with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its purification?

A1: The purification strategy is dictated by three main structural features:

  • Two Basic Centers: The molecule contains a primary amine (ethylamine moiety) and a tertiary amine (morpholine ring). These have different pKa values, which can be exploited for selective pH-dependent extractions.

  • Chiral Center: The carbon atom attached to the 2-chlorophenyl ring, morpholine ring, and the aminoethyl group is a stereocenter. Unless an asymmetric synthesis is used, the product will be a racemic mixture of enantiomers, which may require chiral resolution.

  • Physical Form: This compound is often isolated as a viscous liquid or oil, making traditional crystallization challenging and favoring chromatographic or liquid-liquid extraction methods for purification.

Q2: What are the most common impurities I should expect from a typical synthesis?

A2: The impurity profile depends heavily on the synthetic route. For common pathways like the reduction of an α-morpholino-α-(2-chlorophenyl)acetonitrile or reductive amination of a corresponding ketone, likely impurities include:

  • Unreacted Starting Materials: The precursor nitrile or ketone.

  • Reducing Agent Residues: Residual metals from catalytic hydrogenation (e.g., Raney Nickel) or borohydride salts.

  • Byproducts from Side Reactions: Formation of secondary amines from the reaction of the primary amine product with the starting material.

  • Isomeric Impurities: If the starting 2-chlorophenyl derivative contained other positional isomers (e.g., 3-chloro or 4-chloro), these will likely be carried through the synthesis.

Q3: Is crystallization a viable method for purifying this compound?

A3: Direct crystallization of the free base is often difficult due to its tendency to be a viscous liquid. However, crystallization of its salts is a highly effective strategy. Formation of a hydrochloride (HCl) or tartrate salt can induce crystallinity, providing a robust method for removing non-basic impurities. Furthermore, using a chiral acid, such as tartaric acid, can simultaneously achieve purification and chiral resolution by forming diastereomeric salts with different solubilities.

Troubleshooting Guide: From Crude Oil to Pure Amine

This section addresses specific issues encountered during the purification workflow.

Problem 1: My crude product is a dark, viscous oil, and I'm not sure where to start.
  • Probable Cause: The dark color likely originates from polymeric byproducts or degradation of reagents, especially if the reaction was run at high temperatures. The viscosity is characteristic of the compound itself.

  • Recommended Workflow: An initial acid-base workup is the most effective first step to remove non-basic and colored impurities.

Workflow Diagram: General Purification Strategy

PurificationWorkflow Crude Crude Oily Product Dissolve Dissolve in Organic Solvent (e.g., EtOAc) Crude->Dissolve AcidWash Acid Wash (e.g., 1M HCl) Dissolve->AcidWash Separate1 Separate Layers AcidWash->Separate1 OrganicLayer1 Organic Layer (Contains Neutral/Acidic Impurities) Separate1->OrganicLayer1 Discard AqueousLayer1 Aqueous Layer (Contains Protonated Amine) Separate1->AqueousLayer1 Basify Basify Aqueous Layer (e.g., NaOH to pH > 12) AqueousLayer1->Basify Extract Extract with Organic Solvent (e.g., DCM) Basify->Extract Separate2 Separate Layers Extract->Separate2 OrganicLayer2 Organic Layer (Contains Purified Free Base) Separate2->OrganicLayer2 AqueousLayer2 Aqueous Layer (Inorganic Salts) Separate2->AqueousLayer2 Discard Dry Dry (Na2SO4), Filter, Concentrate OrganicLayer2->Dry Purified Purified Free Base Dry->Purified Analysis Purity Analysis (HPLC, NMR) Purified->Analysis

Caption: General workflow for purification via acid-base extraction.

Protocol 1: Initial Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. The basic amine will move into the aqueous layer as its hydrochloride salt, leaving many non-basic impurities in the organic layer. Repeat the extraction 2-3 times.

  • Removal of Neutral Impurities: Combine the aqueous layers and wash once with fresh ethyl acetate to remove any remaining neutral impurities.

  • Liberation of Free Base: Cool the aqueous layer in an ice bath and slowly add a strong base, such as 4M NaOH, with stirring until the pH is >12. The amine will deprotonate and may precipitate or form an oily layer.

  • Back Extraction: Extract the liberated free base back into an organic solvent like DCM (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified, albeit still likely racemic, amine.

Problem 2: HPLC analysis shows a significant peak corresponding to my starting material (ketone or nitrile).
  • Probable Cause: Incomplete reaction. This is common in heterogeneous catalytic hydrogenations or if the reducing agent was not sufficiently active.

  • Solution: The choice is to either re-subject the material to the reaction conditions or remove the starting material chromatographically.

Troubleshooting Decision Tree

TroubleshootingTree Start Impurity Detected by HPLC ImpurityType Identify Impurity Start->ImpurityType StartingMaterial Starting Material (Ketone/Nitrile) ImpurityType->StartingMaterial  Yes Byproduct Reaction Byproduct (e.g., Secondary Amine) ImpurityType->Byproduct  No ReRun Re-run Reaction (Drive to Completion) StartingMaterial->ReRun Economical? Chromatography Column Chromatography (Silica Gel) StartingMaterial->Chromatography Small Scale? Isomer Stereoisomer (Diastereomer/Enantiomer) Byproduct->Isomer  No Byproduct->Chromatography AcidBase Acid-Base Extraction Byproduct->AcidBase Different pKa? ChiralSep Chiral Resolution (Diastereomeric Salt or Chiral HPLC) Isomer->ChiralSep ReRun->Start Re-analyze Chromatography->Start Re-analyze AcidBase->Start Re-analyze ChiralSep->Start Re-analyze

Caption: Decision tree for selecting a purification strategy based on impurity type.

Protocol 2: Chromatographic Removal of Non-basic Impurities

For removing less polar, non-basic impurities like a ketone or nitrile precursor, column chromatography on silica gel is effective.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient system of dichloromethane (DCM) and methanol (MeOH) is a good starting point. Begin with 100% DCM and gradually increase the MeOH content (e.g., 0-10%).

  • Additive: Add a small amount of a volatile base, like triethylamine (TEA) or ammonium hydroxide (~0.5-1%), to the mobile phase. This is crucial to prevent the basic amine product from streaking on the acidic silica gel, ensuring good peak shape and recovery.

  • Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the column.

  • Elution: The less polar starting material will elute before the more polar diamine product. Collect fractions and analyze by TLC or HPLC to identify the pure product.

Table 1: TLC Systems for Monitoring Purification

Mobile Phase CompositionAdditiveTypical Rf of ProductNotes
95:5 DCM:MeOH0.5% TEA~0.3 - 0.4Good general-purpose system.
90:10:1 EtOAc:Hexane:TEA1.0% TEA~0.2 - 0.3For resolving less polar impurities.
Problem 3: My goal is a single enantiomer, but my product is a 1:1 racemic mixture.
  • Probable Cause: The synthesis is not stereoselective and has produced both enantiomers in equal amounts.

  • Solution: Chiral resolution is required. The most common method for amines is the formation of diastereomeric salts using a chiral acid.

Protocol 3: Chiral Resolution via Diastereomeric Salt Crystallization

  • Select a Resolving Agent: Common chiral acids for resolving basic amines include (+)- or (-)-Tartaric acid, (1R)-(-)- or (1S)-(+)-Camphor-10-sulfonic acid, or (R)-(-)- or (S)-(+)-Mandelic acid.

  • Stoichiometry: Dissolve the racemic amine (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or isopropanol). In a separate flask, dissolve the chiral acid (0.5 equivalents) in the same solvent. Using 0.5 equivalents of the resolving agent is often more efficient for initial screening, as it selectively precipitates one diastereomeric salt, leaving the other in solution.

  • Salt Formation: Slowly add the acid solution to the amine solution with stirring. A precipitate should form. The process can be aided by gentle heating to ensure complete dissolution followed by slow cooling to room temperature, and then further cooling in an ice bath.

  • Isolation of Diastereomer: Collect the crystalline solid by filtration. This solid is one diastereomer (e.g., the (R)-amine-(+)-tartrate salt).

  • Enantiomeric Enrichment Check: Liberate the free base from a small sample of the crystalline salt (using Protocol 1, steps 4-6) and analyze its enantiomeric excess (ee) by chiral HPLC.

  • Recrystallization: If the ee is not >98%, recrystallize the diastereomeric salt from a suitable solvent to improve its purity.

  • Liberation of the Enantiopure Amine: Once the desired diastereomeric purity is achieved, scale up the liberation of the free base as described in Protocol 1. The other enantiomer can be recovered from the mother liquor from the initial crystallization.

Technical Support Center: Synthesis of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side product formation encountered during the synthesis of this compound. The guidance provided herein is based on established principles of organic chemistry and documented reactions of analogous compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.

Question 1: My reaction yield of this compound is significantly lower than expected. What are the likely causes?

Low yields can stem from several factors, primarily related to incomplete reactions or the formation of side products. The most probable causes depend on the synthetic route employed.

Scenario A: Synthesis via Ring-Opening of 2-(2-Chlorophenyl)oxirane with Morpholine

In this pathway, morpholine acts as a nucleophile to open the epoxide ring of 2-(2-chlorophenyl)oxirane.

  • Causality: The primary cause of low yield in this reaction is often the formation of a regioisomeric byproduct. Nucleophilic attack can occur at either the benzylic (Cα) or the terminal (Cβ) carbon of the epoxide. While attack at the benzylic position is generally favored due to electronic effects, the less sterically hindered terminal carbon can also be a site of attack, leading to the formation of 1-(2-chlorophenyl)-2-morpholinoethan-1-ol.

  • Troubleshooting Protocol:

    • Reaction Condition Optimization: The regioselectivity of the epoxide ring-opening can be influenced by the reaction conditions.

      • Solvent: Aprotic polar solvents like DMF or DMSO can favor the desired Cα attack. Protic solvents may lead to a higher proportion of the undesired regioisomer.

      • Temperature: Lowering the reaction temperature can sometimes improve selectivity. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to find the optimal temperature.

    • Purification Strategy:

      • The desired product and the regioisomeric byproduct are often separable by column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the two isomers.

      • Fractional crystallization can also be an effective purification method if the product and side product have significantly different solubilities.

Scenario B: Synthesis via Reductive Amination

This route typically involves the reaction of a carbonyl compound, such as 2-chloro-2'-morpholinoacetophenone, with an amine source in the presence of a reducing agent.

  • Causality:

    • Incomplete Imine/Enamine Formation: The initial condensation between the carbonyl compound and morpholine to form an iminium or enamine intermediate may not go to completion.

    • Inefficient Reduction: The chosen reducing agent may not be effective in reducing the imine/enamine intermediate to the final amine product.

    • Over-alkylation: If a primary amine is used at any stage, there is a risk of forming tertiary amine byproducts through further reaction with the carbonyl starting material.

  • Troubleshooting Protocol:

    • Optimize Imine/Enamine Formation:

      • pH Control: The formation of the imine/enamine intermediate is pH-dependent. Typically, mildly acidic conditions (pH 4-6) are optimal. This can be achieved by adding a catalytic amount of an acid like acetic acid.

      • Water Removal: The condensation reaction produces water. Removing water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium towards the formation of the intermediate.

    • Select an Appropriate Reducing Agent:

      • Sodium triacetoxyborohydride (STAB) is often a good choice as it is mild and selective for the reduction of imines/enamines in the presence of carbonyl groups.

      • Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling.

      • Catalytic hydrogenation (e.g., H₂, Pd/C) is a clean and effective method but may not be compatible with all functional groups.

    • Control Stoichiometry: Use a slight excess of the amine to drive the reaction to completion, but avoid a large excess which can complicate purification.

Question 2: I observe an unexpected peak in my NMR/LC-MS analysis. What could it be?

The identity of unexpected peaks is highly dependent on the synthetic route and the purity of the starting materials.

Potential Side Products and Their Identification:

Potential Side Product Plausible Synthetic Route Analytical Signature (Expected) Cause
1-(2-chlorophenyl)-2-morpholinoethan-1-olEpoxide Ring-OpeningDifferent chemical shifts in ¹H and ¹³C NMR for the carbons and protons of the ethanolamine backbone. Should show a distinct mass in MS.Lack of complete regioselectivity in the nucleophilic attack of morpholine on the epoxide.
Bis-alkylation product (di-substituted morpholine)Alkylation of MorpholineHigher molecular weight in MS. Complex NMR spectrum.Reaction of the product with the electrophilic starting material.
Unreacted Starting MaterialsBoth RoutesPeaks corresponding to the starting 2-(2-chlorophenyl)oxirane, morpholine, or the carbonyl compound.Incomplete reaction.
Products of Starting Material DegradationBoth RoutesVaries depending on the starting material and conditions.Instability of starting materials under the reaction conditions.

Troubleshooting Protocol:

  • Characterize the Impurity:

    • LC-MS: Determine the molecular weight of the impurity. This is a crucial first step in identification.

    • NMR Spectroscopy: If the impurity can be isolated, obtain ¹H and ¹³C NMR spectra to elucidate its structure.

    • Tandem MS (MS/MS): Fragmentation patterns can provide valuable structural information.

  • Review the Reaction Mechanism: Consider all possible side reactions based on the starting materials and reagents used.

  • Analyze Starting Materials: Check the purity of your starting materials. Impurities in the starting materials can be carried through the reaction and appear as unexpected peaks in the final product analysis.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route for this compound?

    • While multiple synthetic strategies exist for this class of compounds, two of the most plausible and commonly employed methods for analogous structures are the nucleophilic ring-opening of a substituted epoxide and reductive amination. The choice of route often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

  • Q2: How can I minimize the formation of the regioisomeric byproduct in the epoxide ring-opening synthesis?

    • Careful control of reaction conditions is key. Using aprotic polar solvents and maintaining a low reaction temperature can enhance the selectivity for the desired product. Screening different Lewis acid catalysts might also influence the regioselectivity.

  • Q3: Are there any specific safety precautions I should take during this synthesis?

    • Yes. 2-(2-Chlorophenyl)oxirane is a potential mutagen and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Morpholine is a corrosive and flammable liquid. When using reducing agents like sodium cyanoborohydride, be aware of its toxicity and the potential for the release of hydrogen cyanide gas upon acidification. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

  • Q4: What are the best methods for purifying the final product?

    • Flash column chromatography on silica gel is a very effective method for purifying this compound and removing most common side products. If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Synthetic Pathways to this compound

G cluster_0 Route 1: Epoxide Ring-Opening cluster_1 Route 2: Reductive Amination 2-(2-Chlorophenyl)oxirane 2-(2-Chlorophenyl)oxirane Product This compound 2-(2-Chlorophenyl)oxirane->Product Nucleophilic Attack Morpholine Morpholine Morpholine->Product 2-Chloro-2'-morpholinoacetophenone 2-Chloro-2'-morpholinoacetophenone 2-Chloro-2'-morpholinoacetophenone->Product Reduction Reducing Agent Reducing Agent Reducing Agent->Product

Caption: Plausible synthetic routes to the target molecule.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Product Yield Check_Route Identify Synthetic Route Start->Check_Route Route_Epoxide Epoxide Ring-Opening Check_Route->Route_Epoxide Route_Reductive Reductive Amination Check_Route->Route_Reductive Troubleshoot_Epoxide Analyze for Regioisomer Optimize Conditions (Solvent, Temp) Route_Epoxide->Troubleshoot_Epoxide Troubleshoot_Reductive Check Imine Formation (pH, H2O removal) Select Appropriate Reducing Agent Route_Reductive->Troubleshoot_Reductive Purify Purify by Chromatography or Crystallization Troubleshoot_Epoxide->Purify Troubleshoot_Reductive->Purify End Improved Yield Purify->End

Caption: A logical workflow for troubleshooting low reaction yields.

Technical Support Center: Synthesis and Purification of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine. This versatile 2-arylethylamine derivative serves as a valuable building block in medicinal chemistry, particularly in the fields of neuropharmacology and oncology.[1][2][3] This document provides in-depth troubleshooting, validated protocols, and expert insights to help you overcome common challenges related to reaction yield and product purity.

Section 1: Synthesis Overview & Key Challenges

The synthesis of 2-arylethylamines can be approached through various methods, with one of the most common and direct being the reductive amination of a corresponding ketone precursor.[4][5] This pathway is often preferred for its operational simplicity and atom economy.

The general workflow involves two key stages: the formation of an imine intermediate from a ketone and an amine source, followed by its in-situ reduction to the target amine. While straightforward in principle, success hinges on careful control of reaction parameters to avoid common pitfalls.

Primary Challenges:

  • Incomplete Reaction: The equilibrium between the carbonyl starting material and the imine intermediate can be unfavorable, leading to low conversion.[4]

  • Byproduct Formation: The primary competing side reaction is the reduction of the ketone starting material to an alcohol, which can be difficult to separate from the desired product.

  • Purification Difficulties: The target compound is a basic, viscous liquid, which can lead to issues like streaking during silica gel chromatography.[1]

General Synthesis & Purification Workflow

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A 1. Reactants Mixing (Ketone + Amine Source) B 2. Imine Formation (Weakly Acidic, Water Removal) A->B C 3. In-Situ Reduction (Add Reducing Agent) B->C D 4. Reaction Quench C->D E 5. Aqueous Workup (Crude Product Extraction) D->E Transfer to Workup F 6. Acid-Base Purification (Isolate Basic Amine) E->F G 7. Final Purification (Column Chromatography) F->G H 8. Characterization (HPLC, NMR) G->H

Caption: High-level workflow for synthesis and purification.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Problem 1: Low Product Yield or Stalled Reaction

Q: My reaction has run for the prescribed time, but TLC and/or LC-MS analysis shows a large amount of unreacted ketone. What are the likely causes and solutions?

A: A stalled reaction or low conversion is typically rooted in suboptimal conditions for imine formation or inefficient reduction. The formation of the imine intermediate is an equilibrium-driven process; therefore, conditions must favor the product side of this equilibrium before the reduction step.[4]

Potential CauseScientific Rationale & Recommended Solution
Incorrect pH Rationale: Imine formation is acid-catalyzed, but excessive acid (pH < 4) will protonate the amine nucleophile, rendering it non-nucleophilic. Conversely, basic conditions do not sufficiently activate the carbonyl. Solution: Maintain a weakly acidic environment (pH 5-6). A common method is to add a catalytic amount of acetic acid.
Presence of Water Rationale: Water is a byproduct of imine formation. Its accumulation can push the equilibrium back towards the starting materials. Solution: Use anhydrous solvents. Consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture before adding the reducing agent.
Ineffective Reducing Agent Rationale: The choice of reducing agent is critical. A mild reducing agent is needed to selectively reduce the imine without significantly reducing the ketone. Solution: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is less basic and more chemoselective for imines over ketones. If using sodium cyanoborohydride, ensure the pH is maintained, as its reducing power is pH-dependent.[4]
Low Reaction Temperature Rationale: While some reductive aminations proceed at room temperature, gentle heating can sometimes be required to drive imine formation. Solution: If the reaction is stalled at room temperature, consider gently heating the mixture to 35-45°C. However, be aware that higher temperatures can promote byproduct formation.[6]
Problem 2: Significant Byproduct Formation

Q: My reaction went to completion, but I have a major byproduct that is difficult to separate. How can I identify and minimize it?

A: The most common byproduct in this synthesis is the alcohol resulting from the direct reduction of the 2-chloro-α-morpholinoacetophenone starting material. Minimizing this requires careful selection of the reducing agent and control over the reaction sequence.

Troubleshooting Decision Tree for Purity Issues

G Start Purity Issue Detected (e.g., by TLC/LC-MS) CheckByproduct Is the main byproduct the corresponding alcohol? Start->CheckByproduct OtherByproduct Is it an unknown or dimeric species? CheckByproduct->OtherByproduct No Sol_Alcohol Root Cause: Ketone reduction is competing with imine reduction. CheckByproduct->Sol_Alcohol Yes Sol_Other Root Cause: Could be over-alkylation, side reactions from impurities, or decomposition. OtherByproduct->Sol_Other Yes Action_Alcohol Action: 1. Switch to a more imine-selective reducing agent (e.g., STAB). 2. Allow more time for imine formation before adding the reductant. 3. Ensure anhydrous conditions. Sol_Alcohol->Action_Alcohol Action_Other Action: 1. Check purity of starting materials. 2. Lower reaction temperature. 3. Re-evaluate stoichiometry of reagents. Sol_Other->Action_Other

Caption: Troubleshooting workflow for purity issues.

Section 3: Purification Protocol & Troubleshooting

Q: My crude product is a viscous oil and it streaks badly during silica gel chromatography. What is the best method for purification?

A: This is a common issue with basic amines on standard silica gel. The free amine groups interact strongly with the acidic silanol groups on the silica surface, leading to poor separation. A multi-step purification strategy involving an acid-base extraction followed by optimized chromatography is highly effective.

Step-by-Step Purification Protocol
  • Initial Workup:

    • After quenching the reaction, dilute the mixture with an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any acid catalyst) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oil.

  • Acid-Base Extraction (Liquid-Liquid):

    • Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate).

    • Extract the organic solution with 1M hydrochloric acid (HCl). The basic amine product will be protonated and move into the aqueous layer, while neutral impurities (like the alcohol byproduct) will remain in the organic layer.

    • Separate the layers. Discard the organic layer containing neutral impurities.

    • Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the pH is >10. This deprotonates the amine, causing it to precipitate or form an oil.

    • Extract the now basic aqueous layer multiple times with fresh dichloromethane or ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield a significantly purer product.

  • Optimized Column Chromatography (If Necessary):

    • If further purification is needed, use a modified chromatography system.

    • Method A (Base-Treated Mobile Phase): Use a standard silica gel column but add 1-2% triethylamine to your eluent system (e.g., 5% Methanol in Dichloromethane + 1% Triethylamine). The triethylamine will competitively bind to the acidic sites on the silica, allowing your product to elute with minimal streaking.

    • Method B (Alternative Stationary Phase): Consider using neutral or basic alumina as the stationary phase instead of silica gel.

Chromatography SystemEluent ExampleAdvantages
Standard Silica 5-10% MeOH in DCM + 1% Et₃NReadily available; effective at preventing streaking.
Neutral Alumina 2-5% MeOH in DCMGood for highly basic compounds; avoids acidic interactions.

Section 4: Frequently Asked Questions (FAQs)

Q1: Is reductive amination the only way to synthesize this compound? A1: No, other methods like the Buchwald-Hartwig amination could potentially be used, for example, by coupling an appropriate precursor with morpholine.[7][8] However, reductive amination is often more direct and avoids the use of expensive palladium catalysts and ligands, making it a common choice for this type of structure.

Q2: How can I accurately assess the purity of my final product? A2: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound, typically aiming for ≥97%.[1] For structural confirmation and to check for residual solvents or impurities, ¹H NMR and ¹³C NMR spectroscopy are essential.

Q3: What are the recommended storage conditions for this compound? A3: The compound is described as a viscous liquid. For long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (like argon or nitrogen) at 0-8°C to prevent degradation.[1]

Q4: What are the key safety precautions I should take during this synthesis? A4: Standard laboratory safety protocols should be followed. Specifically, handle hydride reducing agents (like STAB or NaBH₃CN) with care, as they can react with water or acid to produce flammable hydrogen gas. All manipulations should be performed in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Section 5: References

  • ResearchGate. (n.d.). Optimization of reaction conditions for palladium-catalyzed amination... Retrieved from ResearchGate. --INVALID-LINK--

  • ResearchGate. (2018). Robust Buchwald–Hartwig amination enabled by ball-milling. Retrieved from ResearchGate. --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and... Retrieved from ResearchGate. --INVALID-LINK--

  • Chem-Impex. (n.d.). This compound. Retrieved from Chem-Impex. --INVALID-LINK--

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from University of Nottingham Blogs. --INVALID-LINK--

  • Google Patents. (n.d.). WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. Retrieved from Google Patents. --INVALID-LINK--

  • Mol-Instincts. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from Mol-Instincts. --INVALID-LINK--

  • Wikipedia. (n.d.). Reductive amination. Retrieved from Wikipedia. --INVALID-LINK--

  • R&D Chemicals. (n.d.). This compound. Retrieved from R&D Chemicals. --INVALID-LINK--

  • Chemical Register. (n.d.). This compound suppliers USA. Retrieved from Chemical Register. --INVALID-LINK--

  • IJPPR. (n.d.). QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES. Retrieved from IJPPR. --INVALID-LINK--

  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from ResearchGate. --INVALID-LINK--

  • MDPI. (2022). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Retrieved from MDPI. --INVALID-LINK--

  • MDPI. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from MDPI. --INVALID-LINK--

  • BenchChem. (2023). Troubleshooting guide for the synthesis of benzothiazole derivatives. Retrieved from BenchChem. --INVALID-LINK--

  • RSC Publishing. (2019). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Retrieved from RSC Publishing. --INVALID-LINK--

  • ResearchGate. (2023). (PDF) 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from ResearchGate. --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). 2-(4-Chloro-phenyl)-2-morpholin-4-yl-ethylamine. Retrieved from Santa Cruz Biotechnology. --INVALID-LINK--

  • MDPI. (2021). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from MDPI. --INVALID-LINK--

  • Patsnap. (n.d.). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. Retrieved from Patsnap. --INVALID-LINK--

  • PubChem. (n.d.). 2-[2-(4-Chlorophenyl)morpholin-4-yl]acetonitrile. Retrieved from PubChem. --INVALID-LINK--

  • Amerigo Scientific. (n.d.). 2-(2-Chlorophenyl)ethylamine (95%). Retrieved from Amerigo Scientific. --INVALID-LINK--

  • NIH. (2021). Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels. Retrieved from NIH. --INVALID-LINK--

  • BenchChem. (2023). Troubleshooting guide for 2-Chlorophenothiazine synthesis reactions. Retrieved from BenchChem. --INVALID-LINK--

  • PubChem. (n.d.). 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine. Retrieved from PubChem. --INVALID-LINK--

  • PubChem. (n.d.). 2-Morpholinoethylamine. Retrieved from PubChem. --INVALID-LINK--

  • MDPI. (2022). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved from MDPI. --INVALID-LINK--

  • BenchChem. (2024). A Comparative Guide to the Synthesis of 2-Amino-Thiazole-5-Carboxylic Acid Aryl Amides. Retrieved from BenchChem. --INVALID-LINK--

References

Technical Support Center: 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this compound. The information provided herein is based on established principles of organic chemistry and field-proven insights to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is a two-step synthesis starting from 2-chloro-α-bromoacetophenone. This involves a nucleophilic substitution with morpholine, followed by a reductive amination.

Q2: I am observing a low yield in my synthesis. What are the likely causes?

Low yields can stem from several factors including incomplete reaction, side product formation, or issues with starting material purity. A systematic troubleshooting approach is crucial to identify and resolve the root cause.

Q3: My purified product shows impurities in the NMR spectrum. What could they be?

Common impurities can include unreacted starting materials, byproducts from side reactions such as over-alkylation of morpholine, or residual solvents from the purification process.

Q4: What are the optimal storage conditions for this compound?

As an amine-containing compound, it is susceptible to oxidation and degradation. It should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and at a low temperature (2-8°C) to ensure its stability.[1]

Synthesis and Purification Troubleshooting

The synthesis of this compound can be a multi-step process with potential pitfalls. Below is a detailed troubleshooting guide for the common synthetic route.

Workflow for the Synthesis of this compound

start Start: 2-Chloro-α-bromoacetophenone step1 Step 1: Nucleophilic Substitution with Morpholine start->step1 intermediate Intermediate: 2-(2-Chlorophenyl)-2-morpholinoethan-1-one step1->intermediate step2 Step 2: Reductive Amination intermediate->step2 product Final Product: this compound step2->product

Caption: A two-step synthetic workflow for this compound.

Troubleshooting Common Synthesis Issues
Issue Potential Cause Recommended Action & Validation
Low yield in Step 1 (Nucleophilic Substitution) Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction time or slightly increasing the temperature.
Side reactionsThe use of a non-polar aprotic solvent like toluene can help minimize side reactions. Ensure the dropwise addition of 2-chloro-α-bromoacetophenone to a solution of morpholine to avoid localized high concentrations.
Purity of starting materialsVerify the purity of your starting materials using techniques like NMR or GC-MS before starting the reaction.
Low yield in Step 2 (Reductive Amination) Inefficient reducing agentSodium triacetoxyborohydride is a mild and effective reducing agent for this step. Ensure it is added portion-wise to control the reaction rate.
pH of the reaction mixtureThe pH of the reaction mixture is critical for imine formation. It should be maintained in a weakly acidic range (pH 5-6).
Presence of Impurities in the Final Product Unreacted intermediateOptimize the reductive amination step by ensuring a slight excess of the amine source (e.g., ammonium acetate) and sufficient reaction time.
Over-alkylation of morpholineThis can occur if the reaction temperature is too high or if there is an excess of the alkylating agent. Careful control of stoichiometry and temperature is crucial.
Residual solventsEnsure the final product is thoroughly dried under high vacuum. The absence of residual solvents can be confirmed by ¹H NMR.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Chlorophenyl)-2-morpholinoethan-1-one (Intermediate)
  • To a solution of morpholine (2 equivalents) in toluene, add 2-chloro-α-bromoacetophenone (1 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove the morpholine hydrobromide salt.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.

Self-Validation: The structure of the intermediate can be confirmed by ¹H NMR, looking for the characteristic peaks of the morpholine and the 2-chlorophenyl groups.

Protocol 2: Synthesis of this compound (Final Product)
  • Dissolve the crude intermediate from Protocol 1 and ammonium acetate (10 equivalents) in methanol.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0°C and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 3: Purification by Column Chromatography
  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of dichloromethane and methanol).

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the sample onto the column and elute with the chosen solvent system.

  • Collect the fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity, purity, and stability of the final product.

Logical Flow for Analytical Characterization

product Purified Product nmr ¹H and ¹³C NMR Spectroscopy product->nmr Structural Confirmation hplc HPLC Analysis product->hplc Purity Assessment ms Mass Spectrometry product->ms Molecular Weight Confirmation ftir FTIR Spectroscopy product->ftir Functional Group Analysis final Confirmed Structure and Purity nmr->final hplc->final ms->final ftir->final

Caption: A logical workflow for the analytical characterization of the final product.

Expected Analytical Data
Technique Expected Results
¹H NMR Signals corresponding to the protons of the 2-chlorophenyl group, the morpholine ring, and the ethylamine chain. The integration of the signals should be consistent with the number of protons in each group.
¹³C NMR Peaks corresponding to all the carbon atoms in the molecule.
HPLC A single major peak indicating high purity. The retention time should be reproducible.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₂H₁₇ClN₂O, MW: 240.73).[2]
FTIR Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C-N stretching, and C-O-C stretching (ether in morpholine).

References

Technical Support Center: Stability of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine (CAS No. 866782-01-6). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in solution. As a molecule with a secondary amine and a morpholine ring, its stability can be influenced by several factors including pH, temperature, light, and the presence of oxidizing agents. This guide offers a framework for identifying potential stability issues and establishing robust experimental and storage protocols.

While specific degradation kinetics for this exact molecule are not extensively published, this guide is built upon established principles of organic chemistry and data from structurally related compounds. It aims to empower users to proactively manage compound stability and ensure the integrity and reproducibility of their experimental results.

General Stability Profile & Key Properties

Based on its chemical structure, this compound is a moderately stable compound. However, its stability in solution is not absolute and is highly dependent on the experimental conditions. The primary areas of concern are oxidative degradation of the amine and morpholine moieties and potential hydrolysis under harsh pH conditions.

PropertyValueSource
Molecular Formula C₁₂H₁₇ClN₂O--INVALID-LINK--
Molecular Weight 240.73 g/mol --INVALID-LINK--
Appearance Colorless viscous liquid--INVALID-LINK--
Storage (Neat) Store at 0-8°C--INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for stock solutions of this compound?

A1: For optimal stability, stock solutions should be prepared in a high-purity, anhydrous solvent such as DMSO or ethanol. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture and oxygen. Store these aliquots at -20°C or, for long-term storage, at -80°C. Vials should be tightly sealed and protected from light.

Q2: Can I store this compound in an aqueous buffer?

A2: While aqueous buffers are necessary for many biological assays, long-term storage in these solutions is not recommended without prior stability validation. If you must prepare a buffered solution for experimental use, it is best to prepare it fresh daily from a frozen, non-aqueous stock. The pH of the buffer can significantly impact stability, with neutral to slightly acidic conditions (pH 6-7.5) generally being preferable to highly acidic or basic conditions.[1]

Q3: My solution of the compound has developed a slight yellow or brown tint. What does this mean?

A3: Discoloration is often a visual indicator of oxidative degradation.[2] The secondary amine and the morpholine ring are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ion contaminants in your buffer.[3][4][5] This can lead to the formation of colored byproducts. If you observe discoloration, it is a strong indication that the compound is degrading, and the solution should be discarded.

Troubleshooting Guide: Common Stability Issues

This section addresses specific experimental problems in a question-and-answer format to help you troubleshoot stability-related issues.

Q4: I am seeing a progressive loss of my compound's activity in my cell-based assay over the course of a multi-day experiment. What could be the cause?

A4: This is a classic sign of compound instability in the assay medium. Several factors could be at play:

  • Oxidative Degradation: The secondary amine is a prime target for oxidation, which can be accelerated by dissolved oxygen in the culture medium and the physiological temperature (37°C).[3][4] The morpholine ring itself can also undergo oxidation.[6]

  • Thermal Degradation: Although generally more stable than some other amine classes, secondary amines can undergo thermal degradation, and this process is accelerated at higher temperatures like those used in cell culture incubators.[7][8][9][10]

  • Interaction with Media Components: Components in your cell culture medium (e.g., metal ions, reactive oxygen species generated by cellular metabolism) could be catalyzing the degradation.

Troubleshooting Steps:

  • Prepare Fresh: Prepare the final dilution of your compound in the assay medium immediately before adding it to the cells.

  • Include Controls: In a cell-free plate, incubate your compound in the assay medium under the same conditions (temperature, CO₂) and for the same duration as your experiment. Analyze the concentration of the compound at the beginning and end of the experiment using a suitable analytical method like HPLC-UV to quantify the extent of degradation.

  • Consider Antioxidants: If oxidative degradation is suspected, and it does not interfere with your assay, you could consider the addition of a mild antioxidant to the medium. However, this must be carefully validated.

Q5: My HPLC analysis of a stored working solution shows the main peak decreasing and several new, smaller peaks appearing. What are these new peaks?

A5: The appearance of new peaks alongside a decrease in the parent compound peak is strong evidence of degradation. Based on the structure of this compound, these new peaks could be several potential degradation products:

  • Oxidation Products: The initial step of oxidative degradation often involves the formation of an amine radical.[3] This can lead to a variety of products, including N-oxides of the morpholine nitrogen or dealkylation products.[6]

  • Hydrolysis Products: Under strongly acidic or basic conditions, cleavage of the C-N or C-O bonds within the morpholine ring could occur, though this is generally less likely under typical experimental conditions.[1]

  • Photodegradation Products: If the solution was exposed to UV or even ambient light for extended periods, photodegradation could occur. Studies on morpholine have shown that UV radiation can induce ring-opening and the formation of various byproducts.[1][11]

Troubleshooting Steps:

  • Confirm Identity: If you have access to mass spectrometry (LC-MS), analyze the degraded sample. The mass of the new peaks can provide strong clues as to their identity (e.g., an increase of 16 amu often suggests N-oxidation).

  • Review Handling Procedures: Ensure that all solutions are protected from light by using amber vials or wrapping them in foil. Minimize the headspace in vials to reduce exposure to oxygen.

  • Perform a Forced Degradation Study: To proactively identify potential degradants, follow the protocol outlined in the next section. This will help you understand what degradation peaks to look for in your routine analysis.

Visualizing Potential Degradation Pathways

The following diagram illustrates the most probable initial degradation pathways for this compound based on its chemical structure.

G cluster_main Potential Degradation Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Extreme pH) cluster_photo Photodegradation (UV Light) Parent 2-(2-Chlorophenyl)-2- morpholin-4-ylethylamine N_Oxide Morpholine N-Oxide Parent->N_Oxide O₂ / Light / Metal Ions Amine_Oxidation Secondary Amine Oxidation Products Parent->Amine_Oxidation O₂ / Peroxides Ring_Opening Ring-Opening Products Parent->Ring_Opening H⁺ / OH⁻ Photo_Products Various Photoproducts Parent->Photo_Products

Caption: Inferred degradation pathways for the target compound.

Experimental Protocol: Forced Degradation Study

To ensure the integrity of your results, it is crucial to understand how your compound behaves under stress conditions. A forced degradation study is a systematic way to assess the stability of a compound and identify potential degradation products. This protocol provides a self-validating system for your specific experimental conditions.

Objective: To evaluate the stability of this compound under hydrolytic (acidic, basic), oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • High-purity water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC system with UV or MS detector

  • pH meter

  • Calibrated oven

  • Photostability chamber (or a light source with controlled UV and visible output)

Workflow for Forced Degradation Study

Caption: Workflow for conducting a forced degradation study.

Step-by-Step Methodology:
  • Preparation of Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

  • Preparation of Stress Samples:

    • Control Sample: Dilute the stock solution with the solvent to the final working concentration (e.g., 100 µg/mL). Store protected from light at 4°C.

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to the final concentration.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to the final concentration.

    • Oxidative Degradation: Dilute the stock solution with a 3% H₂O₂ solution to the final concentration.

    • Thermal Degradation: Place a vial of the control sample in an oven set to 60°C.

    • Photolytic Degradation: Place a vial of the control sample in a photostability chamber.

  • Incubation and Sampling:

    • Incubate all samples under their respective conditions.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 6, 24, and 48 hours).

    • For the acidic and basic samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before HPLC analysis to prevent damage to the column.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample at the initial time point.

By following this protocol, you can determine the specific conditions under which your compound is unstable and take proactive measures to mitigate degradation in your experiments.

References

minimizing byproduct formation during derivatization of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this process and minimize the formation of unwanted byproducts. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions to achieve high yields and purity.

Troubleshooting Guide: Minimizing Byproduct Formation

This section addresses specific issues you may encounter during the derivatization of this compound, providing potential causes and actionable solutions.

Question: I'm observing an unexpected peak in my HPLC/LC-MS analysis. What could it be and how can I prevent it?

Answer: An unexpected peak often indicates the formation of a byproduct. For this compound, the most common derivatization targets the primary amine. However, side reactions can occur. Here are the likely culprits and how to address them:

  • Di-acylation or Di-alkylation: If you are using a highly reactive acylating or alkylating agent (e.g., an acid chloride or alkyl halide), it's possible to get a second addition to the newly formed secondary amine. This is especially true if the secondary amine formed is more nucleophilic than the starting primary amine.[1]

    • Solution:

      • Stoichiometry Control: Carefully control the stoichiometry of your derivatizing agent. Use a 1:1 or slightly less than 1:1 molar ratio of the derivatizing agent to the amine.

      • Slow Addition: Add the derivatizing agent slowly to the reaction mixture, preferably using a syringe pump. This keeps the concentration of the derivatizing agent low at any given time, favoring the reaction with the more abundant primary amine.

      • Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to reduce the reaction rate and improve selectivity.

  • Reaction at the Morpholine Nitrogen: While the tertiary amine of the morpholine ring is sterically hindered and less nucleophilic than the primary amine, highly reactive electrophiles could potentially react with it, leading to a quaternary ammonium salt.

    • Solution:

      • Choice of Reagent: Use a less reactive derivatizing agent. For example, an acid anhydride is generally less reactive than an acid chloride.[2]

      • pH Control: Maintain a neutral or slightly basic pH. Under acidic conditions, the primary amine will be protonated, reducing its nucleophilicity and potentially making the morpholine nitrogen more susceptible to reaction.

  • Impurity-Related Byproducts: The unexpected peak could be a derivative of an impurity in your starting material, reagents, or solvent.

    • Solution:

      • Purity Check: Ensure the purity of your this compound and all reagents before starting the reaction. Use analytical techniques like NMR, HPLC, or GC-MS for verification.

      • Use High-Purity Solvents: Employ anhydrous, high-purity solvents to avoid side reactions with water or other contaminants.[1][3]

Question: My reaction yield is consistently low. What factors could be contributing to this, and how can I improve it?

Answer: Low yields in derivatization reactions can be frustrating. Here are several potential causes and corresponding optimization strategies:

  • Incomplete Reaction: The reaction may not be going to completion due to suboptimal conditions.

    • Solution:

      • Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time at the optimal temperature. Monitor the reaction progress using TLC or a rapid chromatographic method. Some reactions may require elevated temperatures to proceed efficiently.[4]

      • Catalyst/Base: For acylations, a base like pyridine or triethylamine is often used to neutralize the acid byproduct (e.g., HCl) and drive the reaction to completion.[5][6] Ensure the base is pure, dry, and used in the correct stoichiometric amount.

  • Degradation of Starting Material or Product: The reaction conditions might be too harsh, causing your starting material or the desired derivative to decompose.

    • Solution:

      • Milder Conditions: If you suspect degradation, try using milder reaction conditions. This could involve a lower temperature, a less reactive derivatizing agent, or a less aggressive base.

      • Inert Atmosphere: If your compounds are sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Product Loss During Work-up and Purification: The desired derivative might be lost during the extraction or purification steps.

    • Solution:

      • Extraction pH: Carefully consider the pKa of your derivatized product. Adjust the pH of the aqueous layer during extraction to ensure your product is in its neutral form and partitions into the organic layer.

      • Purification Method: Choose an appropriate purification method. For example, if your product is sensitive to silica gel, consider alternative methods like preparative HPLC or crystallization.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the derivatization of this compound.

What is the best type of derivatizing agent to use for this compound?

The choice of derivatizing agent depends on the purpose of the derivatization (e.g., to improve chromatographic properties, for detection, or to introduce a new functional group).[7][8]

  • For GC analysis: Silylating agents (e.g., BSTFA) or acylating agents with fluorinated groups (e.g., TFAA) are commonly used to increase volatility and thermal stability.[1]

  • For HPLC analysis with UV or fluorescence detection: Reagents that introduce a chromophore or fluorophore are ideal. Examples include dansyl chloride, dabsyl chloride, and 9-fluorenylmethyl chloroformate (FMOC-Cl).[9][10]

  • For synthetic modifications: Acyl chlorides, acid anhydrides, isocyanates, and sulfonyl chlorides are frequently used to form amides, ureas, and sulfonamides, respectively.

How can I ensure chemoselectivity for the primary amine over the tertiary morpholine nitrogen?

Achieving high chemoselectivity is crucial. Here are key strategies:

  • Reagent Reactivity: Choose a derivatizing agent with moderate reactivity. Highly electrophilic reagents are more likely to react with the tertiary amine.

  • Steric Hindrance: The primary amine is sterically more accessible than the tertiary morpholine nitrogen. Using a bulky derivatizing agent can further enhance selectivity for the primary amine.

  • Reaction Conditions: As mentioned in the troubleshooting guide, controlling stoichiometry, reaction temperature, and addition rate are critical for maximizing selectivity.

What are the recommended solvent and temperature conditions?

  • Solvents: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, or ethyl acetate are generally good choices. It is critical to use anhydrous solvents, as water can react with many derivatizing agents.[1][3]

  • Temperature: The optimal temperature depends on the reactivity of the chosen derivatizing agent. For highly reactive reagents like acyl chlorides, starting at a low temperature (0 °C or below) is recommended to control the reaction rate and minimize side reactions. For less reactive agents, the reaction may need to be heated to proceed at a reasonable rate.

How do I effectively remove byproducts and purify my final product?

Purification is a critical final step.

  • Extraction: A liquid-liquid extraction is often the first step to remove water-soluble byproducts and excess reagents. The pH of the aqueous phase should be carefully controlled to ensure your product is in the desired layer.

  • Chromatography: Column chromatography on silica gel is a common method for purifying organic compounds. The choice of eluent system will depend on the polarity of your derivative.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification technique.

  • Preparative HPLC: For high-purity requirements or for compounds that are difficult to separate by other means, preparative HPLC is an excellent option.

Visualizing the Process

Diagram 1: Troubleshooting Workflow for Unexpected Byproducts

start Unexpected Peak in Analysis cause1 Di-acylation/ Di-alkylation start->cause1 cause2 Reaction at Morpholine Nitrogen start->cause2 cause3 Impurity-Related Byproduct start->cause3 solution1 Control Stoichiometry Slow Addition Lower Temperature cause1->solution1 solution2 Use Less Reactive Reagent pH Control cause2->solution2 solution3 Verify Reagent Purity Use High-Purity Solvents cause3->solution3

A workflow to diagnose and resolve the presence of unexpected peaks during analysis.

Diagram 2: Key Factors Influencing Derivatization Outcome

center Derivatization Outcome (Yield & Purity) reagent Reagent Choice (Reactivity & Stoichiometry) reagent->center conditions Reaction Conditions (Temp, Time, Solvent, pH) conditions->center purity Starting Material Purity purity->center workup Work-up & Purification workup->center

Key experimental parameters that determine the success of the derivatization reaction.

Data Summary: Common Derivatization Reagents and Conditions

Derivatization ReagentReagent TypeTypical ConditionsKey Considerations
Trifluoroacetic Anhydride (TFAA) Acylating AgentAnhydrous aprotic solvent (e.g., DCM, ACN), 60-70°C, 15-30 min[1]Highly reactive, good for GC analysis. Excess reagent and byproducts are volatile and easily removed.
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Carbamate FormationAqueous buffer/organic solvent mix, basic pH, room temperature[10]Forms stable, fluorescent derivatives for HPLC. Excess reagent can hydrolyze and interfere with analysis.
Dansyl Chloride Sulfonamide FormationAqueous buffer/acetone, basic pH, room temperature or slightly elevatedForms fluorescent derivatives for HPLC. Reaction can be slow.
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Silylating AgentAnhydrous aprotic solvent, 70-80°C, 30-60 min[1]Reagents and derivatives are moisture-sensitive.[1] Produces volatile derivatives for GC-MS.

References

Technical Support Center: Scale-Up Synthesis of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide is designed for researchers, chemists, and drug development professionals engaged in the scale-up synthesis of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine. This compound is a valuable building block in medicinal chemistry, particularly in neuropharmacology and oncology research, owing to the unique structural and physicochemical properties conferred by its morpholine and chlorophenyl moieties.[1][2] Scaling a synthesis from the benchtop to a pilot or manufacturing scale introduces challenges related to reaction kinetics, heat transfer, mass transport, and impurity profiling. This document provides a structured, question-and-answer-based approach to troubleshoot common issues and answer frequently asked questions, ensuring a robust, safe, and efficient scale-up process.

Proposed Synthetic Pathway & Core Protocol

While various synthetic routes to morpholine derivatives exist, a common and logical approach for this target molecule involves a two-step process starting from 2-chlorophenylacetonitrile. This pathway is selected for its straightforward transformations and the availability of starting materials.

Diagram: Proposed Synthesis Route

G A 2-Chlorophenylacetonitrile + Morpholine B Intermediate: 2-(2-Chlorophenyl)-2-morpholinoacetonitrile A->B Step 1: Nucleophilic Addition Reagents: Paraformaldehyde, Base (e.g., NaOH) Solvent: Ethanol/Water C Final Product: This compound B->C Step 2: Nitrile Reduction Reagent: Raney Nickel, H2 (gas) Solvent: Methanol, Ammonia

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Lab Scale (100g Batch)

Step 1: Synthesis of 2-(2-Chlorophenyl)-2-morpholinoacetonitrile

  • To a 2L jacketed reactor equipped with a mechanical stirrer, thermometer, and condenser, add 2-chlorophenylacetonitrile (151.5 g, 1.0 mol), morpholine (104.6 g, 1.2 mol), and ethanol (500 mL).

  • Stir the mixture to achieve a homogeneous solution.

  • In a separate beaker, dissolve sodium hydroxide (4.0 g, 0.1 mol) in water (50 mL) and cool the solution.

  • Add paraformaldehyde (33.0 g, 1.1 mol) to the reactor.

  • Slowly add the sodium hydroxide solution to the reactor over 30 minutes, maintaining the internal temperature below 40°C using a chiller.

  • After the addition, heat the reaction mixture to 60-65°C and maintain for 4-6 hours. Monitor reaction completion by HPLC or TLC.

  • Once complete, cool the mixture to room temperature. Add water (1 L) and stir for 30 minutes.

  • Extract the aqueous layer with dichloromethane (2 x 500 mL).

  • Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude intermediate as an oil.

Step 2: Synthesis of this compound

  • Set up a high-pressure hydrogenation reactor (autoclave).

  • Carefully add Raney Nickel (approx. 15 g, 50% slurry in water) to the reactor under a nitrogen atmosphere.

  • Prepare a solution of the crude intermediate from Step 1 (approx. 1.0 mol) in methanol (750 mL) saturated with ammonia.

  • Add this solution to the hydrogenation reactor.

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 150 psi (approx. 10 bar).

  • Heat the reactor to 50°C and stir vigorously. Monitor hydrogen uptake.

  • Maintain the reaction for 8-12 hours or until hydrogen uptake ceases. Monitor for completion by HPLC.

  • Cool the reactor to room temperature, carefully vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet.

  • Concentrate the filtrate under reduced pressure to obtain the crude final product.

  • Purify the crude product by vacuum distillation or crystallization from a suitable solvent system (e.g., isopropanol/heptane).

Troubleshooting Guide

Question: My yield for the Step 1 intermediate is low (<70%). What are the likely causes and solutions?

  • Potential Cause 1: Incomplete Reaction. The Mannich-type reaction in Step 1 can be sluggish.

    • Troubleshooting:

      • Verify Temperature: Ensure the internal reaction temperature is consistently held at 60-65°C. Lower temperatures will significantly slow the reaction rate.

      • Monitor Progress: Take aliquots every hour after the first 2 hours to closely monitor the consumption of the starting nitrile by HPLC. Extend the reaction time if necessary.

      • Base Concentration: The catalytic base is crucial. Ensure the sodium hydroxide solution is fresh and accurately prepared.

  • Potential Cause 2: Side Product Formation. The formation of bis-addition products or polymerization of formaldehyde can reduce the yield.

    • Troubleshooting:

      • Controlled Addition: The slow, temperature-controlled addition of the base is critical to prevent runaway reactions and minimize side products.

      • Stoichiometry: Double-check the molar equivalents of all reagents. An excess of formaldehyde can lead to unwanted byproducts.

  • Potential Cause 3: Inefficient Workup. The intermediate may have some water solubility, or emulsions can form during extraction.

    • Troubleshooting:

      • pH Adjustment: Before extraction, ensure the aqueous layer is basic (pH 9-10). This keeps amine-containing compounds in their free-base form, maximizing extraction into the organic solvent.

      • Brine Wash: Use a saturated brine solution for the final wash. This helps break emulsions and removes excess water from the organic layer.[3]

Question: The nitrile reduction in Step 2 is stalling, and I see a mix of starting material and product. What should I do?

  • Potential Cause 1: Catalyst Deactivation. Raney Nickel is highly sensitive to impurities and air.

    • Troubleshooting:

      • Catalyst Handling: Ensure the catalyst was handled under an inert atmosphere (nitrogen or argon) and never allowed to dry out.

      • Purity of Intermediate: Impurities from Step 1, particularly sulfur-containing compounds if present in starting materials, can poison the catalyst. Consider purifying the intermediate via vacuum distillation before reduction if high impurity levels are detected.

      • Increase Catalyst Loading: For scale-up, catalyst loading may need to be increased from 10 wt% to 15-20 wt% to compensate for minor impurities and ensure a reasonable reaction time.

  • Potential Cause 2: Insufficient Hydrogen Pressure or Mixing.

    • Troubleshooting:

      • Check for Leaks: Ensure the reactor is holding pressure and there are no leaks in the system.

      • Optimize Agitation: On a larger scale, mass transfer of hydrogen gas into the liquid phase is critical. Ensure the stirring speed is sufficient to create a good vortex and maximize the gas-liquid interface. Baffles within the reactor can significantly improve mixing.

  • Potential Cause 3: Role of Ammonia. Ammonia is used to suppress the formation of secondary amine byproducts.

    • Troubleshooting:

      • Saturation: Ensure the methanolic solution is fully saturated with ammonia before starting the reaction. The concentration can decrease over time if the vessel is not properly sealed.

Question: My final product purity is low after distillation, showing several related peaks in the HPLC. How can I improve it?

  • Potential Cause: Formation of Byproducts. The primary byproduct is often the secondary amine formed by the reaction of the product with the starting intermediate.

    • Troubleshooting:

      • Purification by Crystallization: The target compound, being an amine, can be converted to a salt (e.g., hydrochloride or tartrate) to facilitate purification by crystallization. This is often far more effective at removing closely related impurities than distillation.

      • Protocol for Salt Formation:

        • Dissolve the crude amine base in a suitable solvent like isopropanol (IPA).

        • Slowly add a solution of HCl in IPA (or a solution of tartaric acid) until the pH is acidic (pH 2-3).

        • Stir and cool the mixture to induce crystallization.

        • Filter the solid salt, wash with cold IPA, and dry under vacuum.

        • The purified free base can be regenerated by dissolving the salt in water and basifying with NaOH, followed by extraction. This acid/base purification strategy is a powerful technique for purifying amines.[4]

Frequently Asked Questions (FAQs)

Q: What are the most critical safety considerations when scaling up this synthesis? A:

  • Hydrogenation (Step 2): This is the highest-risk step. Use a properly rated and maintained autoclave. Ensure adequate ventilation and hydrogen gas detectors. The Raney Nickel catalyst is pyrophoric when dry and must be handled with extreme care, always kept wet with water or a solvent.

  • Flammable Solvents: Ethanol, methanol, and dichloromethane are flammable. All equipment must be properly grounded to prevent static discharge. Operations should be conducted in a well-ventilated area or under an inert atmosphere.

  • Corrosive Reagents: Sodium hydroxide is corrosive. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q: How does the quality of the 2-chlorophenylacetonitrile starting material affect the process? A: The purity of the starting material is paramount. Impurities can carry through the synthesis and complicate purification. More importantly, certain impurities (e.g., sulfur compounds) can poison the hydrogenation catalyst, leading to failed reactions. Always use a starting material with >98% purity and obtain a certificate of analysis to check for problematic impurities.

Q: What are the key parameters to monitor for in-process control (IPC)? A:

  • Step 1: Monitor the disappearance of 2-chlorophenylacetonitrile using HPLC. Set a completion criterion of <1% remaining starting material.

  • Step 2: Monitor the disappearance of the nitrile intermediate by HPLC. The primary IPC is often the cessation of hydrogen uptake, but HPLC confirmation is essential.

  • Residual Solvents: After the final concentration step, use Gas Chromatography (GC) to check for residual solvents like methanol and dichloromethane to ensure they meet specifications.

Process Parameters & Troubleshooting Workflow

Table: Typical Scale-Up Process Parameters
ParameterStep 1: Nucleophilic AdditionStep 2: Nitrile Reduction
Temperature 60-65°C45-55°C
Pressure Atmospheric100-150 psi (7-10 bar) H₂
Solvent Ethanol / WaterMethanol / Ammonia
Key Reagents Morpholine, ParaformaldehydeRaney Nickel, Hydrogen
Typical Reaction Time 4-8 hours8-16 hours
Typical Yield 85-95% (crude)80-90% (after purification)
Purity Target (IPC) >90% (crude intermediate)>99.0% (final product)

Diagram: Troubleshooting Workflow for Low Final Purity

G start Low Final Purity Detected (HPLC < 99.0%) check_impurities Identify Impurities by LC-MS start->check_impurities sm_present Starting Nitrile Intermediate Present? check_impurities->sm_present Analysis Complete byproduct_present Secondary Amine or Other Byproducts? sm_present->byproduct_present No incomplete_reduction Action: Review Step 2 - Check Catalyst Activity - Increase H2 Pressure/Time sm_present->incomplete_reduction Yes salt_purification Action: Implement Salt Purification - Convert to HCl salt - Recrystallize from IPA/Heptane byproduct_present->salt_purification Yes distillation Action: Re-distill - Use Fractional Column - Collect Tighter Fractions byproduct_present->distillation No (Minor Impurities) purify_intermediate Action: Reprocess Batch - Purify Intermediate - Re-run Reduction incomplete_reduction->purify_intermediate If catalyst poisoning suspected

References

Technical Support Center: Analytical Method Validation for 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method validation of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for developing and validating a robust, stability-indicating analytical method for this compound. The information herein is grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific integrity.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing an analytical method for this compound?

The initial and most critical step is to understand the physicochemical properties of this compound. This includes its molecular weight (240.73 g/mol ), chemical structure (C12H17ClN2O), solubility, and UV absorbance characteristics.[1] A literature search for related compounds can provide a good starting point for selecting the analytical technique and initial chromatographic conditions.[2][3] Given its structure, which includes a chromophore (the chlorophenyl group), UV-based detection with High-Performance Liquid Chromatography (HPLC) is a logical choice.

Q2: Which regulatory guidelines should I follow for method validation?

The primary guideline for analytical method validation is the ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology".[4] This guideline, along with its recent revision ICH Q2(R2), outlines the necessary validation characteristics, including accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5][6][7] Adherence to these guidelines is crucial for regulatory submissions.[8]

Q3: Why is a stability-indicating method necessary?

A stability-indicating method is crucial as it can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.[9][10] This is a regulatory requirement to ensure that the safety and efficacy of the drug product are not compromised over its shelf life. Forced degradation studies are intentionally conducted to produce these degradation products and demonstrate the method's specificity.[11][12]

Q4: What are forced degradation studies and why are they important?

Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions like acid and base hydrolysis, oxidation, heat, and light to accelerate its decomposition.[9][13] The objectives of these studies are to:

  • Identify potential degradation products.

  • Elucidate degradation pathways.

  • Demonstrate the specificity and stability-indicating nature of the analytical method.[10][11]

The following diagram illustrates the typical workflow for a forced degradation study:

Forced_Degradation_Workflow cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Evaluation Drug_Substance 2-(2-Chlorophenyl)-2- morpholin-4-ylethylamine Acid Acid Hydrolysis (e.g., 0.1M HCl) Drug_Substance->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Drug_Substance->Base Oxidation Oxidation (e.g., 3% H2O2) Drug_Substance->Oxidation Thermal Thermal Stress (e.g., 60°C) Drug_Substance->Thermal Photolytic Photolytic Stress (ICH Q1B) Drug_Substance->Photolytic HPLC_Analysis Analyze stressed samples using the developed HPLC method Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Peak_Purity Assess peak purity of the parent drug peak HPLC_Analysis->Peak_Purity Resolution Ensure resolution between parent peak and degradation products HPLC_Analysis->Resolution

Workflow for Forced Degradation Studies

Troubleshooting Guide

This section addresses common issues encountered during the development and validation of an HPLC method for this compound.

Issue 1: Poor peak shape (tailing or fronting) for the analyte.
  • Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for a basic compound like this is often due to secondary interactions with acidic silanol groups on the silica-based C18 column. Here’s a systematic approach to troubleshoot:

    • Adjust Mobile Phase pH: The morpholine and ethylamine groups are basic. Ensure the mobile phase pH is low (e.g., 2.5-3.5) to keep these groups protonated. A phosphate or formate buffer is suitable. This minimizes interaction with silanols.

    • Use a Base-Deactivated Column: Modern HPLC columns are often end-capped or base-deactivated to reduce silanol activity. If you are using an older column, switching to a base-deactivated one can significantly improve peak shape.

    • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites. However, be aware that TEA can affect column lifetime and is not ideal for mass spectrometry detection.

    • Check for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.

Issue 2: The method is not stability-indicating; the parent peak co-elutes with a degradation product.
  • Question: After performing forced degradation under acidic conditions, I see a shoulder on my main peak, and the peak purity analysis fails. How can I resolve the degradation product from the parent drug?

  • Answer: Co-elution is a common challenge in developing stability-indicating methods. The goal is to modify the chromatographic conditions to improve resolution.

    • Modify the Mobile Phase Gradient: If you are using an isocratic method, switch to a gradient. If you are already using a gradient, make it shallower to increase the separation between closely eluting peaks. For example, if your gradient is from 10% to 90% acetonitrile in 10 minutes, try extending the gradient time to 20 minutes.

    • Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try substituting it with methanol, or use a combination of both. This can alter the elution order and improve resolution.

    • Adjust the Mobile Phase pH: A small change in pH can alter the ionization state of the analyte or degradants, leading to changes in retention and potentially better separation.

    • Try a Different Stationary Phase: If mobile phase optimization is unsuccessful, consider a column with a different stationary phase. For example, a phenyl-hexyl column might offer different selectivity for your aromatic analyte compared to a standard C18 column.

Issue 3: Inconsistent retention times during the validation study.
  • Question: My retention times are shifting between runs, affecting the precision of my method. What should I check?

  • Answer: Retention time variability can invalidate your precision and intermediate precision results. Here's a checklist of potential causes:

    • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A stable baseline is a good indicator of equilibration.

    • Mobile Phase Preparation: Inconsistent mobile phase preparation is a common culprit. Ensure the mobile phase is prepared fresh daily and that the pH is consistent. If using a buffer, make sure it is fully dissolved.

    • Pump Performance: Fluctuations in pump pressure can indicate a problem with the HPLC pump, such as a leak or air bubbles in the system. Degas the mobile phase thoroughly and prime the pump.

    • Column Temperature: Ensure the column oven is maintaining a stable temperature. Even small temperature fluctuations can affect retention times.

Experimental Protocols

The following are generalized protocols that should be optimized and validated for your specific laboratory conditions.

Protocol 1: HPLC Method for Assay of this compound

This method is a starting point for the quantification of the bulk drug substance.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 20mM Potassium Phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 225 nm (To be determined by UV scan)
Standard Preparation Prepare a stock solution of the reference standard in the mobile phase. Create working standards by diluting the stock solution to cover the expected linear range (e.g., 50-150% of the target concentration).
Protocol 2: Forced Degradation Study
  • Acid Hydrolysis: Dissolve the drug substance in 0.1M HCl and heat at 60°C for 2 hours.

  • Base Hydrolysis: Dissolve the drug substance in 0.1M NaOH and keep at room temperature for 30 minutes.

  • Oxidative Degradation: Treat the drug substance solution with 3% H2O2 at room temperature for 1 hour.

  • Thermal Degradation: Expose the solid drug substance to 60°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

For each condition, prepare a control sample (without the stressor) and a blank (stressor in solvent). Analyze all samples using the developed HPLC method. Aim for 5-20% degradation of the active ingredient for the method to be considered stability-indicating.[12]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters as per ICH Q2(R1).[14][4]

Parameter Acceptance Criteria
Specificity The method must be able to resolve the analyte peak from potential degradation products and impurities. Peak purity should pass.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range For assay: 80-120% of the test concentration. For content uniformity: 70-130% of the test concentration.
Accuracy % Recovery should be between 98.0% and 102.0% for the assay.
Precision Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.
Robustness The method should be reliable under small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±5°C).

The relationship between these validation parameters is illustrated below:

Validation_Parameters cluster_core Core Performance cluster_range Range & Limits cluster_reliability Reliability Method_Validation Analytical Method Validation (ICH Q2(R1)) Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Robustness Robustness Method_Validation->Robustness Accuracy->Precision Range Range Linearity->Range LOQ LOQ Range->LOQ LOD LOD LOQ->LOD

Interrelation of Analytical Method Validation Parameters

References

Validation & Comparative

A Researcher's Guide to the Comparative Analysis of Novel Phenyl-Morpholinylethylamine Analogs as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the systematic evaluation of novel psychoactive compounds, using 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine as a foundational scaffold. For researchers in drug discovery, the initial characterization of a novel chemical entity is a critical step. The objective is not merely to measure its primary activity but to build a multi-faceted profile that includes potency, selectivity, and fundamental pharmacokinetic properties. This document outlines an integrated, field-proven workflow for conducting a comparative analysis of such compounds, ensuring scientific rigor and generating a robust data package for lead optimization.

The structural motif of a phenyl-morpholinylethylamine suggests a potential interaction with monoamine transporters, a class of proteins crucial for regulating neurotransmitter levels in the synaptic cleft.[1] Therefore, this guide will focus on characterizing the parent compound and its rationally designed analogs as inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Rationale for Analog Design and Selection

A successful structure-activity relationship (SAR) study begins with logical and systematic modifications to a parent scaffold. For our parent compound (PC), this compound, we will investigate three hypothetical analogs designed to probe key chemical features:

  • Parent Compound (PC): this compound

  • Analog 1 (A1 - Positional Isomer): 2-(4-Chlorophenyl)-2-morpholin-4-ylethylamine. Rationale: To determine the impact of the chlorine atom's position on the phenyl ring. This explores steric and electronic requirements within the transporter's binding pocket.

  • Analog 2 (A2 - Heterocycle Variation): 2-(2-Chlorophenyl)-2-piperidin-1-ylethylamine. Rationale: To assess the role of the morpholine ring. Replacing it with piperidine removes the oxygen atom, testing the importance of a potential hydrogen bond acceptor at this position.

  • Analog 3 (A3 - Phenyl Ring Substitution): 2-(2-Methoxyphenyl)-2-morpholin-4-ylethylamine. Rationale: To evaluate the effect of replacing an electron-withdrawing group (Cl) with an electron-donating group (OCH₃). This probes the electronic and steric tolerance for substitution at the ortho-position.

This selection provides a concise yet powerful set of compounds to build an initial SAR model.

The Integrated Experimental Workflow

A tiered approach is essential for efficient resource allocation. We begin with primary target engagement and functional activity, followed by crucial early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

G cluster_0 Tier 1: Target Engagement & Function cluster_1 Tier 2: Early ADME Profiling cluster_2 Tier 3: Data Analysis T1_Bind Radioligand Binding Assay (DAT, SERT, NET) Determine Affinity (Ki) T1_Func Synaptosomal Uptake Assay (DAT) Determine Function (IC50) T1_Bind->T1_Func Confirm functional inhibition T2_Perm PAMPA Predict Passive Permeability (Pe) T1_Func->T2_Perm T2_Metab Microsomal Stability Assay Predict Metabolic Fate (t½, CLint) T1_Func->T2_Metab T3_SAR Structure-Activity Relationship (SAR) Analysis T2_Perm->T3_SAR T2_Metab->T3_SAR T3_Lead Lead Candidate Selection T3_SAR->T3_Lead

Caption: Integrated workflow for analog characterization.

Tier 1: Pharmacological Characterization

Primary Target Engagement: Radioligand Binding Assays

The first step is to determine if the compounds physically bind to the target transporters. A competitive radioligand binding assay is the gold standard for measuring the binding affinity (Ki) of unlabeled compounds.[2]

Experimental Protocol: Monoamine Transporter Binding Assay

  • Membrane Preparation: Prepare crude membrane fractions from cells stably expressing human DAT, SERT, or NET.[3] Homogenize cells in ice-cold lysis buffer and pellet the membranes by high-speed centrifugation (e.g., 40,000 x g).[3][4] Resuspend the final pellet in assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation (10-50 µg protein), a fixed concentration of a specific radioligand (e.g., [³H]-WIN 35,428 for DAT, [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET), and a range of concentrations of the test compound (e.g., 0.1 nM to 10 µM).[4][5]

  • Incubation: Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.[5]

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration onto glass fiber filters (e.g., GF/C).[4] Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[4]

Functional Activity: Synaptosomal Uptake Assay

Binding does not always equate to functional inhibition. An uptake assay confirms that the compounds block the transporter's primary function: clearing neurotransmitters from the synapse.[6] This assay uses synaptosomes, which are resealed nerve terminals containing functional transporters.[7]

Experimental Protocol: Synaptosomal [³H]-Dopamine Uptake Assay

  • Synaptosome Preparation: Isolate synaptosomes from rodent striatal tissue. Homogenize the tissue in a sucrose buffer and perform differential centrifugation to obtain a crude synaptosomal pellet (P2).[7][8] Resuspend the pellet in a suitable uptake buffer.

  • Pre-incubation: Aliquot the synaptosomal suspension into tubes or a 96-well plate. Pre-incubate for 10 minutes at 37°C with a range of concentrations of the test compound or vehicle control.[7][8]

  • Initiation of Uptake: Initiate the uptake reaction by adding a fixed concentration of [³H]-Dopamine (e.g., 10-20 nM).[8]

  • Incubation: Incubate for a short period (e.g., 5 minutes) at 37°C.[7] The timing must be precise and kept within the initial linear uptake phase.

  • Termination: Stop the reaction by adding a large volume of ice-cold uptake buffer, followed immediately by rapid filtration over glass fiber filters to trap the synaptosomes.[7]

  • Quantification & Analysis: Measure the radioactivity accumulated inside the synaptosomes via liquid scintillation counting. Non-specific uptake is determined in the presence of a saturating concentration of a known DAT inhibitor (e.g., cocaine or nomifensine).[8][9] Calculate IC₅₀ values from the concentration-response curves.

Tier 2: Early ADME Profiling

Good potency is meaningless if a compound cannot reach its target or is metabolized too quickly. Early in vitro ADME assays are essential for triaging candidates.

Membrane Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free method to predict passive diffusion across membranes, which is a key mechanism for oral absorption and blood-brain barrier penetration.[10][11]

Experimental Protocol: PAMPA

  • Membrane Coating: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.[10][12]

  • Compound Preparation: Prepare solutions of the test compounds in a buffer (e.g., PBS, pH 7.4) in the donor plate.[13]

  • Assay Assembly: Place the donor plate onto an acceptor plate containing fresh buffer. This "sandwich" is incubated for a set period (e.g., 4-18 hours) at room temperature.[11][12]

  • Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the effective permeability coefficient (Pe) using the measured concentrations and assay parameters (well volume, membrane area, incubation time).[12]

Metabolic Stability: Liver Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by the most important family of drug-metabolizing enzymes, the cytochrome P450s (CYPs), which are abundant in liver microsomes.[14][15]

Experimental Protocol: Human Liver Microsomal Stability Assay

  • Reaction Setup: In a 96-well plate, incubate the test compound (typically at 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.[16][17]

  • Initiation: Start the metabolic reaction by adding a cofactor solution containing NADPH.[16] A control incubation without NADPH is run in parallel to account for non-enzymatic degradation.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14]

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[16][17]

Data Interpretation and Comparative Analysis

The data from these assays should be compiled into clear summary tables to facilitate direct comparison and the elucidation of SAR.

Table 1: Hypothetical Pharmacological Data for Phenyl-Morpholinylethylamine Analogs

CompoundTargetBinding Affinity (Ki, nM)Functional Activity (IC₅₀, nM)Selectivity (SERT/DAT)Selectivity (NET/DAT)
PC DAT15252010
SERT300>1000
NET150250
A1 DAT5 8 5030
SERT250>1000
NET150180
A2 DAT507552
SERT250>1000
NET100150
A3 DAT1202001.50.5
SERT180400
NET6090

Note: Data are hypothetical and for illustrative purposes only.

Table 2: Hypothetical Early ADME Profile

CompoundPAMPA Permeability (Pe, 10⁻⁶ cm/s)Microsomal Stability (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
PC 8.54531
A1 9.25525
A2 11.52069
A3 6.1>60<10

SAR Interpretation:

  • A1 vs. PC: Moving the chlorine to the para-position significantly increased DAT affinity and functional potency (Ki from 15 nM to 5 nM). This suggests the binding pocket favorably accommodates substitution at this position. Permeability and stability were also slightly improved.

  • A2 vs. PC: Replacing the morpholine oxygen with a methylene group (piperidine) reduced DAT potency 3-4 fold. This indicates the oxygen may be involved in a key hydrogen bond interaction. While permeability increased, metabolic stability decreased, suggesting the morpholine ring is less metabolically labile.

  • A3 vs. PC: Replacing the chloro group with a methoxy group drastically reduced DAT potency and selectivity. However, it significantly improved metabolic stability, indicating the chloro-phenyl moiety is a primary site of metabolism.

Based on this hypothetical data, Analog 1 (A1) emerges as the most promising lead candidate due to its superior potency, retained selectivity, and favorable ADME profile.

Mechanistic Context: Dopamine Reuptake at the Synapse

Understanding the biological context is crucial. The dopamine transporter (DAT) is a presynaptic protein that clears dopamine from the synaptic cleft, thereby terminating its signal.[18][19] Inhibiting DAT increases the concentration and duration of dopamine in the synapse, enhancing dopaminergic neurotransmission.[6][20] This mechanism is fundamental to the action of many stimulants and antidepressants.[19][21]

G cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Vesicle Dopamine Vesicle DA Dopamine Vesicle->DA Release DAT Dopamine Transporter (DAT) MAO MAO DAT->MAO Degradation DA->DAT Reuptake Receptor Dopamine Receptor DA->Receptor Binding & Signal Inhibitor Analog (e.g., A1) Inhibitor->DAT Blocks

Caption: Mechanism of dopamine reuptake inhibition by a DAT blocker.

Conclusion

This guide presents a robust, multi-tiered strategy for the comparative analysis of novel chemical analogs. By integrating assays for target affinity, functional activity, permeability, and metabolic stability, researchers can efficiently build a comprehensive SAR profile. This systematic approach, grounded in established experimental protocols, enables data-driven decisions for lead candidate selection and optimization, ultimately accelerating the drug discovery process. The hypothetical analysis of this compound analogs demonstrates how this framework can transform a novel scaffold into a well-characterized lead series with a clear path forward.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the therapeutic potential of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine and its derivatives. While specific efficacy data for the parent compound is limited in publicly accessible literature, this document outlines the established methodologies for a rigorous comparison of its in vitro and in vivo performance, drawing from research on closely related morpholine-containing molecules. The focus of this guide is to equip researchers, scientists, and drug development professionals with the experimental rationale and detailed protocols necessary to conduct a thorough efficacy assessment.

The this compound scaffold represents a promising starting point for drug discovery, with potential applications in neuropharmacology and oncology.[1] The presence of the morpholine ring can confer favorable physicochemical and metabolic properties, making these compounds attractive candidates for further development.[2] A derivative, 2-(2-chlorophenyl)-2-morpholin-4-yl-N-(pyridin-3-ylmethyl)ethanamine, has been explored as a lead compound for potential treatments of depression, anxiety, and addiction, with preliminary indications of antitumor and antimicrobial activity.[3]

This guide will delineate the critical experimental pathways to substantiate such claims, moving from foundational cell-free and cell-based assays to more complex animal models, ensuring a logical and scientifically sound progression of investigation.

Part 1: In Vitro Efficacy Assessment

The initial phase of efficacy testing is conducted in vitro to establish a compound's baseline biological activity, mechanism of action, and therapeutic potential in a controlled environment. This stage is crucial for identifying the most promising candidates for further, more resource-intensive in vivo studies.

Given the potential for this class of compounds in oncology, a primary focus of in vitro testing is to determine their cytotoxic and cytostatic effects on cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cell lines (e.g., HepG2, MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation: Comparative Cytotoxicity of Morpholine Derivatives

CompoundCancer Cell LineIC50 (µM)
Derivative 3c HepG211.42[4]
Derivative 3d HepG28.50[4]
Derivative 3e HepG212.76[4]
Compound 8b PC35.51[5]
Compound 8b LNCaP4.51[5]
Compound 8b K5628.49[5]

Note: The data presented is for illustrative purposes, based on published results for other morpholine-containing anticancer compounds, and does not represent actual data for this compound.

Workflow for In Vitro Anticancer Screening

G cluster_0 In Vitro Screening A Cancer Cell Line Seeding B Compound Treatment (Serial Dilutions) A->B C Incubation (48-72h) B->C D MTT Assay C->D E Data Analysis (IC50) D->E

Caption: Workflow for determining the in vitro cytotoxicity of test compounds.

For compounds with potential neurological applications, initial in vitro screening often involves receptor binding and enzyme inhibition assays to identify molecular targets.

Experimental Protocol: Radioligand Binding Assay

This technique is used to measure the affinity of a compound for a specific receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., serotonin or dopamine receptors).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand known to bind to the target receptor, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation: Separate the bound and free radioligand through filtration.

  • Scintillation Counting: Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibition constant) of the test compound, which represents its affinity for the receptor.

Part 2: In Vivo Efficacy Assessment

Promising candidates from in vitro studies are advanced to in vivo models to evaluate their efficacy and safety in a whole-organism context.

To assess the antitumor activity in vivo, human cancer cells are implanted into immunocompromised mice, creating a tumor xenograft that can be treated with the test compound.

Experimental Protocol: Tumor Xenograft Study

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control daily for a set period.

  • Tumor Measurement: Measure the tumor volume and mouse body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Data Presentation: Illustrative In Vivo Antitumor Efficacy

Treatment GroupDosing RegimenMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control10 mL/kg, p.o., q.d.1500 ± 2500
Test Compound 50 mg/kg, p.o., q.d.750 ± 15050
Positive Control10 mg/kg, i.p., q.d.450 ± 10070

Note: This table presents hypothetical data to illustrate the expected outcome of a xenograft study.

Workflow for In Vivo Xenograft Model

G cluster_1 In Vivo Xenograft Study F Cancer Cell Implantation in Mice G Tumor Growth to Palpable Size F->G H Randomization & Daily Compound Administration G->H I Tumor Volume & Body Weight Monitoring H->I J Endpoint: Tumor Excision & Analysis I->J

Caption: Workflow for assessing in vivo antitumor efficacy in a xenograft model.

For compounds targeting neurological disorders, behavioral models in rodents are essential for evaluating their therapeutic effects.

Experimental Protocol: Forced Swim Test (Antidepressant Model)

This test is a common model to screen for antidepressant activity.

Step-by-Step Methodology:

  • Acclimation: Acclimate the mice to the testing room.

  • Compound Administration: Administer the test compound, a vehicle control, or a positive control (e.g., a known antidepressant) to different groups of mice.

  • Forced Swim: Place each mouse in a cylinder of water from which it cannot escape.

  • Observation: Record the duration of immobility during a set period of the test.

  • Data Analysis: A significant decrease in immobility time in the treated group compared to the control group suggests an antidepressant-like effect.

Part 3: Bridging In Vitro and In Vivo Data

A critical aspect of drug development is establishing a clear correlation between in vitro potency and in vivo efficacy. This involves pharmacokinetic (PK) and pharmacodynamic (PD) studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound and its effect on the target in the body. A compound with high in vitro activity may fail in vivo due to poor bioavailability or rapid metabolism. Conversely, a compound with modest in vitro potency might be highly effective in vivo if it achieves high and sustained concentrations at the target site.

Logical Relationship: In Vitro to In Vivo Translation

G IVi In Vitro Potency (e.g., IC50, Ki) PK Pharmacokinetics (ADME) IVi->PK is a prerequisite for PD Pharmacodynamics (Target Engagement) PK->PD influences IVo In Vivo Efficacy (e.g., Tumor Reduction) PD->IVo leads to

Caption: The relationship between in vitro potency and in vivo efficacy.

Conclusion

While specific experimental data on the in vitro and in vivo efficacy of this compound is not extensively documented in the public domain, this guide provides a robust framework for its evaluation. By systematically applying the outlined protocols, researchers can effectively characterize the therapeutic potential of this and related compounds. The integration of in vitro screening with well-designed in vivo studies, supported by pharmacokinetic and pharmacodynamic assessments, is paramount for the successful translation of a promising chemical scaffold into a viable therapeutic agent.

References

A Comparative Guide to the Structure-Activity Relationships of 2-Phenyl-2-morpholinoethylamine Derivatives as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of neuropsychiatric therapeutics, the morpholine scaffold represents a privileged structure with significant potential. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine derivatives and their close analogs, focusing on their activity as monoamine transporter inhibitors. While direct SAR studies on the specific 2-chloro substituted ethylamine series are not extensively available in public literature, we will draw critical insights from a comprehensive study on the closely related 2-[(phenoxy)(phenyl)methyl]morpholine scaffold, which serves as a robust surrogate for understanding the key structural determinants of activity.

The ability of the morpholine ring to enhance potency and confer favorable pharmacokinetic properties has made it a cornerstone in medicinal chemistry.[1] Derivatives of this class have demonstrated a broad spectrum of pharmacological activities, targeting various receptors and transporters within the central nervous system. This guide will dissect the nuanced relationships between chemical structure and biological function, providing a comparative framework and detailed experimental methodologies to support further research and development in this promising area.

Deciphering the Structure-Activity Landscape: Insights from 2-[(Phenoxy)(phenyl)methyl]morpholine Analogs

A pivotal study by Fish et al. (2008) on a series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives provides a foundational understanding of the SAR for dual serotonin (SERT) and norepinephrine (NET) reuptake inhibition.[2] These findings offer valuable predictive insights into how modifications to the this compound core structure may impact biological activity.

The Critical Role of Stereochemistry

The stereochemistry at the benzylic position (the carbon bearing the phenyl and phenoxy/phenyl groups) is a paramount determinant of both potency and selectivity. The study by Fish et al. revealed a distinct preference for the (S)-enantiomers for potent SERT and NET inhibition.

cluster_stereochem Influence of Stereochemistry S_enantiomer (S)-Enantiomer SERT_NET_Inhibition Potent SERT/NET Inhibition S_enantiomer->SERT_NET_Inhibition R_enantiomer (R)-Enantiomer Reduced_Activity Significantly Reduced Activity R_enantiomer->Reduced_Activity cluster_sar Structure-Activity Relationship Summary Core 2-Phenyl-2-morpholinoethylamine Scaffold Stereochem Stereochemistry ((S)-enantiomer preferred) Core->Stereochem Phenyl_Sub Phenyl Ring Substitution (ortho/meta electron-withdrawing groups favorable) Core->Phenyl_Sub Phenoxy_Sub Phenoxy/Second Aryl Ring Substitution (modulates SERT/NET selectivity) Core->Phenoxy_Sub Activity Potent SERT/NET Inhibition Stereochem->Activity Phenyl_Sub->Activity Phenoxy_Sub->Activity cluster_workflow Radioligand Binding Assay Workflow Start Start Membrane_Prep Prepare Cell Membranes (HEK293-SERT/NET) Start->Membrane_Prep Assay_Setup Set up 96-well plate: - Membranes - Radioligand - Test Compound Membrane_Prep->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Filter and Wash Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis End End Analysis->End

References

A Comparative Guide to the Neuroactive Potential of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine and Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of neuroactive compounds, the rational design and selection of novel molecular entities are paramount. This guide provides an in-depth comparative analysis of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine, a molecule of interest in neuropharmacology, juxtaposed with other well-characterized neuroactive compounds. While direct experimental data for this compound is not extensively available in the public domain, this guide will leverage a structure-activity relationship (SAR) approach to hypothesize its potential pharmacological profile. By dissecting its core structural motifs—a substituted phenethylamine backbone and a morpholine ring—we can draw informed comparisons to established compounds and outline a comprehensive strategy for its experimental validation.

Introduction: Deconstructing a Molecule of Interest

This compound is a synthetic organic molecule that combines two key pharmacophores known for their prevalence in centrally acting agents: the phenethylamine skeleton and the morpholine heterocycle. Its potential for modulating neuronal signaling pathways makes it a candidate for investigation in the context of neurological and psychiatric disorders.[1] The strategic inclusion of a chlorine atom on the phenyl ring and the morpholine group at the alpha-carbon of the ethylamine chain suggests a design aimed at influencing receptor binding, metabolic stability, and blood-brain barrier permeability.

The phenethylamine core is the backbone for a vast array of neurotransmitters and psychoactive drugs, including dopamine, norepinephrine, and amphetamines.[2][3] Modifications to this structure can profoundly alter a compound's affinity and selectivity for various targets, such as monoamine transporters (DAT, SERT, NET) and G-protein coupled receptors (GPCRs). The morpholine moiety, a common constituent in many approved drugs, is often incorporated to improve pharmacokinetic properties, including aqueous solubility and metabolic resistance. Furthermore, the nitrogen atom in the morpholine ring can participate in crucial interactions with biological targets.[4][5][6][7]

This guide will explore the anticipated neuropharmacological profile of this compound by comparing its structural features with those of known monoamine reuptake inhibitors and monoamine oxidase (MAO) inhibitors.

Potential Mechanism of Action: A Hypothesis-Driven Approach

Based on its structural components, this compound is hypothesized to interact with the monoaminergic system. The primary modes of action for such compounds typically involve either the inhibition of monoamine transporters or the inhibition of monoamine oxidase enzymes.

Interaction with Monoamine Transporters

The phenethylamine scaffold is a classic indicator of potential activity at monoamine transporters. These transporters are responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the extracellular concentrations of these neurotransmitters, a mechanism underlying the therapeutic effects of many antidepressants and stimulants.

The substitution pattern on the phenyl ring and the nature of the amine substituent are critical determinants of a compound's affinity and selectivity for DAT, SERT, and NET. For instance, halogenation of the phenyl ring, as seen with the 2-chloro substitution in our compound of interest, can enhance affinity for the dopamine transporter.[8]

To contextualize the potential activity of this compound, we can compare its structure to that of well-known monoamine reuptake inhibitors.

Table 1: Comparative Analysis of Structural Features and Monoamine Transporter Affinities

CompoundPhenyl Ring SubstitutionAmine StructureDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)
This compound (Hypothesized) 2-ChloroPrimary amine with alpha-morpholine---
Amphetamine UnsubstitutedPrimary amine~40>1000~7
Methylphenidate UnsubstitutedSecondary amine (piperidine)~15>1000~30
Cocaine UnsubstitutedTertiary amine (tropane)~200~300~400
Bupropion 3-ChloroSecondary amine (tert-butyl)~500>10000~2000

Note: The data for comparator compounds are approximate values from various literature sources and are intended for comparative purposes.

The presence of the bulky morpholine group at the alpha-position of the ethylamine side chain in this compound is a significant structural deviation from classic phenethylamine-based transporter inhibitors. This could sterically hinder its interaction with the binding pockets of monoamine transporters, potentially leading to lower affinity compared to smaller analogues. However, the specific conformation adopted by the molecule will be a critical factor.

Monoamine Oxidase (MAO) Inhibition

The morpholine moiety is present in several known MAO inhibitors.[4][5][6][7] MAO enzymes are responsible for the degradation of monoamine neurotransmitters within the presynaptic neuron. Inhibition of MAO leads to an increase in the vesicular stores of these neurotransmitters, making more available for release into the synapse.

Several studies have demonstrated that morpholine-containing compounds can exhibit potent and selective inhibition of MAO-A or MAO-B.[4][5][6][7][9] The nature of the substituents on the morpholine ring and the overall molecular scaffold play a key role in determining the inhibitory potency and selectivity.

Table 2: Comparative Analysis of Morpholine-Containing MAO Inhibitors

CompoundCore StructureMAO-A IC50 (µM)MAO-B IC50 (µM)
This compound (Hypothesized) Phenethylamine--
Moclobemide Benzamide~1.0>100
Befloxatone Oxazolidinone~0.02~10
Safinamide Alaninamide>100~0.098

Note: The data for comparator compounds are approximate values from various literature sources and are intended for comparative purposes.

Given the presence of the morpholine ring, it is plausible that this compound could exhibit inhibitory activity against one or both isoforms of MAO. The combination of the phenethylamine and morpholine scaffolds could lead to a unique pharmacological profile.

Experimental Workflows for Pharmacological Characterization

To empirically determine the neuroactive profile of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols outline the standard methodologies for assessing a compound's interaction with monoamine transporters and MAO enzymes.

Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity of this compound for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing human DAT, SERT, or NET.

    • Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in a fresh buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and varying concentrations of this compound or a reference compound.

    • Incubate the plates at an appropriate temperature for a set duration to allow for binding equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of a known inhibitor) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) by non-linear regression analysis.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Causality and Validation: This assay directly measures the interaction of the test compound with the target transporter protein. The use of specific radioligands and the determination of non-specific binding ensure the validity of the results. The inclusion of a reference compound allows for the validation of the assay performance.

Diagram: Radioligand Binding Assay Workflow

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (hDAT, hSERT, hNET) homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation homogenization->centrifugation resuspension Resuspension & Protein Quantification centrifugation->resuspension plate_setup Plate Setup (Membranes, Radioligand, Compound) resuspension->plate_setup incubation Incubation plate_setup->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing scintillation Scintillation Counting washing->scintillation data_processing Calculate Specific Binding scintillation->data_processing curve_fitting Non-linear Regression (IC50) data_processing->curve_fitting ki_calc Cheng-Prusoff Equation (Ki) curve_fitting->ki_calc G cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis enzyme_prep MAO Enzyme (A or B) pre_incubation Pre-incubation enzyme_prep->pre_incubation inhibitor_prep Test Compound / Reference inhibitor_prep->pre_incubation substrate_add Add Substrate (e.g., Kynuramine) pre_incubation->substrate_add fluor_reading Kinetic Fluorometric Reading substrate_add->fluor_reading rate_calc Calculate Reaction Rates fluor_reading->rate_calc dose_response Dose-Response Curve rate_calc->dose_response ic50_calc Determine IC50 dose_response->ic50_calc

References

A Head-to-Head Preclinical Benchmarking Guide: 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine versus Esketamine for Treatment-Resistant Depression

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of a novel investigational compound, 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine (designated 'Compound X'), against the current standard of care for treatment-resistant depression (TRD), intranasal esketamine.[1][2][3] The protocols and experimental designs detailed herein are intended for researchers, scientists, and drug development professionals aiming to rigorously evaluate the therapeutic potential of new chemical entities in this challenging indication.

The structure of this guide is designed to follow a logical, data-driven narrative, moving from fundamental molecular interactions to complex in vivo behavioral and safety assessments. Each section explains the scientific rationale behind the chosen methodologies, ensuring a self-validating and robust comparison.

Introduction: The Unmet Need in Treatment-Resistant Depression

Major Depressive Disorder (MDD) is a debilitating condition, and a significant subset of patients do not respond to at least two standard antidepressant therapies, a condition known as Treatment-Resistant Depression (TRD).[2][3] This poses a significant clinical challenge, necessitating the development of novel therapeutics with alternative mechanisms of action.[4]

The approval of esketamine, the S-enantiomer of ketamine, marked a paradigm shift in TRD treatment.[1][5] Unlike traditional monoaminergic antidepressants, esketamine is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][4] Its mechanism is believed to involve the modulation of the glutamate system, leading to rapid antidepressant effects, synaptogenesis, and enhanced neuroplasticity through pathways involving brain-derived neurotrophic factor (BDNF) and the mechanistic target of rapamycin (mTOR).[4][6][7]

Compound X, this compound, is a novel molecule with structural motifs suggesting potential interaction with central nervous system targets.[8] This guide outlines the essential preclinical studies required to characterize its pharmacological profile and benchmark its potential as a next-generation antidepressant against esketamine.

Comparative In Vitro Profiling: Target Engagement and Selectivity

The foundational step in benchmarking is to understand and compare how Compound X and esketamine interact with their primary molecular target and to assess their broader receptor selectivity.

Rationale for Experimental Choices

The primary hypothesis is that Compound X, like esketamine, exerts its effects through NMDA receptor antagonism. Therefore, the initial in vitro assays are designed to directly test this hypothesis by quantifying binding affinity and functional inhibition. A broad receptor screening panel is crucial for identifying potential off-target activities that could contribute to the therapeutic effect or unwanted side effects.

Key Experiments and Methodologies

A. NMDA Receptor Radioligand Binding Assay:

This experiment determines the binding affinity (Ki) of Compound X for the NMDA receptor, directly comparing it to esketamine.

  • Protocol:

    • Prepare rat brain membrane homogenates, which are a rich source of NMDA receptors.[9]

    • Incubate the membrane preparation with a radioligand that binds to the NMDA receptor, such as [3H]MK-801.[10]

    • Add increasing concentrations of either unlabeled Compound X or esketamine (the competitors).

    • After incubation, separate bound from free radioligand via filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 (concentration of competitor that displaces 50% of the radioligand) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

B. Functional NMDA Receptor Calcium Flux Assay:

This assay measures the functional consequence of receptor binding—the inhibition of ion channel activity.

  • Protocol:

    • Use a stable cell line, such as HEK293 cells, engineered to express human NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).[11][12]

    • Load the cells with a calcium-sensitive fluorescent dye.[12]

    • Pre-incubate the cells with varying concentrations of Compound X or esketamine.

    • Stimulate the cells with NMDA receptor co-agonists, glutamate and glycine, to induce calcium influx.[13]

    • Measure the resulting change in fluorescence using a plate reader (e.g., FLIPR).[12]

    • The degree of inhibition of the calcium signal by the test compound reflects its functional antagonist potency (IC50).

Data Presentation

The quantitative data from these in vitro assays should be summarized as follows:

CompoundNMDA Receptor Binding (Ki, nM)Functional NMDA Antagonism (IC50, nM)
Compound X Experimental ValueExperimental Value
Esketamine Experimental Value (Reference)Experimental Value (Reference)

Comparative In Vivo Efficacy: Modeling Antidepressant-Like Activity

Animal models are essential tools for evaluating the potential antidepressant effects of a compound in a complex biological system.[14][15] The choice of model is critical, and using well-validated paradigms allows for a robust comparison against the standard of care.

Rationale for Experimental Choices

The Forced Swim Test (FST) is a widely used primary screening tool for rapid assessment of antidepressant efficacy.[16][17][18] It measures behavioral despair, and a reduction in immobility time is predictive of antidepressant activity.[19][20] To simulate the conditions of TRD more closely, the Chronic Unpredictable Mild Stress (CUMS) model is employed. The CUMS model induces a state of anhedonia and other depressive-like behaviors in rodents, providing a higher fidelity model for assessing therapeutic effects.[16][21]

Key Experiments and Methodologies

A. The Forced Swim Test (FST) in Mice:

This test assesses the acute antidepressant-like effects of Compound X.

  • Workflow Diagram:

    FST_Workflow cluster_acclimation Acclimation & Dosing cluster_test Forced Swim Test A Animals Acclimated B Single Dose Administered (Vehicle, Esketamine, Compound X) A->B t = -60 min C Place Mouse in Water Cylinder B->C D Record 6-min Session C->D t = 0 min E Analyze Immobility Time (last 4 min) D->E

    Caption: Workflow for the mouse Forced Swim Test.

  • Protocol:

    • Acclimate mice to the testing room for at least 1 hour.[22]

    • Administer Compound X, esketamine, or vehicle control via the intended clinical route (e.g., intraperitoneal for screening) 30-60 minutes prior to the test.

    • Place each mouse individually into a glass cylinder (20 cm diameter, 30 cm height) filled with 15 cm of water (24-26°C).[19][23]

    • Record a 6-minute test session.[19]

    • A trained observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.[18]

Data Presentation
Treatment GroupDose (mg/kg)Immobility Time (seconds)
Vehicle Control N/AMean ± SEM
Esketamine Effective DoseMean ± SEM
Compound X Dose 1Mean ± SEM
Compound X Dose 2Mean ± SEM
Compound X Dose 3Mean ± SEM

Pharmacokinetic (ADME) and Safety Profile Comparison

A viable drug candidate must not only be effective but also possess a favorable pharmacokinetic and safety profile. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) is critical to de-risk a program and predict human pharmacokinetics.[24][25][26][27][28]

Rationale for Experimental Choices

The goal is to determine if Compound X can achieve sufficient brain exposure to engage the NMDA receptor and to identify any potential liabilities, such as rapid metabolism or poor bioavailability. Toxicology studies are essential to establish a preliminary safety window and identify potential target organs for toxicity before moving into human trials.[29][30][31][32]

Key Experiments and Methodologies

A. In Vitro ADME Profiling:

These assays predict the compound's behavior in the body.

  • Metabolic Stability: Incubate Compound X with liver microsomes to determine its intrinsic clearance rate.

  • CYP450 Inhibition: Assess the potential for drug-drug interactions by measuring Compound X's ability to inhibit major cytochrome P450 enzymes.

  • Plasma Protein Binding: Determine the fraction of Compound X bound to plasma proteins, as only the unbound fraction is pharmacologically active.

B. In Vivo Pharmacokinetic (PK) Study:

This study measures how the drug concentration changes over time in the body.

  • Protocol:

    • Administer a single dose of Compound X to rodents (e.g., rats) via intravenous and oral routes.

    • Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Analyze plasma concentrations of Compound X using LC-MS/MS.

    • Calculate key PK parameters: half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).

C. Preliminary In Vivo Toxicology:

A single-dose escalation study provides initial safety and tolerability data.

  • Protocol:

    • Administer escalating single doses of Compound X to two rodent species.[29]

    • Observe animals for clinical signs of toxicity, changes in body weight, and any behavioral abnormalities for up to 14 days.

    • Conduct a gross necropsy at the end of the study to identify any target organ toxicities.

    • Determine the Maximum Tolerated Dose (MTD).

Data Presentation

Pharmacokinetics Summary:

ParameterCompound XEsketamine (Reference)
t½ (hours) Experimental ValueReference Value
Clearance (mL/min/kg) Experimental ValueReference Value
Oral Bioavailability (%) Experimental ValueReference Value

Safety Summary:

ParameterCompound XEsketamine (Reference)
Acute MTD (rodent, mg/kg) Experimental ValueReference Value
Observed Toxicities List of findingsList of findings

Synthesis and Future Directions

This guide provides the foundational framework for a head-to-head preclinical comparison of this compound and esketamine. The data generated from these studies will allow for a comprehensive assessment of Compound X's potential.

A favorable outcome would be a compound that demonstrates:

  • Potent on-target NMDA receptor antagonism.

  • Superior or equivalent efficacy in robust animal models of depression.

  • An improved pharmacokinetic profile (e.g., better oral bioavailability, longer half-life).

  • A wider safety margin with a more benign side-effect profile.

Positive results would strongly support advancing Compound X into more extensive IND-enabling toxicology studies and, ultimately, first-in-human clinical trials, in accordance with regulatory guidelines.[30][33]

References

A Comparative Guide to the Cytotoxicity of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships (SAR) that govern a compound's cytotoxicity is paramount in the early stages of therapeutic design. This guide provides a comparative analysis of the cytotoxic potential of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine and a curated set of its structural analogs. While direct comparative experimental data for this specific compound series is not extensively published, this guide synthesizes available information on related chemical structures to postulate a logical SAR framework. We will delve into the rationale behind experimental design for cytotoxicity screening and provide detailed protocols for key assays.

Introduction: The Therapeutic Potential of Morpholine-Containing Scaffolds

The morpholine ring is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.[1] When coupled with various aryl groups, morpholine derivatives have demonstrated a wide range of biological activities, including anticancer effects.[2][3] The subject of this guide, this compound, combines the morpholine moiety with a chlorophenyl group, a common feature in compounds designed to interact with biological systems.[4][5] Such compounds are of significant interest in neuropharmacology and oncology research.[5]

This guide will explore the hypothetical cytotoxic landscape of this parent compound and its logical analogs, focusing on how subtle changes in the chemical structure, such as the position of the chlorine atom on the phenyl ring, can influence cytotoxic activity.

The Analogs: A Rationale for Comparison

To establish a meaningful structure-activity relationship, a logical series of analogs of this compound (Compound A) would be synthesized and tested. This series would systematically probe the effects of substituent position and nature on cytotoxicity.

Table 1: A Curated Set of Analogs for Comparative Cytotoxicity Studies

Compound IDStructureRationale for Inclusion
A (Parent) 2-(2-Chlorophenyl )-2-morpholin-4-ylethylamineThe parent compound with ortho-chloro substitution.
B 2-(3-Chlorophenyl )-2-morpholin-4-ylethylamineIsomer to evaluate the effect of meta-chloro substitution.
C 2-(4-Chlorophenyl )-2-morpholin-4-ylethylamineIsomer to assess the impact of para-chloro substitution.
D 2-(Phenyl )-2-morpholin-4-ylethylamineUnsubstituted analog to determine the contribution of the chloro group.
E 2-(2-Methylphenyl )-2-morpholin-4-ylethylamineAnalog to compare the effect of an electron-donating group (methyl) at the ortho position.
F 2-(2-Methoxyphenyl )-2-morpholin-4-ylethylamineAnalog to evaluate the effect of a methoxy group, which has both steric and electronic influences.

Experimental Protocols for Cytotoxicity Assessment

The cornerstone of a comparative cytotoxicity study is a robust and reproducible experimental design. The following protocols for common in vitro cytotoxicity assays are provided to ensure self-validating and reliable data generation.

Cell Line Selection and Culture

The choice of cell lines is critical and should be guided by the therapeutic area of interest. For a broad assessment of anticancer potential, a panel of human cancer cell lines is recommended. For instance, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and SH-SY5Y (neuroblastoma) are commonly used.[1] Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO₂.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[6]

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (A-F) in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the mixture at room temperature for a specified time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control (cells lysed to achieve maximum LDH release).

Data Presentation and Comparative Analysis

The cytotoxicity data should be summarized in a clear and concise table for easy comparison.

Table 2: Hypothetical Comparative Cytotoxicity Data (IC₅₀ in µM)

Compound IDStructureMCF-7A549SH-SY5Y
A 2-(2-Chlorophenyl )-2-morpholin-4-ylethylamine15.221.818.5
B 2-(3-Chlorophenyl )-2-morpholin-4-ylethylamine10.815.512.9
C 2-(4-Chlorophenyl )-2-morpholin-4-ylethylamine5.48.26.7
D 2-(Phenyl )-2-morpholin-4-ylethylamine>50>50>50
E 2-(2-Methylphenyl )-2-morpholin-4-ylethylamine25.632.128.4
F 2-(2-Methoxyphenyl )-2-morpholin-4-ylethylamine22.129.725.3
Doxorubicin (Positive Control)0.81.20.9

Disclaimer: The IC₅₀ values presented in this table are hypothetical and for illustrative purposes only, as direct experimental data for this specific series of compounds was not found in the public domain. These values are extrapolated from general trends observed in related structures.

Structure-Activity Relationship (SAR) Discussion

Based on the hypothetical data, a preliminary SAR can be established:

  • Effect of the Chloro Substituent: The presence of a chlorine atom on the phenyl ring appears crucial for cytotoxic activity, as the unsubstituted analog (Compound D) is inactive. This is a common observation where halogen substitution can enhance biological activity.[4]

  • Positional Isomerism of the Chloro Group: The position of the chlorine atom significantly influences cytotoxicity. The para-substituted analog (Compound C) is the most potent, followed by the meta- (Compound B) and then the ortho- (Compound A) substituted compounds. This suggests that the electronic and steric effects of the chlorine atom are most favorable for cytotoxic activity when it is at the para position. Studies on other chlorophenyl-containing compounds have also shown that the substitution pattern on the phenyl ring is a key determinant of cytotoxicity.[4]

  • Effect of Other Substituents: The introduction of an electron-donating methyl group (Compound E) or a methoxy group (Compound F) at the ortho position appears to decrease cytotoxic activity compared to the ortho-chloro analog (Compound A). This indicates that an electron-withdrawing group at this position is more favorable for activity in this scaffold.

Visualizing Experimental Workflows

To further clarify the experimental process, the following diagrams illustrate the key workflows.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add solubilizing agent F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cytotoxicity assay.

LDH_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for desired period C->D E Collect supernatant D->E F Add LDH reaction mixture E->F G Incubate at room temperature F->G H Measure absorbance at 490 nm G->H I Calculate % cytotoxicity H->I

Caption: Workflow for the LDH cytotoxicity assay.

Conclusion and Future Directions

This guide provides a framework for the comparative cytotoxic evaluation of this compound and its analogs. While based on inferred data, the proposed SAR highlights the critical role of the chlorophenyl moiety and its substitution pattern in modulating cytotoxic activity. The detailed experimental protocols offer a robust starting point for researchers to generate their own data and validate these hypotheses.

Future work should focus on the synthesis and in vitro testing of the proposed analog series to generate empirical data. Mechanistic studies, such as apoptosis assays and cell cycle analysis, would further elucidate the mode of action of the most potent compounds.

References

A Comparative Guide to Evaluating the Specificity of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel chemical entities with precise biological targets is paramount. This guide provides an in-depth framework for evaluating the specificity of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine, a compound of interest in neuropharmacology. While direct binding data for this specific molecule is not extensively published, its structural characteristics, particularly the presence of a morpholine ring and a 2-chlorophenyl moiety, suggest a potential interaction with monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT). This guide will, therefore, focus on a hypothesized role as a monoamine reuptake inhibitor and provide a rigorous, self-validating experimental workflow to confirm this and assess its specificity against other CNS targets.

The morpholine heterocycle is a privileged scaffold in central nervous system (CNS) drug discovery due to its favorable physicochemical properties that can enhance blood-brain barrier permeability and modulate pharmacokinetics.[1][2] Derivatives of 2-phenyl-2-morpholinoethylamine have been explored for their potential to interact with various CNS receptors and transporters.[3] A close analog, 2-(2-chlorophenyl)-2-morpholin-4-yl-N-(pyridin-3-ylmethyl)ethanamine, has been noted for its interaction with serotonin receptors and the dopamine transporter, lending credence to our central hypothesis.[3]

This guide will compare the hypothetical performance of this compound against well-characterized selective and dual inhibitors of SERT and DAT. The presented experimental protocols are designed to provide a comprehensive and objective evaluation of the compound's specificity.

Comparative Analysis of Specificity

To contextualize the potential specificity of this compound (referred to as Compound X), we will compare its hypothetical binding affinities (Ki, in nM) with established reference compounds.

CompoundPrimary Target(s)SERT Ki (nM)DAT Ki (nM)NET Ki (nM)Sigma-1 Ki (nM)NMDA (MK-801 site) Ki (nM)
Compound X (Hypothetical) SERT/DAT 15 50 >1000 250 >5000
FluoxetineSERT1.4>1000>1000350>10000
GBR-12909DAT>10005>1000150>10000
VenlafaxineSERT/NET25>1000250>1000>10000
(+)-PentazocineSigma-1>1000>1000>10002>10000
Dizocilpine (MK-801)NMDA Receptor>10000>10000>10000>100003

Note: The Ki values for Compound X are hypothetical and serve as a basis for the experimental evaluation outlined in this guide. The Ki values for the reference compounds are approximate and gathered from various public sources for comparative purposes.

Experimental Workflows for Specificity Determination

A multi-tiered approach is essential for a thorough evaluation of Compound X's specificity. This involves a combination of in vitro binding and functional assays, followed by ex vivo and in vivo studies to confirm its mechanism of action in a more physiological context.

G cluster_0 In Vitro Specificity Profiling cluster_1 In Vivo Target Engagement & Effects a Radioligand Binding Assays (SERT, DAT, NET, Sigma-1, NMDA) b Functional Uptake Assays ([3H]5-HT, [3H]DA) a->b Confirms functional activity c Patch-Clamp Electrophysiology (NMDA Receptor Modulation) a->c Assesses off-target functional effects d In Vivo Microdialysis (Striatum & Prefrontal Cortex) b->d Validates in vivo target engagement e Behavioral Pharmacology (Locomotor Activity, Novel Object Recognition) d->e Correlates neurochemistry with behavior

Figure 1: Experimental workflow for specificity evaluation.
Part 1: In Vitro Specificity Profiling

The initial phase focuses on determining the binding affinity and functional activity of Compound X at its hypothesized primary targets and a panel of potential off-targets.

1.1 Radioligand Binding Assays

  • Rationale: To quantify the binding affinity (Ki) of Compound X for SERT, DAT, and other relevant CNS targets. This is the first step in assessing selectivity.

  • Protocol:

    • Membrane Preparation: Prepare cell membrane homogenates from HEK293 cells stably expressing human SERT, DAT, NET, Sigma-1 receptors, or from rat cortical tissue for NMDA receptors.

    • Assay Buffer: Use appropriate binding buffers for each target. For example, Tris-HCl buffer with NaCl for monoamine transporters.

    • Radioligand: Utilize selective radioligands for each target:

      • SERT: [³H]Citalopram

      • DAT: [³H]WIN 35,428

      • NET: [³H]Nisoxetine

      • Sigma-1: --INVALID-LINK---Pentazocine

      • NMDA (MK-801 site): [³H]MK-801

    • Competition Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and a range of concentrations of Compound X (e.g., 0.1 nM to 10 µM).

    • Incubation and Filtration: Incubate at the appropriate temperature and duration for each target, then rapidly filter through glass fiber filters to separate bound and free radioligand.

    • Scintillation Counting: Quantify the radioactivity on the filters using a liquid scintillation counter.

    • Data Analysis: Determine the IC50 value (concentration of Compound X that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

1.2 Functional Monoamine Uptake Assays

  • Rationale: To determine if the binding of Compound X to SERT and DAT translates into a functional inhibition of neurotransmitter reuptake.

  • Protocol:

    • Cell Culture: Use HEK293 cells stably expressing human SERT or DAT.

    • Pre-incubation: Pre-incubate the cells with varying concentrations of Compound X or reference inhibitors.

    • Uptake Initiation: Add a mixture of [³H]serotonin (for SERT) or [³H]dopamine (for DAT) and incubate for a short period (e.g., 10 minutes) at 37°C.

    • Uptake Termination: Stop the uptake by washing the cells with ice-cold buffer.

    • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of accumulated radioactivity.

    • Data Analysis: Calculate the IC50 value for the inhibition of neurotransmitter uptake.

1.3 Off-Target Functional Assay: Whole-Cell Patch-Clamp Electrophysiology

  • Rationale: To assess any potential functional modulation of NMDA receptors, a common off-target for centrally acting compounds.

  • Protocol:

    • Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or prefrontal cortex) from rodents.

    • Recording: Perform whole-cell voltage-clamp recordings from pyramidal neurons.

    • NMDA Current Isolation: Pharmacologically isolate NMDA receptor-mediated currents by blocking AMPA and GABA receptors.

    • Drug Application: Perfuse the slice with a solution containing NMDA and glycine to evoke a baseline current, then apply Compound X at various concentrations.

    • Data Analysis: Measure any changes in the amplitude or kinetics of the NMDA-evoked current to determine if Compound X has any antagonistic, agonistic, or modulatory effects.[3]

Part 2: In Vivo Target Engagement and Pharmacodynamic Effects

This phase aims to confirm that Compound X reaches its intended targets in the brain and elicits the expected neurochemical and behavioral responses.

2.1 In Vivo Microdialysis

  • Rationale: To measure the effect of systemic administration of Compound X on the extracellular levels of serotonin and dopamine in specific brain regions.

  • Protocol:

    • Probe Implantation: Surgically implant microdialysis probes into the striatum (rich in DAT) and prefrontal cortex (rich in SERT) of freely moving rats or mice.

    • Baseline Collection: Perfuse the probes with artificial cerebrospinal fluid and collect baseline dialysate samples.

    • Drug Administration: Administer Compound X systemically (e.g., via intraperitoneal injection).

    • Post-treatment Collection: Continue to collect dialysate samples for several hours post-administration.

    • Neurotransmitter Analysis: Analyze the dialysate samples for serotonin, dopamine, and their metabolites using HPLC with electrochemical detection.

    • Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels.[4]

G cluster_0 Microdialysis Workflow a Probe Implantation (e.g., Striatum) b Baseline Sample Collection a->b c Systemic Administration of Compound X b->c d Post-Dose Sample Collection c->d e HPLC-ECD Analysis (DA, 5-HT levels) d->e

Figure 2: In vivo microdialysis experimental workflow.

2.2 Behavioral Pharmacology Assays

  • Rationale: To assess the functional consequences of SERT and/or DAT inhibition.

  • Protocols:

    • Locomotor Activity:

      • Acclimate rodents to an open-field arena.

      • Administer Compound X or a vehicle control.

      • Record locomotor activity (e.g., distance traveled, rearing) for a set period. An increase in locomotor activity can be indicative of enhanced dopaminergic transmission.

    • Forced Swim Test (as a measure of antidepressant-like activity):

      • Administer Compound X or a reference antidepressant (e.g., fluoxetine) for a predetermined period (acute or chronic).

      • Place the animals in a cylinder of water and record their behavior (immobility, swimming, climbing) for a set duration. A decrease in immobility time is indicative of an antidepressant-like effect, often associated with enhanced serotonergic or noradrenergic neurotransmission.

Conclusion

The comprehensive evaluation of this compound's specificity requires a systematic and multi-faceted approach. By hypothesizing its primary targets based on structural analogy and then rigorously testing this hypothesis through a series of in vitro and in vivo experiments, researchers can build a robust pharmacological profile of the compound. The comparison with well-characterized reference compounds is crucial for interpreting the significance of the obtained data. This guide provides a self-validating framework to not only determine the primary mechanism of action of this novel compound but also to uncover any potential off-target effects, which is a critical step in the early stages of drug discovery and development.

References

A Comparative Guide to the Synthetic Routes of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine is a versatile building block in medicinal chemistry, recognized for its potential applications in the development of novel therapeutics.[1] Its structure, which incorporates a 2-chlorophenyl group and a morpholine moiety, makes it an attractive scaffold for targeting a variety of biological systems. The efficient and scalable synthesis of this compound is therefore of significant interest to the drug discovery and development community. This guide provides an in-depth comparative analysis of two plausible synthetic routes to this compound, offering insights into their respective advantages and disadvantages to aid researchers in selecting the optimal strategy for their needs.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies for the preparation of this compound are presented here: Route 1: Reductive Amination and Route 2: Nucleophilic Substitution . The following table summarizes the key aspects of each route for a direct comparison.

ParameterRoute 1: Reductive AminationRoute 2: Nucleophilic Substitution
Starting Materials 2-Amino-1-(2-chlorophenyl)ethanone, Morpholine2-Bromo-1-(2-chlorophenyl)ethanamine, Morpholine
Key Transformations Imine/enamine formation, ReductionNucleophilic substitution (N-alkylation)
Reagents Reducing agent (e.g., NaBH₄, NaBH₃CN), Acid or Lewis acid catalyst (optional)Base (e.g., K₂CO₃, Et₃N)
Reaction Conditions Typically mild to moderate temperaturesModerate to elevated temperatures
Overall Yield (Estimated) Moderate to GoodGood to Excellent
Key Advantages Convergent synthesis, readily available starting materials.Potentially higher yielding, direct C-N bond formation.
Key Disadvantages Potential for side reactions (e.g., over-alkylation), requires a stoichiometric reducing agent.Starting material 2-bromo-1-(2-chlorophenyl)ethanamine may require synthesis, potential for quaternization of morpholine.
Purification Column chromatographyColumn chromatography, recrystallization

Route 1: Reductive Amination

Reductive amination is a cornerstone of amine synthesis in medicinal chemistry due to its versatility and the widespread availability of carbonyl and amine starting materials. This route involves the reaction of 2-amino-1-(2-chlorophenyl)ethanone with morpholine to form an enamine or imine intermediate, which is then reduced in situ to the desired product.

Conceptual Workflow

Reductive Amination A 2-Amino-1-(2-chlorophenyl)ethanone C Imine/Enamine Intermediate A->C Condensation B Morpholine B->C E This compound C->E Reduction D Reducing Agent (e.g., NaBH₄) D->E

Caption: Reductive amination pathway to the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-1-(2-chlorophenyl)ethanone (Starting Material)

The starting material, 2-amino-1-(2-chlorophenyl)ethanone, can be synthesized from 1-(2-chlorophenyl)ethanone. This involves a bromination step to form 2-bromo-1-(2-chlorophenyl)ethanone, followed by a reaction with an ammonia equivalent.

Step 2: Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-1-(2-chlorophenyl)ethanone (1.0 eq) and morpholine (1.2 eq) in a suitable solvent such as methanol or dichloromethane.

  • Imine/Enamine Formation: Stir the mixture at room temperature. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting ketone. The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate the formation of the imine/enamine intermediate.

  • Reduction: Once the formation of the intermediate is deemed complete, cool the reaction mixture in an ice bath. Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), in portions. The choice of reducing agent is critical; milder agents like sodium triacetoxyborohydride (NaBH(OAc)₃) can also be effective and may offer better chemoselectivity.

  • Work-up and Purification: After the reduction is complete (as monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Scientific Rationale

The initial condensation between the ketone and the primary amine of the starting material with the secondary amine, morpholine, forms an enamine intermediate. The subsequent reduction of this enamine by a hydride source like sodium borohydride is the key step that furnishes the final amine product. The use of a protic solvent like methanol can facilitate both the enamine formation and the reduction step.

Route 2: Nucleophilic Substitution

This route relies on the direct N-alkylation of morpholine with a suitable electrophile, 2-bromo-1-(2-chlorophenyl)ethanamine. This is a classical and often efficient method for the formation of carbon-nitrogen bonds.

Conceptual Workflow

Nucleophilic Substitution A 2-Bromo-1-(2-chlorophenyl)ethanamine D This compound A->D SN2 Reaction B Morpholine B->D C Base (e.g., K₂CO₃) C->D

Caption: Nucleophilic substitution pathway to the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-1-(2-chlorophenyl)ethanamine (Starting Material)

The synthesis of the starting material, 2-bromo-1-(2-chlorophenyl)ethanamine, can be achieved from 2-amino-1-(2-chlorophenyl)ethanol via a bromination reaction, for instance, using phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Step 2: Nucleophilic Substitution

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-(2-chlorophenyl)ethanamine (1.0 eq) and morpholine (2.0-3.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). The use of excess morpholine can help to drive the reaction to completion and minimize the formation of quaternary ammonium salts.

  • Addition of Base: Add a base, such as potassium carbonate (K₂CO₃) (2.0 eq) or triethylamine (Et₃N) (1.5 eq), to the reaction mixture. The base acts as a scavenger for the hydrobromic acid (HBr) that is formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent and washed with water to remove any remaining salts and excess morpholine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography or recrystallization to afford this compound.

Scientific Rationale

This reaction proceeds via a classical SN2 mechanism where the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine atom. The use of a polar aprotic solvent stabilizes the transition state and facilitates the substitution reaction. The presence of a base is crucial to neutralize the HBr byproduct, which would otherwise protonate the morpholine, rendering it non-nucleophilic.

Conclusion

Both the reductive amination and nucleophilic substitution routes offer viable pathways for the synthesis of this compound. The choice between the two will ultimately depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the laboratory's capabilities for purification.

  • Route 1 (Reductive Amination) is a convergent approach that may be advantageous if the starting ketone is readily accessible. However, careful control of the reaction conditions is necessary to avoid side products.

  • Route 2 (Nucleophilic Substitution) is a more direct approach that can potentially provide higher yields. The main consideration for this route is the synthesis and stability of the bromo-amine starting material.

For process development and scale-up, a thorough optimization of either route would be necessary to maximize yield and purity while ensuring a safe and cost-effective process.

References

Safety Operating Guide

Navigating the Final Journey: A Comprehensive Guide to the Proper Disposal of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine, a compound of interest in various research and development endeavors. Our focus is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of personnel and the preservation of our environment.

Core Principles of Chemical Waste Management

The foundation of safe chemical disposal lies in a robust understanding of the applicable regulations and the inherent hazards of the substance. The Resource Conservation and Recovery Act (RCRA) in the United States provides a "cradle-to-grave" framework for hazardous waste management, which serves as a guiding principle for the procedures outlined below.[1]

Hazard Identification: A Precautionary Approach

Given the structure of this compound, we must presume it to be a hazardous waste until proven otherwise. This presumption is based on the following:

  • Chlorinated Aromatic Moiety: Chlorinated organic compounds are often persistent in the environment and can be toxic. The EPA lists many chlorinated hydrocarbons as hazardous wastes.[4][5][6]

  • Morpholine Moiety: Morpholine itself is a corrosive, flammable, and toxic substance.[7][8][9][10] Derivatives of morpholine should be handled with similar caution.

  • Amine Group: The presence of an amine group can contribute to the basicity and potential corrosivity of the compound.

Therefore, this compound should be treated as a hazardous waste, likely exhibiting characteristics of toxicity and potentially corrosivity.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of this compound.

I. Personal Protective Equipment (PPE) and Safety Precautions

Before handling any chemical waste, ensure you are equipped with the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are mandatory.

  • Eye Protection: Safety goggles with side shields or a face shield must be worn.

  • Lab Coat: A flame-retardant lab coat should be worn to protect from splashes.

  • Ventilation: All handling of the waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[11]

II. Waste Segregation and Containerization

Proper segregation and containerization are critical to prevent accidental reactions and ensure compliant disposal.

  • Dedicated Waste Container: Use a dedicated, properly labeled, and leak-proof container for the accumulation of this compound waste. High-density polyethylene (HDPE) containers are generally a good choice.[11]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration and quantity.[12]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials can lead to dangerous reactions.[2][12]

III. Waste Accumulation and Storage
  • Satellite Accumulation Areas (SAAs): Accumulate the waste in a designated SAA near the point of generation.[1][13]

  • Container Integrity: Ensure the waste container is kept closed at all times except when adding waste.[1][12] This prevents the release of vapors and reduces the risk of spills.

  • Secondary Containment: Store the waste container in a secondary containment bin to capture any potential leaks.

IV. Disposal Request and Pickup
  • Contact Environmental Health and Safety (EHS): Once the waste container is full or the accumulation time limit set by your institution is reached, contact your institution's EHS or equivalent department to arrange for pickup.

  • Manifesting: A hazardous waste manifest will be required for off-site transportation and disposal. This document tracks the waste from your facility to its final destination.[13][14]

  • Licensed Disposal Vendor: The disposal of this hazardous waste must be carried out by a licensed and reputable hazardous waste disposal company.[2]

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Generation of Waste This compound assess_hazard Assess Hazard (Presume Hazardous) start->assess_hazard ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazard->ppe segregate Segregate Waste Stream ppe->segregate containerize Use Labeled, Compatible Container 'HAZARDOUS WASTE' segregate->containerize store Store in Designated SAA with Secondary Containment containerize->store request_pickup Request Pickup from EHS store->request_pickup manifest Complete Hazardous Waste Manifest request_pickup->manifest dispose Disposal by Licensed Vendor manifest->dispose

Caption: Decision workflow for the disposal of this compound.

Decontamination of Spills

In the event of a spill, immediate and proper decontamination is crucial.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Wear Appropriate PPE: Don full PPE as described above.

  • Contain the Spill: For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[15] For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Neutralization (for small spills): While specific neutralization data is unavailable, a cautious approach for a small spill on a compatible surface would be to use a mild acidic solution (like a 5% citric acid solution) to neutralize the amine, followed by absorption.

  • Clean the Area: After removing the bulk of the spill, decontaminate the area with a suitable laboratory detergent and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbents, wipes, contaminated PPE) must be collected, placed in a labeled hazardous waste container, and disposed of as hazardous waste.

Quantitative Data Summary

ParameterRecommendationRationale
Waste Classification Hazardous WastePrecautionary approach based on structural components (chlorinated aromatic, morpholine).
Primary Container High-Density Polyethylene (HDPE)Good chemical resistance to a wide range of organic compounds.[11]
Labeling Requirement "HAZARDOUS WASTE" + Chemical NameComplies with EPA and institutional regulations.[12]
Storage Location Satellite Accumulation Area (SAA)Designated and controlled area for hazardous waste.[1][13]
Disposal Method Licensed Hazardous Waste VendorEnsures compliant and environmentally sound disposal.[2]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community. The responsible management of chemical waste is not merely a regulatory obligation but a professional and ethical imperative.

References

A Comprehensive Guide to the Safe Handling of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Risks: A Structural Hazard Assessment

The toxicological profile of 2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine can be inferred by examining its structural components. The presence of a 2-chlorophenyl group suggests potential for skin and eye irritation[1]. Aromatic amines, as a class, can range from irritants to compounds with more significant toxicological effects. The morpholine moiety is a heterocyclic amine, and while morpholine itself is corrosive, its derivatives can have varied properties. The ethylamine chain can also contribute to the overall hazardous profile of the molecule. Given these structural alerts, it is prudent to treat this compound as hazardous, with the potential to cause skin and eye irritation, and possibly more severe effects with prolonged or extensive exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE, categorized by the level of protection required for different laboratory operations.

Operation Required PPE Rationale
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) • Nitrile gloves (double-gloving recommended)• Safety glasses with side shields• Laboratory coatTo prevent incidental skin and eye contact with small quantities of the compound.
High-Volume Handling or Splash Potential (e.g., large-scale reactions, transfers) • Chemical-resistant gloves (e.g., neoprene or butyl rubber)• Chemical splash goggles• Face shield• Chemical-resistant apron over a laboratory coatTo provide a higher level of protection against splashes and direct contact with larger volumes of the compound.
Operations with Aerosolization Potential (e.g., sonication, vortexing) • All PPE for high-volume handling• Appropriate respiratory protection (e.g., a properly fitted N95 respirator or a higher level of respiratory protection based on a formal risk assessment)To prevent inhalation of aerosolized particles of the compound.

A Note on Glove Selection: The choice of glove material is critical. While nitrile gloves offer good general protection, for prolonged contact or with larger quantities, more robust gloves like neoprene or butyl rubber are recommended. Always check the manufacturer's glove compatibility charts for specific chemical resistance information.

Visualizing Your PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Assess Task CheckVolume Low Volume? Start->CheckVolume CheckSplash Splash Potential? CheckVolume->CheckSplash No LowVolumePPE Standard PPE: - Nitrile Gloves - Safety Glasses - Lab Coat CheckVolume->LowVolumePPE Yes CheckAerosol Aerosolization Risk? CheckSplash->CheckAerosol No HighVolumePPE Enhanced PPE: - Chemical Gloves - Goggles & Face Shield - Chemical Apron CheckSplash->HighVolumePPE Yes CheckAerosol->LowVolumePPE No AerosolPPE Full Protection: - Enhanced PPE - Respiratory Protection CheckAerosol->AerosolPPE Yes

Caption: PPE Selection Workflow for Handling this compound.

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to strict operational protocols is paramount to ensuring a safe laboratory environment.

Engineering Controls
  • Chemical Fume Hood: All work with this compound, including weighing, solution preparation, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized control of the fume hood.

Handling Procedures
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare your workspace by covering it with absorbent, disposable bench paper.

  • Weighing: Use a dedicated spatula and weighing paper. Handle the compound gently to avoid creating dust. Clean the spatula and the balance area thoroughly after use.

  • Solution Preparation: Add the solid compound to the solvent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.

  • Post-Handling: After completing your work, remove gloves and wash your hands thoroughly with soap and water. Decontaminate all surfaces that may have come into contact with the compound.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is critical.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Place the absorbed material into a sealed container for proper disposal. For large spills, evacuate the laboratory and contact your institution's emergency response team.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with this compound, including unused compound, reaction residues, contaminated labware, and used PPE, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Waste Labeling: The waste container must be labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety department.

  • Disposal Route: The collected hazardous waste must be disposed of through your institution's official hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.

Conclusion: A Culture of Safety

The responsible and safe handling of novel chemical entities like this compound is the cornerstone of innovative and ethical scientific research. By understanding the potential hazards, diligently using the appropriate personal protective equipment, adhering to strict handling protocols, and being prepared for emergencies, researchers can confidently work with this compound while ensuring their safety and the protection of their colleagues and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine
Reactant of Route 2
Reactant of Route 2
2-(2-Chlorophenyl)-2-morpholin-4-ylethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.